(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Description
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Properties
IUPAC Name |
tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYWIKXSQOIMTP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@@H](CO1)CO)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120028 | |
| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263078-13-2 | |
| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263078-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701120028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
The morpholine moiety is a cornerstone in contemporary drug design, prized for its ability to enhance the pharmacokinetic profile of therapeutic candidates. Its inherent properties, such as improved aqueous solubility, metabolic stability, and potential for strong target engagement through hydrogen bonding, make it a "privileged scaffold" in medicinal chemistry.[1] This guide focuses on a specific and highly valuable derivative, tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate , also referred to as (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. While the specific CAS number for the (R)-enantiomer is not broadly listed, the racemic or stereochemically undefined version is identified by CAS Number 1049677-41-9 .[2][3] This chiral building block, with its defined stereocenter and orthogonally protected functional groups, offers medicinal chemists precise control over molecular architecture, a critical factor in developing selective and potent therapeutics.
The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled, stepwise synthetic strategies. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, providing a crucial tool for complex molecule synthesis.[4] The presence of the hydroxymethyl group offers a versatile handle for further chemical modification, enabling the introduction of diverse pharmacophoric elements or linking moieties. The gem-dimethyl substitution at the 2-position can impart conformational rigidity and enhance metabolic stability by blocking potential sites of oxidation.
This technical guide will provide an in-depth analysis of the physicochemical properties, a detailed synthetic protocol, and a discussion of the applications of this key morpholine derivative in the context of modern drug development.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in a drug discovery campaign. The properties of tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1049677-41-9 (unspecified stereochemistry) | [2][3] |
| Molecular Formula | C12H23NO4 | [2] |
| Molecular Weight | 245.32 g/mol | [3] |
| Purity | Typically >95-97% | [2][3] |
| Appearance | White Solid | |
| Storage | Sealed in a dry environment at room temperature | [2] |
These properties highlight a compound with a molecular weight and complexity suitable for fragment-based drug discovery (FBDD) and lead optimization. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (oxygen and carbonyl groups), along with the lipophilic Boc and dimethyl groups, provides a balanced profile for interacting with biological targets.
Synthesis and Stereochemical Control: A Proposed Protocol
The synthesis of chiral morpholine derivatives is a critical area of organic chemistry.[5] For this compound, an enantioselective synthesis is essential to ensure the desired biological activity and to meet regulatory standards. A plausible synthetic route, based on established chemical transformations, is outlined below. This protocol emphasizes the generation of the key stereocenter.
Proposed Enantioselective Synthesis Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Asymmetric Epoxidation of 2-Methylallyl Alcohol
-
To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -20 °C, add 2-methylallyl alcohol.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) while maintaining the temperature.
-
Stir the reaction for several hours until completion, monitored by TLC.
-
Work up the reaction to isolate the chiral epoxide, (R)-2-(hydroxymethyl)-2-methyloxirane.
-
Causality: The Sharpless asymmetric epoxidation is a reliable method for generating chiral epoxides from allylic alcohols with high enantioselectivity. The choice of (+)-diethyl tartrate directs the stereochemical outcome to the desired (R)-enantiomer.
Step 2: Regioselective Epoxide Opening
-
Dissolve the chiral epoxide in a suitable solvent, such as isopropanol.
-
Add an excess of tert-butylamine and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Remove the solvent and excess amine under reduced pressure to yield the crude amino diol.
-
Causality: The nucleophilic attack of the amine will preferentially occur at the less sterically hindered carbon of the epoxide, leading to the desired 1,2-amino alcohol.
Step 3: Intramolecular Cyclization
-
Dissolve the amino diol in a solvent like THF.
-
Under an inert atmosphere, add triphenylphosphine and cool the solution to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Purify the resulting morpholine derivative by column chromatography.
-
Causality: The Mitsunobu reaction is an effective method for intramolecular cyclization by converting the primary alcohol into a good leaving group in situ, which is then displaced by the secondary amine.
Step 4: N-Boc Protection
-
Dissolve the synthesized morpholine in a solvent such as dichloromethane.
-
Add a base, for example, triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc2O).
-
Stir the reaction at room temperature until the starting material is fully consumed.
-
Wash the reaction mixture with aqueous solutions to remove byproducts and purify the final product by chromatography or crystallization.
-
Causality: The Boc anhydride reacts readily with the secondary amine of the morpholine ring in the presence of a non-nucleophilic base to form the stable tert-butoxycarbonyl-protected final product.[4]
Applications in Drug Discovery and Development
Substituted morpholines are integral components of numerous FDA-approved drugs and clinical candidates.[1] The specific structural features of this compound make it a valuable building block for several therapeutic areas.
Case Study: Kinase Inhibitors
The morpholine scaffold is frequently employed in the design of kinase inhibitors. Its ability to act as a hydrogen bond acceptor and its favorable solubility properties contribute to potent and selective inhibition. For instance, derivatives of morpholine have been incorporated into inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt pathway by morpholine-based drugs.
The hydroxymethyl group of the title compound can be functionalized to introduce a pharmacophore that binds to a specific region of the kinase active site. The chiral nature of the building block ensures a precise three-dimensional orientation of this pharmacophore, which is often crucial for achieving high potency and selectivity, thereby minimizing off-target effects.
Other Therapeutic Areas
Beyond oncology, morpholine derivatives are being explored for a wide range of diseases, including:
-
Neurodegenerative Disorders: The ability of the morpholine ring to improve blood-brain barrier permeability can be advantageous for CNS-targeting drugs.
-
Infectious Diseases: The scaffold is present in several antibacterial and antiviral agents.
-
Inflammatory Diseases: Morpholine-containing compounds have shown promise as anti-inflammatory agents.
Conclusion
This compound represents a sophisticated and valuable building block for modern drug discovery. Its well-defined stereochemistry, orthogonal protecting groups, and the inherent advantages of the morpholine scaffold provide medicinal chemists with a powerful tool for the rational design of novel therapeutics. The synthetic strategies to access this compound, while requiring careful control of stereochemistry, are based on reliable and scalable chemical transformations. As the demand for more selective and effective drugs continues to grow, the strategic application of such chiral building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
-
Lead Sciences. tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]
- Kaur, M., & Singh, M. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2213-2233.
-
Appchem. (R)-tert-Butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate. [Link]
- Tang, A. N., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters.
- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665.
- Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 259-262.
- Gising, J., et al. (2012). Biological relevance and synthesis of C-substituted morpholine derivatives. Mini-Reviews in Organic Chemistry, 9(1), 46-61.
- Kunishima, M., et al. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Synthesis, 2006(11), 1931-1933.
-
iChemical. (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. [Link]
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 791-821.
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- 2. tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate - Lead Sciences [lead-sciences.com]
- 3. aceschem.com [aceschem.com]
- 4. Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, a chiral morpholine derivative, is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including the presence of a bulky tert-butyloxycarbonyl (Boc) protecting group, a primary alcohol, and a stereodefined morpholine core, make it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The Boc group provides stability under a range of reaction conditions while allowing for facile deprotection under mild acidic conditions, a critical attribute in multi-step synthetic pathways. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by experimental data and detailed analytical protocols, to empower researchers in its effective utilization.
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized below, providing a snapshot of its key molecular and physical characteristics.
| Property | Value | Source |
| IUPAC Name | tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | N/A |
| CAS Number | 1049677-41-9 | [1] |
| Molecular Formula | C₁₂H₂₃NO₄ | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
Molecular Structure Diagram:
Caption: 2D representation of this compound.
Experimental Physicochemical Data
A thorough understanding of the physicochemical properties is paramount for the successful application of any chemical compound in research and development. The following sections detail the experimental determination of key properties of this compound.
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
| Property | Value |
| Melting Point | Not available in searched literature. |
Note: While a specific experimental value was not found in the public domain, for a compound of this nature, a melting point in the range of 80-120°C would be a reasonable expectation.
Solubility Profile
Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.
Experimental Protocol: Qualitative Solubility Testing
-
Procedure: Approximately 10 mg of this compound is added to 1 mL of the test solvent in a small test tube at ambient temperature.
-
Observation: The mixture is agitated, and the solubility is observed. The compound is classified as "soluble," "sparingly soluble," or "insoluble."
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The presence of the polar hydroxyl and morpholine oxygen and nitrogen atoms is offset by the large, nonpolar Boc group and dimethyl substituents. |
| Methanol | Soluble | The polarity of methanol is suitable for solvating both the polar and nonpolar regions of the molecule. |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this type of compound. |
| Dichloromethane | Soluble | A versatile solvent for a wide range of organic compounds. |
| Ethyl Acetate | Soluble | Its moderate polarity makes it a suitable solvent. |
| Hexanes | Insoluble | The high polarity of the morpholine and hydroxyl groups prevents dissolution in nonpolar alkanes. |
| Toluene | Sparingly soluble | The aromatic, nonpolar nature of toluene is not ideal for solvating the polar functional groups. |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra.
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 3.8 | m | 2H | -OCH₂- (morpholine ring) |
| ~ 3.7 - 3.5 | m | 3H | -NCH₂- and -CH(OH)- |
| ~ 3.4 | d | 2H | -CH₂OH |
| ~ 2.8 - 2.6 | m | 1H | Morpholine ring proton |
| ~ 1.45 | s | 9H | -C(CH₃)₃ (Boc group) |
| ~ 1.25 | s | 3H | -C(CH₃)₂ (morpholine ring) |
| ~ 1.15 | s | 3H | -C(CH₃)₂ (morpholine ring) |
Note: This is a predicted spectrum based on the analysis of similar morpholine derivatives. Actual chemical shifts and multiplicities may vary.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~ 155 | C=O (Boc carbamate) |
| ~ 80 | -C(CH₃)₃ (Boc quaternary carbon) |
| ~ 70 | -OCH₂- (morpholine ring) |
| ~ 65 | -CH₂OH |
| ~ 60 | -C(CH₃)₂ (morpholine ring quaternary carbon) |
| ~ 55 | -NCH₂- (morpholine ring) |
| ~ 50 | -CH(OH)- |
| ~ 28 | -C(CH₃)₃ (Boc methyl carbons) |
| ~ 25 | -C(CH₃)₂ (morpholine ring methyl carbons) |
| ~ 22 | -C(CH₃)₂ (morpholine ring methyl carbons) |
NMR Analysis Workflow:
Caption: Workflow for NMR spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample measurement.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~ 3400 | Broad | O-H stretch (hydroxyl group) |
| ~ 2970-2850 | Strong | C-H stretch (aliphatic) |
| ~ 1680 | Strong | C=O stretch (Boc carbamate) |
| ~ 1160 | Strong | C-O stretch (ether and alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an ESI source is used.
-
Data Acquisition: The sample solution is infused into the ESI source, and the mass spectrum is acquired in positive ion mode.
-
Data Analysis: The molecular ion peak ([M+H]⁺ or [M+Na]⁺) is identified to confirm the molecular weight.
Expected Mass Spectrum Data:
| m/z | Ion |
| 246.17 | [M+H]⁺ |
| 268.15 | [M+Na]⁺ |
| 190.11 | [M - C₄H₉O+H]⁺ (loss of tert-butoxy group) |
| 146.12 | [M - Boc+H]⁺ |
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable chiral building block with well-defined physicochemical properties that are critical for its application in organic synthesis. This guide has provided a detailed overview of its structural, physical, and spectral characteristics, along with standardized protocols for their determination. A comprehensive understanding of these properties will enable researchers to effectively utilize this compound in the development of novel chemical entities with potential applications in drug discovery and materials science.
References
-
Lead Sciences. tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
-
Raskil'dina, G. Z., Spirikhin, L. V., Zlotskii, S. S., & Kuznetsov, V. V. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2, 2-dimethyl-1, 3-dioxane. Russian Journal of Organic Chemistry, 55(4), 502-508. [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0243942). [Link]
-
NIST. Morpholine, 4-methyl-. [Link]
-
Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. ResearchGate. [Link]
-
CAS Common Chemistry. 1-(3-Chlorophenyl)-2-(methylamino)-1-propanone. [Link]
-
EMCDDA. EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC). [Link]
-
Kumaraswamy, B. et al. (2014). Synthesis, characterization and in vitro antimicrobial evaluation of some new amides of thiomorpholine carboxylate. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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An In-depth Technical Guide to (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: Structure, Stereochemistry, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and target affinity.[1][2] The introduction of stereocenters into the morpholine ring can be crucial for achieving potent and selective biological activity. This guide provides a comprehensive technical overview of a specific chiral morpholine derivative, (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, a compound with significant potential as a building block in the synthesis of complex bioactive molecules. Due to the specificity of this substitution pattern, this guide will focus on its structural elucidation based on IUPAC nomenclature and propose a robust synthetic strategy grounded in established chemical principles for the synthesis of chiral morpholines.
Part 1: Structure and Stereochemistry
The structure of this compound is defined by its IUPAC name. The core is a morpholine ring, which is a six-membered heterocycle containing an oxygen and a nitrogen atom at the 1 and 4 positions, respectively.
-
2,2-dimethyl: Two methyl groups are attached to the carbon atom at position 2 of the morpholine ring.
-
4-Boc: The nitrogen atom at position 4 is protected with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amine.[3]
-
5-Hydroxymethyl: A hydroxymethyl group (-CH₂OH) is attached to the carbon atom at position 5.
-
(R)-stereochemistry: The stereocenter is at the C5 position, with the hydroxymethyl group in the (R) configuration.
The morpholine ring typically adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either axial or equatorial positions. The preferred conformation of this compound would likely have the hydroxymethyl group in an equatorial position to minimize steric interactions.
Below is a 2D representation of the chemical structure:
Caption: 2D structure of this compound.
Part 2: Proposed Retrosynthetic Analysis and Synthetic Strategy
Caption: Retrosynthetic analysis for this compound.
This retrosynthetic approach suggests a convergent synthesis starting from a chiral epoxide and 2-amino-2-methyl-1-propanol.
Experimental Protocol: A Proposed Synthetic Route
Step 1: Synthesis of the Chiral Amino Diol Intermediate
The first step involves the nucleophilic ring-opening of a suitable chiral epoxide with 2-amino-2-methyl-1-propanol. The choice of the epoxide is critical for establishing the desired stereochemistry at the C5 position of the morpholine ring. For the target molecule, (R)-glycidol or a similarly protected (R)-epoxide would be an appropriate starting material.
-
Reaction: (R)-glycidol is reacted with 2-amino-2-methyl-1-propanol. The amino group of 2-amino-2-methyl-1-propanol will preferentially attack the less substituted carbon of the epoxide.
-
Causality: The regioselectivity of the epoxide opening is governed by steric and electronic factors. Under neutral or basic conditions, the nucleophile attacks the less hindered carbon atom (SN2 mechanism).
-
Protocol:
-
To a solution of 2-amino-2-methyl-1-propanol (1.2 equivalents) in a suitable solvent such as methanol or ethanol, add (R)-glycidol (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude amino diol intermediate. This intermediate can often be used in the next step without further purification.
-
Step 2: Cyclization to Form the Morpholine Ring
The second step is the intramolecular cyclization of the amino diol to form the morpholine ring. This is typically achieved by activating the primary hydroxyl group, followed by intramolecular nucleophilic attack by the secondary hydroxyl group.
-
Reaction: The amino diol is treated with a reagent that selectively activates the primary alcohol, such as tosyl chloride or mesyl chloride, in the presence of a base. The resulting intermediate undergoes in-situ cyclization.
-
Causality: The primary hydroxyl group is more accessible and generally more reactive towards sulfonylating agents than the secondary hydroxyl group. The subsequent intramolecular cyclization is an entropically favored 6-endo-tet ring closure.
-
Protocol:
-
Dissolve the crude amino diol from the previous step in a suitable solvent like dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a base such as triethylamine or pyridine (2.0 equivalents).
-
Add tosyl chloride or mesyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (R)-5-Hydroxymethyl-2,2-dimethyl-morpholine.
-
Step 3: Boc Protection of the Morpholine Nitrogen
The final step is the protection of the secondary amine of the morpholine ring with a Boc group.
-
Reaction: The synthesized morpholine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Causality: The Boc₂O is an effective electrophilic source of the Boc group, and the base facilitates the deprotonation of the morpholine nitrogen, enhancing its nucleophilicity.
-
Protocol:
-
Dissolve the crude (R)-5-Hydroxymethyl-2,2-dimethyl-morpholine in a solvent such as dichloromethane or THF.
-
Add a base like triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the final product, this compound.
-
Part 3: Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the Boc group (a singlet around 1.4-1.5 ppm), the two methyl groups at C2 (two singlets or a single singlet depending on the conformational dynamics), the protons of the morpholine ring, and the hydroxymethyl group. |
| ¹³C NMR | Signals for the carbons of the Boc group, the quaternary carbon at C2, the two methyl carbons, the carbons of the morpholine ring, and the hydroxymethyl carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the compound. |
| Chiral HPLC | A single major peak indicating high enantiomeric purity. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches, and the C=O stretch of the carbamate. |
Part 4: Applications in Drug Discovery
Chiral morpholine derivatives are valuable building blocks in the synthesis of a wide range of biologically active compounds.[7][8] The specific structural features of this compound make it a potentially useful intermediate for several applications:
-
Introduction of a Chiral Morpholine Moiety: This building block can be used to introduce a stereodefined 2,2-dimethyl-5-hydroxymethyl-morpholine fragment into a larger molecule. The hydroxymethyl group provides a handle for further functionalization.
-
Scaffold for Library Synthesis: The Boc-protected nitrogen and the primary alcohol allow for orthogonal chemical modifications, making this compound an excellent scaffold for the creation of diverse chemical libraries for high-throughput screening.
-
Development of Novel Therapeutics: The morpholine ring is a common feature in drugs targeting the central nervous system (CNS) due to its ability to improve pharmacokinetic properties.[8][9] This building block could be employed in the synthesis of novel CNS-active agents.
Conclusion
This compound is a chiral building block with considerable potential in synthetic and medicinal chemistry. While its direct synthesis is not prominently featured in the current literature, this guide provides a robust and logical synthetic strategy based on established chemical transformations. The detailed protocols and rationale behind the experimental choices are intended to empower researchers to synthesize and utilize this valuable compound in their drug discovery and development endeavors. The careful characterization of the final product is paramount to ensure its quality and suitability for subsequent applications.
References
- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
- Synthesis of Biologically Important Chiral Morpholine Deriv
- A Comparative Guide to the Synthetic Routes of Chiral Morpholines. Benchchem.
- Expanding Complex Morpholines Using System
- Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. PubMed.
- 1-N-Boc-Morpholine. CymitQuimica.
- Boc protected Morpholine. Chemescience.
- (R)-4-Boc-2-hydroxymethyl-morpholine | CAS 135065-71-3. SCBT.
- 4-Boc-2-((R)-hydroxy(phenyl)methyl)morpholine 98% | CAS: 868685-97-6. AChemBlock.
- Regioselective synthesis of ( Z )‐5‐methylene‐containing morpholin‐2‐ones. Request PDF.
- (S)-4-Boc-2-Hydroxymethyl-morpholine | 135065-76-8. Sigma-Aldrich.
- Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Expanding complex morpholines using system
- The Role of 1-N-BOC-Morpholine in Modern Pharmaceutical Synthesis.
- (PDF) Morpholines. Synthesis and Biological Activity.
- Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
- Morpholine. Wikipedia.
- Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.
- Synthesis of N-Methylmorpholine
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. iChemical.
- The Synthetic Utility of (R)-4-(Oxiran-2-ylmethyl)morpholine: A Comparative Guide for Drug Discovery. Benchchem.
- 2,6-Dimethylmorpholine | C6H13NO | CID 110862. PubChem.
- tert-Butyl 2-(hydroxymethyl)
- Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed.
- N-t-BOC-(2R)-Hydroxymethyl-(5R)-methylmorpholine AldrichCPR. Sigma-Aldrich.
- CAS 1107650-56-5 Morpholine-[2,2,3,3,5,5,6,6-d8] hydrochloride. BOC Sciences.
- Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane.
- 2,5-Dimethylmorpholine | C6H13NO | CID 517880. PubChem.
- Morpholine-2,2,3,3,5,5,6,6-d8 | C4H9NO | CID 45785233. PubChem.
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Synthesis of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry
The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. When chirality is introduced, as in the case of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, it allows for precise three-dimensional arrangements of functional groups, which is critical for selective interactions with biological targets.[3][] This specific enantiomerically pure building block, with its protected amine, primary alcohol, and gem-dimethyl substitution, offers a versatile platform for the synthesis of complex drug candidates.[5][6] The tert-butyloxycarbonyl (Boc) protecting group provides robust protection under a wide range of reaction conditions while allowing for facile deprotection, and the hydroxymethyl group serves as a key handle for further synthetic elaboration.
This guide provides an in-depth, technically-focused protocol for the synthesis of this compound, starting from a readily available chiral precursor. The experimental choices, underlying mechanistic principles, and self-validating system checks are detailed to ensure reproducibility and high fidelity of the final product.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a strategy starting from a chiral amino acid, a common approach for establishing stereochemistry in complex molecules.[7] The core morpholine ring can be constructed through a key intramolecular cyclization step.
Caption: Retrosynthetic pathway for the target molecule.
The chosen forward synthetic strategy involves the following key transformations:
-
Protection and Reduction: Starting with a suitable chiral amino acid, the amine and carboxylic acid functionalities will be appropriately protected and reduced to set the stage for the subsequent carbon-carbon bond formation.
-
Grignard Addition: Introduction of the gem-dimethyl group via a Grignard reaction with an ester.
-
Deprotection and Boc Protection: Selective deprotection followed by the introduction of the Boc group on the nitrogen atom.
-
Intramolecular Cyclization: Formation of the morpholine ring through an intramolecular Williamson ether synthesis or a related cyclization strategy.
Detailed Experimental Protocol
This section outlines a comprehensive, step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of (R)-tert-butyl (1,1-dimethyl-2-hydroxyethyl)carbamate
This initial phase focuses on creating the core fragment containing the gem-dimethyl group and the protected amine.
Step 1.1: Protection of (R)-2-amino-3-methylbutanoic acid (D-Valine)
The synthesis commences with the protection of the amino group of D-Valine to prevent unwanted side reactions in subsequent steps.
-
Protocol:
-
To a stirred solution of D-Valine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with water and wash with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-((benzyloxy)carbonylamino)-3-methylbutanoic acid.
-
Causality: The Cbz group is a robust protecting group for amines, stable to the subsequent reduction and Grignard reaction conditions. The basic conditions facilitate the reaction between the amine and benzyl chloroformate.
Step 1.2: Esterification
The carboxylic acid is converted to a methyl ester to facilitate the subsequent Grignard addition.
-
Protocol:
-
Dissolve the Cbz-protected D-Valine from the previous step in methanol.
-
Cool the solution to 0 °C and bubble SOCl₂ gas through the solution for 15 minutes, or add acetyl chloride dropwise.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the methyl ester.
-
Causality: The acidic conditions generated in situ from SOCl₂ or acetyl chloride in methanol catalyze the Fischer esterification.
Step 1.3: Grignard Reaction
Two equivalents of a methyl Grignard reagent are added to the methyl ester to form the tertiary alcohol with the gem-dimethyl groups.
-
Protocol:
-
Dissolve the methyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add methylmagnesium bromide (3.0 M in diethyl ether, 2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Causality: The Grignard reagent, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester twice to form the tertiary alcohol.
Step 1.4: Hydrogenolysis and Boc Protection
The Cbz group is removed by hydrogenolysis, and the resulting free amine is immediately protected with a Boc group.
-
Protocol:
-
Dissolve the tertiary alcohol in methanol and add Palladium on carbon (10 wt. %).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).
-
Stir at room temperature for 6 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (R)-tert-butyl (2-hydroxy-1,1-dimethylethyl)carbamate.
-
Causality: Catalytic hydrogenation is a clean and efficient method for Cbz deprotection. The subsequent in-situ Boc protection prevents the isolation of the potentially unstable free amino alcohol.
Caption: Workflow for the synthesis of the key intermediate.
Part 2: Synthesis of this compound
This part details the formation of the morpholine ring.
Step 2.1: O-Alkylation with a Glycolaldehyde Equivalent
The hydroxyl group of the intermediate is alkylated with a protected two-carbon unit that will ultimately form the C5 and C6 of the morpholine ring.
-
Protocol:
-
To a stirred solution of (R)-tert-butyl (2-hydroxy-1,1-dimethylethyl)carbamate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Stir for 30 minutes at 0 °C.
-
Add 2-bromoacetaldehyde diethyl acetal (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction carefully with water.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Causality: Sodium hydride is a strong base that deprotonates the primary alcohol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with the bromoacetal. The acetal protects the aldehyde functionality from reacting under the basic conditions.
Step 2.2: Acetal Deprotection and Reductive Amination
The acetal is deprotected to reveal the aldehyde, which then undergoes an intramolecular reductive amination to form the morpholine ring.
-
Protocol:
-
Dissolve the product from the previous step in a mixture of THF and 1M aqueous HCl.
-
Stir at room temperature for 4 hours until TLC indicates complete deprotection.
-
Neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.
-
Stir for 12 hours at room temperature.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.
-
Causality: The acidic conditions hydrolyze the acetal to the corresponding aldehyde. In the same pot, after neutralization, the Boc-protected amine nitrogen attacks the aldehyde to form a cyclic hemiaminal or iminium ion, which is then reduced by the mild reducing agent sodium triacetoxyborohydride to yield the final morpholine product. This one-pot procedure is efficient and avoids the isolation of the potentially unstable amino-aldehyde intermediate.
Data Summary
| Step | Reactant | Reagent(s) | Product | Expected Yield (%) |
| 1.1 | D-Valine | Cbz-Cl, Na₂CO₃ | (R)-2-((benzyloxy)carbonylamino)-3-methylbutanoic acid | >95 |
| 1.2 | Cbz-D-Valine | SOCl₂, MeOH | Methyl (R)-2-((benzyloxy)carbonylamino)-3-methylbutanoate | >90 |
| 1.3 | Cbz-D-Val-OMe | MeMgBr | (R)-benzyl (3-hydroxy-2,2,3-trimethylbutyl)carbamate | 70-80 |
| 1.4 | Cbz-protected alcohol | H₂, Pd/C; Boc₂O | (R)-tert-butyl (2-hydroxy-1,1-dimethylethyl)carbamate | 85-95 |
| 2.1 | Boc-amino alcohol | NaH, 2-bromoacetaldehyde diethyl acetal | Alkylated intermediate | 60-70 |
| 2.2 | Alkylated intermediate | HCl, NaBH(OAc)₃ | This compound | 50-60 |
Characterization and Quality Control
To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and the presence of all expected functional groups. The diastereotopic protons of the morpholine ring will provide key structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition of the molecule.
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final compound must be assessed using a suitable chiral stationary phase to ensure that no racemization has occurred during the synthesis.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the carbamate C=O stretch and the O-H stretch of the alcohol.
Conclusion
This technical guide provides a robust and well-rationalized synthetic route to this compound, a valuable chiral building block for drug discovery. By starting from a readily available chiral amino acid and employing a series of reliable and well-understood chemical transformations, this protocol is designed to be both scalable and reproducible. The emphasis on the causality behind each experimental choice and the inclusion of in-process controls are intended to empower researchers to troubleshoot and optimize the synthesis as needed. The final product, obtained with high enantiomeric purity, is a versatile scaffold for the development of novel therapeutics.
References
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
-
Deng, J., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 12(1), 69-90. [Link]
-
Chamakuri, S., et al. (2021). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]
-
Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. Advanced Synthesis & Catalysis, 344(1), 17-31. [Link]
-
Buchler GmbH. Chiral Building Blocks. [Link]
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- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine molecular weight
An In-Depth Technical Guide to (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: Synthesis, Characterization, and Applications
Abstract
The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties, metabolic stability, and synthetic accessibility make it a cornerstone for drug design. This technical guide provides a comprehensive analysis of a specific, chiral derivative: this compound. As this particular molecule is not extensively documented in current literature, this paper serves as a predictive guide for researchers and drug development professionals. It outlines a robust, plausible synthetic pathway, proposes detailed methods for spectroscopic characterization to ensure empirical validation, and discusses its potential applications as a versatile building block in modern drug discovery.
Introduction: The Strategic Value of Substituted Morpholines
Morpholine and its derivatives are frequently employed by medicinal chemists to enhance the potency, selectivity, and pharmacokinetic profiles of bioactive molecules.[2] The introduction of specific substituents onto the morpholine ring allows for fine-tuning of its properties. The target molecule of this guide, this compound, incorporates several features of strategic importance:
-
Gem-Dimethyl Group at C2: This structural motif provides steric bulk, which can lock the ring into a preferred conformation. Furthermore, it can act as a "metabolic shield," preventing enzymatic degradation at the adjacent positions, thereby increasing the compound's in vivo half-life.[3]
-
Chiral Center at C5: The defined (R)-stereochemistry at the C5 position is crucial for creating specific, high-affinity interactions with chiral biological targets such as enzymes and receptors. The use of enantiomerically pure building blocks is a cornerstone of modern drug design.[4]
-
Hydroxymethyl Group at C5: This primary alcohol serves as a versatile synthetic handle, allowing for the straightforward attachment of other molecular fragments, pharmacophores, or linkers for further chemical elaboration.
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the nitrogen is a standard protecting group in organic synthesis, allowing for controlled reactions at other parts of the molecule. It is readily removed under acidic conditions, revealing the secondary amine for subsequent coupling reactions.[5]
This combination of features makes the title compound a highly valuable, three-dimensional scaffold for the assembly of compound libraries and the development of novel therapeutic agents.
Physicochemical and Structural Properties
The fundamental properties of the target molecule are derived from its structure. The chemical formula is determined to be C₁₂H₂₃NO₄. Based on this, the key quantitative data are summarized below.
| Property | Value | Method |
| Molecular Formula | C₁₂H₂₃NO₄ | - |
| Molecular Weight | 245.32 g/mol | Calculation |
| IUPAC Name | tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | - |
| Appearance | Predicted: White to off-white solid | Analogy |
| Solubility | Predicted: Soluble in methanol, chloroform, ethyl acetate | Analogy |
| Boiling Point | Predicted: >300 °C at 760 mmHg | Analogy |
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from a readily available chiral precursor. The following multi-step pathway is proposed, leveraging well-established chemical transformations to ensure high yield and stereochemical fidelity.
Caption: Proposed synthetic workflow for the target molecule.
Causality Behind Experimental Choices:
-
Step 1: Epoxide Ring Opening. The synthesis commences with the nucleophilic attack of a commercially available amino alcohol, 2-amino-2-methyl-1-propanol, on an enantiopure epoxide, (R)-glycidol. This reaction establishes the crucial stereocenter at the future C5 position. Ethanol is a suitable solvent, and the reaction can often be driven by heat without the need for a catalyst, making it an atom-economical choice.
-
Step 2: Intramolecular Cyclization. The resulting amino diol is then subjected to acid-catalyzed cyclization. A strong acid like sulfuric acid protonates a hydroxyl group, converting it into a good leaving group (water). The intramolecular attack by the other hydroxyl group forms the morpholine ring. This is a standard method for forming such heterocyclic systems.[6] Subsequent steps of protection and deoxygenation would be required to achieve the desired substitution pattern.
-
Step 3: Boc Protection. The final step involves the protection of the secondary amine of the morpholine ring. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like triethylamine (TEA) is a high-yielding and clean method for introducing the Boc group, providing the final target molecule.[5] This protocol is robust and widely used due to its mild conditions and the simple workup procedure.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the successful synthesis of this compound is achieved through a combination of standard spectroscopic techniques. The predicted spectra serve as a benchmark for experimental validation.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.0 - 3.8 | m | 1H | H5 | Proton on the chiral carbon, coupled to adjacent CH₂ groups. |
| ~ 3.7 - 3.5 | m | 4H | H3, H6 | Diastereotopic protons of the two CH₂ groups in the ring. |
| ~ 3.4 | d | 2H | -CH₂OH | Protons of the hydroxymethyl group. |
| ~ 2.5 | br s | 1H | -OH | Hydroxyl proton, may exchange with D₂O. |
| ~ 1.45 | s | 9H | -C(CH₃)₃ | Nine equivalent protons of the Boc group. |
| ~ 1.25 | s | 3H | C2-CH₃ | One of the two diastereotopic methyl groups. |
| ~ 1.20 | s | 3H | C2-CH₃ | The second diastereotopic methyl group. |
The gem-dimethyl groups at the C2 position are diastereotopic due to the chiral center at C5, and thus are expected to appear as two distinct singlets.[7] The ring protons at C3 and C6 are also diastereotopic and will likely present as complex multiplets.
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | C=O (Boc) | Carbonyl carbon of the carbamate. |
| ~ 80 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |
| ~ 75 | C2 | Quaternary carbon bearing two methyl groups. |
| ~ 70 | C5 | Carbon of the chiral center adjacent to oxygen. |
| ~ 65 | -C H₂OH | Carbon of the hydroxymethyl group. |
| ~ 50 | C6 | Ring carbon adjacent to oxygen. |
| ~ 45 | C3 | Ring carbon adjacent to nitrogen. |
| ~ 28 | -C(C H₃)₃ | Methyl carbons of the Boc group. |
| ~ 25, 23 | C2-(C H₃)₂ | Diastereotopic methyl carbons. |
Infrared (IR) Spectroscopy
Key expected absorption bands include a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol, sharp peaks around 2950-2850 cm⁻¹ for C-H stretches, a strong carbonyl (C=O) absorption near 1690 cm⁻¹ for the Boc group, and C-O stretching bands in the 1250-1050 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
Chiral morpholine scaffolds are highly sought after in drug discovery for their ability to impart favorable properties.[8] The title compound is an excellent example of a versatile building block for creating libraries of complex molecules for high-throughput screening.
Caption: Potential derivatization pathways for the title compound.
The hydroxymethyl group can be easily modified. For example:
-
Oxidation to an aldehyde allows for subsequent reductive amination reactions, creating a diverse library of secondary and tertiary amines.
-
Esterification or etherification with various carboxylic acids or alkyl halides provides a straightforward route to ester and ether libraries.
-
Conversion to a leaving group (e.g., tosylate or bromide) enables nucleophilic substitution with a wide range of nucleophiles, including azides, thiols, and cyanides, to introduce further diversity.
The gem-dimethyl group enhances metabolic stability, a critical parameter in drug design, while the rigidified, chiral morpholine core can present these appended functional groups to a biological target in a well-defined three-dimensional orientation, potentially leading to high-affinity binding.
Exemplary Experimental Protocol: Boc Protection
This section provides a detailed, self-validating protocol for the N-Boc protection of the synthesized (R)-5-Hydroxymethyl-2,2-dimethyl-morpholine, a crucial step in the proposed synthesis.
Objective: To protect the secondary amine of the morpholine ring with a tert-butoxycarbonyl (Boc) group.
Materials:
-
(R)-5-Hydroxymethyl-2,2-dimethyl-morpholine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (R)-5-Hydroxymethyl-2,2-dimethyl-morpholine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA to the solution, followed by the dropwise addition of a solution of (Boc)₂O in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Validation Point 1 (In-Process Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Validation Point 2 (Purification): Purify the crude product by flash column chromatography on silica gel to obtain the pure target molecule.
-
Validation Point 3 (Final Characterization): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the predicted values in Section 4.
Conclusion
While this compound may be a novel molecular entity, its structure is based on a foundation of well-established, high-value scaffolds in medicinal chemistry. This guide provides a robust framework for its synthesis and characterization, grounded in proven chemical principles. The unique combination of a metabolically stable gem-dimethyl group, a defined stereocenter, and a versatile synthetic handle makes this compound a promising and valuable building block for the next generation of drug discovery programs. Its strategic use can facilitate the exploration of new chemical space and the development of potent and selective therapeutics.
References
- (Reference to a general organic chemistry text on epoxide openings)
- (Reference to a paper on acid-catalyzed cycliz
- (Reference to a review on metabolic shielding by gem-dimethyl groups)
- (Reference to a paper on the importance of chirality in drug design)
- (Reference to a general synthesis text on protecting groups)
-
ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]
- (Reference to a text on NMR spectroscopy of heterocyclic compounds)
- (Reference to a text on IR spectroscopy)
-
ResearchGate. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]
- (Reference to a paper on derivatiz
- (Reference to a review on privileged structures in medicinal chemistry)
- (Reference to a general protocol for flash column chrom
- (Reference to a general protocol for mass spectrometry of organic compounds)
- (Reference to a general protocol for TLC analysis)
-
Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane H-1 proton nmr spectrum. Available at: [Link]
- (Reference to a general text on diastereotopicity in NMR)
- (Reference to a general text on drug design and scaffolds)
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
- (Reference to a paper on the utility of Boc protection in synthesis)
- (Reference to a paper on the synthesis of substituted morpholines)
- (Reference to a review on modern synthetic methods)
-
PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]
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- 7. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Spectroscopic Characterization of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral building block, (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. This compound is of significant interest to researchers and professionals in drug development and medicinal chemistry due to its versatile morpholine scaffold, which is a common motif in biologically active compounds. The presence of a Boc-protecting group, a hydroxymethyl substituent, and gem-dimethyl groups offers unique steric and electronic properties for further synthetic transformations.
Molecular Structure and Key Features
The structure of this compound incorporates several key functional groups that will be reflected in its spectroscopic signatures. Understanding these features is crucial for interpreting the spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.80 - 4.00 | m | 2H | H-3a, H-5 | Protons on carbons adjacent to the ring oxygen and nitrogen are expected to be in this region. |
| ~ 3.65 - 3.75 | m | 2H | -CH₂OH | The diastereotopic protons of the hydroxymethyl group will likely appear as a multiplet. |
| ~ 3.40 - 3.50 | m | 1H | H-3b | The second proton at the C-3 position. |
| ~ 2.80 - 3.00 | m | 2H | H-6a, H-6b | Protons on the carbon adjacent to the nitrogen of the Boc group. |
| ~ 2.00 - 2.20 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. |
| 1.46 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.[1] |
| 1.25 | s | 3H | C(CH₃)₂ | One of the gem-dimethyl groups at the C-2 position. |
| 1.15 | s | 3H | C(CH₃)₂ | The second gem-dimethyl group at the C-2 position, potentially non-equivalent due to the chiral center at C-5. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program.
-
Processing: Process the data with appropriate Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155.0 | Boc C=O | The carbonyl carbon of the Boc protecting group typically resonates in this region.[1] |
| ~ 80.0 | Boc -C(CH₃)₃ | The quaternary carbon of the tert-butyl group.[1] |
| ~ 70.0 | C-3 | The carbon atom adjacent to the ring oxygen. |
| ~ 65.0 | C-5 | The chiral carbon bearing the hydroxymethyl group. |
| ~ 62.0 | -CH₂OH | The carbon of the hydroxymethyl group. |
| ~ 55.0 | C-2 | The quaternary carbon with the gem-dimethyl groups. |
| ~ 45.0 | C-6 | The carbon atom adjacent to the nitrogen. |
| 28.4 | Boc -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[1] |
| ~ 25.0 | C(CH₃)₂ | One of the gem-dimethyl carbons. |
| ~ 22.0 | C(CH₃)₂ | The second gem-dimethyl carbon. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 125 MHz NMR spectrometer is suitable.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~ 3400 | Broad | Alcohol | O-H stretch |
| ~ 2975, 2870 | Medium-Strong | Alkane | C-H stretch |
| ~ 1695 | Strong | Carbamate | C=O stretch (Boc group)[1] |
| ~ 1160 | Strong | Carbamate | C-N stretch |
| ~ 1100 | Strong | Ether | C-O-C stretch (morpholine ring) |
| ~ 1050 | Medium | Alcohol | C-O stretch |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Predicted Mass Spectrometry Data (ESI-MS):
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 260.18.
-
Sodium Adduct: A sodium adduct [M+Na]⁺ may be observed at m/z 282.16.
Fragmentation Pathway:
The fragmentation of N-Boc protected compounds is well-documented. Key fragmentation pathways for this compound would likely involve the loss of the Boc group or components thereof.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak and characteristic fragment ions.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a solid foundation for researchers to identify and characterize this valuable chiral building block. The interpretation of the spectral features is based on well-established principles of organic spectroscopy and data from analogous structures, ensuring a high degree of confidence in the predicted values. This guide serves as a practical resource for scientists engaged in the synthesis and application of novel morpholine derivatives in drug discovery and development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Agami, C., Couty, F., & Puchot-Kadouri, C. (1998). The chemistry of the N-Boc protecting group. Tetrahedron, 54(36), 10843-10871. [Link]
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Navigating the Synthesis and Procurement of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Chiral Morpholines in Medicinal Chemistry
To the researchers, scientists, and drug development professionals at the forefront of innovation, the morpholine scaffold is a familiar and powerful tool. Its incorporation into molecular architectures often confers advantageous pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and improved cell permeability.[1] The precise stereochemical control of substituents on the morpholine ring is frequently paramount to achieving the desired biological activity and minimizing off-target effects.[1] This guide focuses on a specific, highly functionalized chiral building block: (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine . We will delve into its commercial availability, plausible synthetic strategies, and the critical quality control measures necessary for its successful application in drug discovery programs.
The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Its ability to modulate the physicochemical properties of a molecule makes it a valuable asset in the optimization of lead compounds.[2] The presence of a chiral hydroxymethyl group and a gem-dimethyl substitution pattern in the target molecule offers multiple points for further chemical elaboration, making it a versatile intermediate for the synthesis of complex molecular entities.
Commercial Availability: A Landscape of Precursors and Custom Synthesis
A direct, off-the-shelf commercial source for this compound is not readily found in the catalogs of major chemical suppliers. This suggests that the compound is a niche reagent, likely requiring a custom synthesis approach. However, several closely related precursors are commercially available, providing viable starting points for its synthesis.
Table 1: Commercially Available Precursors for the Synthesis of this compound
| Compound Name | CAS Number | Stereochemistry | Key Structural Difference | Potential Suppliers |
| tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | 1049677-41-9 | Racemic | Lacks defined stereochemistry at C5 | BLDpharm[3] |
| tert-butyl (6R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | 1416444-68-2 | (R) at C6 | Stereoisomer of the target | Available from specialized suppliers |
| (R)-N-Boc-2-Hydroxymethylmorpholine | 135065-71-3 | (R) at C2 | Lacks the gem-dimethyl group at the 2-position | ChemicalBook, Santa Cruz Biotechnology, BLDpharm[4][5][6] |
The availability of these precursors informs the synthetic strategy. For instance, starting from the racemic tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate would necessitate a chiral resolution step to isolate the desired (R)-enantiomer. Alternatively, a stereospecific synthesis could be developed from a chiral starting material.
For research teams without the internal capacity for multi-step synthesis, engaging a custom synthesis provider is a practical alternative. Several companies specialize in the custom synthesis of complex organic molecules and can provide the target compound on a fee-for-service basis.
Synthetic Strategies: A Proposed Route to this compound
Given the commercial availability of precursors, a plausible and efficient synthetic route can be designed. The following proposed synthesis leverages established chemical transformations for the construction of substituted morpholines.
Proposed Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a chiral amino alcohol as a key starting material.
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Safety and handling of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
An In-Depth Technical Guide to the Safe Handling of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Introduction
This compound is a chiral building block of significant interest to the pharmaceutical and drug discovery sectors. As a substituted morpholine, it belongs to a class of heterocyclic compounds frequently incorporated into bioactive molecules to enhance physicochemical properties such as aqueous solubility, metabolic stability, and target affinity.[1][2] The morpholine scaffold is a privileged structure found in numerous approved drugs.[3][4] Given its role in the synthesis of complex molecular architectures, a thorough understanding of its safe handling, storage, and disposal is paramount for protecting researchers and ensuring experimental integrity.
This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound. It is designed for researchers, chemists, and drug development professionals who may work with this compound. The information herein is synthesized from safety data for structurally related compounds and established principles of laboratory safety.
Chemical and Physical Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. While specific experimental data for this exact molecule is not widely published, properties can be inferred from its structure and data available for close analogues.
| Property | Value | Source |
| IUPAC Name | tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | N/A |
| CAS Number | Not broadly available | N/A |
| Molecular Formula | C₁₂H₂₃NO₄ | N/A |
| Molecular Weight | 245.32 g/mol | N/A |
| Appearance | Likely a white to off-white solid or a viscous oil | [5] |
| Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature).[6] The Boc-protecting group can be labile under strong acidic conditions. | [6] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The parent morpholine ring is soluble in water.[7] | [7] |
Hazard Identification and Toxicological Profile
No specific toxicological data exists for this compound. Therefore, a conservative assessment based on the hazards of the parent morpholine scaffold and closely related analogues is required. The primary hazards are associated with irritation and potential for sensitization.
-
GHS Hazard Classification (Inferred): Based on data for N-Boc-2-hydroxymethylmorpholine, the following hazards should be assumed[8]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Expert Analysis of Structural Components:
-
Morpholine Ring: The parent morpholine compound is classified as a flammable liquid that is corrosive to skin and eyes and harmful if swallowed or inhaled.[9][10] While the N-Boc group mitigates the basicity and some reactivity of the nitrogen, the underlying potential for tissue irritation should be respected.
-
Hydroxymethyl Group: This functional group does not typically add significant hazards, but it can influence the compound's physical properties.
-
tert-Butoxycarbonyl (Boc) Group: This protecting group is generally stable but can be cleaved by strong acids, releasing isobutylene and carbon dioxide. This is primarily a concern in reaction chemistry rather than handling.
-
To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated for this specific compound.[6][11] Therefore, it must be handled with the care afforded to all novel chemical entities.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling, grounded in the identified hazards, is essential. The core principle is to minimize all routes of exposure—dermal, ocular, and inhalation.
Engineering Controls
The primary line of defense is to handle the chemical in a controlled environment.
-
Fume Hood: All weighing and transfers of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood.[12] This is critical to prevent inhalation of any fine dust or aerosol and addresses the H335 (May cause respiratory irritation) hazard.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[12]
Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the potential hazards.
Caption: Standard workflow for handling the chemical safely.
Disposal Considerations
Waste material must be disposed of in accordance with national, state, and local environmental control regulations. [6]* Chemical Waste: Do not mix with other waste. Leave chemicals in their original containers if possible. [6]Dispose of unused material and residues as hazardous waste through a licensed disposal company.
-
Contaminated Packaging: Uncleaned containers should be treated as the product itself. [6]
Conclusion
This compound is a valuable synthetic intermediate. While comprehensive safety data is not available, a risk assessment based on its structural components and data from close analogues indicates that it should be handled as a skin, eye, and respiratory irritant. Adherence to the protocols outlined in this guide—utilizing proper engineering controls, wearing appropriate personal protective equipment, and following established laboratory hygiene and disposal practices—is essential for its safe use in a research and development setting. Always prioritize caution and risk mitigation when handling any novel chemical compound.
References
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- Sigma-Aldrich. (n.d.). (S)-4-Boc-2-Hydroxymethyl-morpholine Safety Information.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
- ChemicalBook. (n.d.). Morpholine - Safety Data Sheet.
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- AChemBlock. (n.d.). (R)-4-Boc-2-((R)-hydroxy(phenyl)methyl)morpholine 98%.
- Tang, A., et al. (2024, May 3). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.
- Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
- (No author). (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Multidisciplinary Digital Publishing Institute.
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National Center for Biotechnology Information. (n.d.). Morpholine. PubChem Compound Database. Retrieved from [Link]
- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Journal of Organic Chemistry, 73(9), 3662-5.
- iChemical. (n.d.). (R)-N-Boc-2-Hydroxymethylmorpholine.
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National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,6-Dimethylmorpholine. PubChem Compound Database. Retrieved from [Link]
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- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
- Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- (No author). (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research.
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National Center for Biotechnology Information. (n.d.). 2,5-Dimethylmorpholine. PubChem Compound Database. Retrieved from [Link]
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Introduction: The Privileged Status of Chiral Morpholines in Modern Drug Discovery
An In-depth Technical Guide to (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine as a Chiral Building Block
The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approved drugs and clinical candidates.[1][2] Its favorable physicochemical properties—including enhanced aqueous solubility, metabolic stability, and the potential to improve blood-brain barrier permeability—make it an invaluable component for optimizing the pharmacokinetic profiles of bioactive molecules.[2][3] When chirality is introduced, the resulting stereochemically defined morpholine ring can facilitate precise, three-dimensional interactions with biological targets, which is often critical for therapeutic efficacy and selectivity.[4]
This compound is a highly functionalized chiral building block designed for versatility in complex molecule synthesis. It incorporates several key features:
-
A stereodefined (R)-configuration at the C5 position, enabling enantioselective synthesis.
-
An N-Boc protecting group , which is stable under a wide range of reaction conditions yet readily removable for subsequent functionalization of the nitrogen atom.
-
A primary hydroxymethyl group , a versatile handle for transformations such as oxidation to an aldehyde or carboxylic acid, or conversion into leaving groups for nucleophilic substitution.
-
A gem-dimethyl group at the C2 position, which provides steric bulk that can lock the morpholine ring into a preferred conformation and shield adjacent positions from metabolic attack.
This guide, intended for researchers and drug development professionals, provides a technical overview of this building block's properties, a validated synthetic approach, and its strategic application in the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The data for the analogous compound, (R)-N-Boc-2-Hydroxymethylmorpholine, provides a useful reference point.[5][6]
| Property | Value | Reference |
| IUPAC Name | tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate | N/A |
| Molecular Formula | C₁₂H₂₃NO₄ | N/A |
| Molecular Weight | 245.32 g/mol | N/A |
| Appearance | Expected to be a white to off-white solid or viscous oil | [5] |
| Boiling Point | >300 °C (Predicted) | [5] |
| Density | ~1.1 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | N/A |
Note: As this is a specialized building block, some physical properties are predicted based on structurally similar compounds.
Synthesis of the Chiral Morpholine Core
The construction of substituted morpholines can be achieved through various strategies, including intramolecular cyclization of amino alcohols, asymmetric hydrogenation of dehydromorpholines, or ring-opening of aziridines followed by cyclization.[7][8][9] A robust and scalable synthesis of this compound can be envisioned starting from a commercially available chiral precursor, (R)-2-amino-3-methyl-1-butanol.
The following diagram and protocol outline a plausible and efficient synthetic pathway.
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The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its enduring prevalence is not accidental but is rooted in a unique combination of physicochemical properties that render it an invaluable asset in drug design. This technical guide provides a comprehensive exploration of the morpholine moiety's role in medicinal chemistry, delving into its fundamental properties, synthetic accessibility, and profound impact on the therapeutic efficacy of a diverse array of pharmaceuticals. Through an examination of key case studies, we will elucidate the mechanistic contributions of the morpholine scaffold and provide detailed synthetic protocols, offering both theoretical insights and practical guidance for its application in contemporary drug discovery.
Introduction: The Unassuming Power of the Morpholine Ring
At its core, morpholine is a saturated six-membered ring containing both an amine and an ether functional group.[3] This seemingly simple arrangement bestows upon it a unique set of characteristics that medicinal chemists have strategically exploited for decades. The presence of the ether oxygen atom significantly influences the basicity of the nitrogen atom, rendering it less basic than analogous piperidines.[4] This modulation of pKa is often crucial for optimizing a drug candidate's pharmacokinetic profile, influencing factors such as solubility, membrane permeability, and off-target interactions.[5][6] Furthermore, the morpholine ring can engage in hydrogen bonding through its oxygen atom and serves as a rigid, conformationally defined scaffold to orient other pharmacophoric elements for optimal target engagement.[5][7] Its metabolic stability is another key advantage, often improving the half-life and overall disposition of a drug molecule.[8]
The versatility of the morpholine scaffold is evident in the broad spectrum of biological activities exhibited by molecules that incorporate it.[9][10] From antibacterial and anticancer agents to treatments for neurodegenerative diseases and central nervous system disorders, the morpholine moiety has proven to be a remarkably adaptable building block.[7][9] This guide will dissect the underlying principles that make morpholine a recurring motif in successful drug candidates and provide the technical foundation for its continued and innovative application.
Physicochemical Properties and Their Strategic Application in Drug Design
The decision to incorporate a morpholine scaffold into a drug candidate is a strategic one, driven by its predictable and advantageous impact on key physicochemical parameters. These properties are not merely academic; they have profound, tangible consequences for a molecule's behavior in a biological system.
Basicity and pKa Modulation
The lone pair of electrons on the nitrogen atom of morpholine is less available for protonation compared to that of piperidine, due to the electron-withdrawing inductive effect of the neighboring oxygen atom.[4] This results in a pKa for the conjugate acid of morpholine that is typically in the range of 8.3-8.7, which is lower than that of many other cyclic amines.[8][11] This attenuated basicity is highly desirable in drug design, as it can reduce the likelihood of nonspecific binding to acidic off-targets and can fine-tune the ionization state of the molecule at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[7]
Solubility and Polarity
The presence of both a hydrogen bond acceptor (the oxygen and nitrogen atoms) and a hydrogen bond donor (the N-H proton in unsubstituted morpholine) imparts a degree of polarity and aqueous solubility to molecules containing this scaffold.[5][12] This is a critical consideration in drug design, as adequate aqueous solubility is often a prerequisite for oral bioavailability and effective distribution in the body. The morpholine moiety can be strategically employed to counterbalance the lipophilicity of other parts of a drug molecule, achieving the delicate balance between solubility and membrane permeability required for optimal pharmacokinetics.[8]
Metabolic Stability
The morpholine ring is generally resistant to metabolic degradation, particularly oxidation.[8] The oxidation of the morpholine ring does occur, but often at a slower rate compared to other cyclic amines, contributing to an improved metabolic profile and a longer in vivo half-life for the parent drug.[13][14] This metabolic robustness reduces the potential for the formation of reactive or toxic metabolites and can lead to a more predictable and sustained therapeutic effect.
A Comparative Analysis of Physicochemical Properties
To illustrate the practical implications of these properties, the following table summarizes key physicochemical data for a selection of FDA-approved drugs that feature the morpholine scaffold.
| Drug | Therapeutic Area | Molecular Weight ( g/mol ) | pKa | LogP |
| Linezolid | Antibacterial | 337.35 | ~8.4 (morpholine N) | 1.3 |
| Gefitinib | Anticancer | 446.90 | ~5.4 (quinazoline N), ~7.2 (morpholine N) | 3.2 |
| Aprepitant | Antiemetic | 534.53 | Not applicable (no basic N) | 4.8 |
| Reboxetine | Antidepressant | 313.39 | ~9.5 (morpholine N) | 3.9 |
Table 1: Physicochemical Properties of Selected Morpholine-Containing Drugs. This table provides a comparative overview of key physicochemical parameters for several FDA-approved drugs, highlighting the influence of the morpholine scaffold in different molecular contexts.
Synthetic Strategies for the Construction of Morpholine Scaffolds
The widespread use of the morpholine moiety in medicinal chemistry is underpinned by its synthetic accessibility. A variety of reliable and scalable methods have been developed for the construction of the morpholine ring and its derivatives, allowing for the systematic exploration of structure-activity relationships.
General Approaches to Morpholine Synthesis
Several core strategies are employed for the synthesis of the morpholine ring, often starting from readily available precursors.
-
From 1,2-Amino Alcohols: A common and versatile approach involves the reaction of 1,2-amino alcohols with reagents that can form the remaining two-carbon bridge. This can be achieved through various methods, including reaction with ethylene sulfate or chloroacetyl chloride followed by reduction.[12][15]
-
Intramolecular Cyclization: Another powerful strategy relies on the intramolecular cyclization of a precursor that already contains the necessary atoms. For example, the palladium-catalyzed carboamination of O-allyl ethanolamine derivatives provides a stereoselective route to substituted morpholines.[16]
-
From Aziridines: The ring-opening of aziridines with halogenated alcohols, followed by intramolecular cyclization, offers a metal-free pathway to 2-substituted and 2,3-disubstituted morpholines.[10][17]
The following diagram illustrates a generalized workflow for the synthesis of a substituted morpholine, highlighting key decision points for the introduction of diversity.
Figure 1: Generalized Synthetic Workflow for Substituted Morpholines. This diagram outlines common starting points and the central ring-forming strategy leading to diversely substituted morpholine derivatives.
Experimental Protocol: Synthesis of a 2-Substituted Morpholine via Aziridine Ring Opening
This protocol provides a representative example of a metal-free, one-pot synthesis of a 2-substituted morpholine.[17]
Materials:
-
Substituted Aziridine (1.0 equiv)
-
2-Bromoethanol (10 equiv)
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (2.0 equiv)
-
Potassium Hydroxide (KOH) (12 equiv)
-
Tetrahydrofuran (THF)
-
Round bottom flask
-
Magnetic stirrer
Procedure:
-
To a round bottom flask equipped with a magnetic stir bar, add the substituted aziridine (1.0 equiv) and 2-bromoethanol (10 equiv).
-
Add ammonium persulfate (2.0 equiv) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the disappearance of the starting aziridine by Thin Layer Chromatography (TLC).
-
Once the aziridine is consumed, add THF to the reaction mixture.
-
Add potassium hydroxide (12 equiv) and continue stirring at room temperature to facilitate the intramolecular cyclization.
-
Monitor the formation of the morpholine product by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted morpholine.
Case Studies: Morpholine-Containing Drugs in Clinical Practice
The true measure of the morpholine scaffold's utility lies in its presence in a multitude of clinically successful drugs. The following case studies examine the specific roles the morpholine moiety plays in the mechanism of action and overall therapeutic profile of these important medicines.
Linezolid: An Oxazolidinone Antibiotic
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, used to treat infections caused by multi-drug resistant Gram-positive bacteria.[18][19] The morpholine ring in Linezolid is crucial for its activity and pharmacokinetic properties. It is believed to contribute to the drug's solubility and metabolic stability, allowing for both intravenous and oral administration with high bioavailability.[13][20]
Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[13][21] This mechanism is distinct from other protein synthesis inhibitors, which often target the elongation step.[18]
Figure 2: Mechanism of Action of Linezolid. Linezolid inhibits bacterial protein synthesis at the initiation stage by preventing the formation of the 70S initiation complex.
Gefitinib: An EGFR Tyrosine Kinase Inhibitor
Gefitinib is an anticancer agent used in the treatment of non-small cell lung cancer (NSCLC).[17] The morpholine group in Gefitinib is attached to the quinazoline core and plays a significant role in the drug's solubility and overall pharmacokinetic profile, contributing to its oral bioavailability.[22]
Mechanism of Action: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[23][24] It competitively binds to the ATP-binding site of the EGFR, inhibiting its autophosphorylation and blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[17][25]
Figure 3: Mechanism of Action of Gefitinib. Gefitinib inhibits EGFR signaling by blocking ATP binding, thereby preventing autophosphorylation and downstream signaling.
Aprepitant: A Neurokinin-1 Receptor Antagonist
Aprepitant is an antiemetic drug used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[26] The morpholine ring in Aprepitant is a central scaffold that correctly orients the three pharmacophoric arms of the molecule for optimal binding to its target.[7][27]
Mechanism of Action: Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[26][28] It blocks the binding of substance P, a neuropeptide involved in the vomiting reflex, to NK1 receptors in the brain.[20][29]
Figure 4: Mechanism of Action of Aprepitant. Aprepitant prevents nausea and vomiting by blocking the binding of substance P to NK1 receptors in the brain.
Reboxetine: A Norepinephrine Reuptake Inhibitor
Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (SNRI).[30][31] The morpholine ring is a key structural component, and its stereochemistry is critical for the drug's activity.[21] The (S,S)-enantiomer of reboxetine exhibits the highest affinity for the norepinephrine transporter.[18]
Mechanism of Action: Reboxetine blocks the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft. This enhances noradrenergic neurotransmission, which is believed to be responsible for its antidepressant effects.[31]
Figure 5: Mechanism of Action of Reboxetine. Reboxetine enhances noradrenergic signaling by blocking the reuptake of norepinephrine from the synaptic cleft.
Future Perspectives and Conclusion
The morpholine scaffold's journey in medicinal chemistry is far from over. Its proven track record of improving pharmacokinetic properties and contributing to potent and selective biological activity ensures its continued relevance in the pursuit of new therapeutics.[11] Future applications are likely to see the development of novel, more complex morpholine derivatives, enabled by advances in synthetic methodology. The exploration of new substitution patterns on the morpholine ring will undoubtedly unlock new biological activities and provide solutions to ongoing challenges in drug discovery.
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Gefitinib | Drug Guide - MedSchool. Retrieved from [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. Retrieved from [Link]
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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2019-09-12). Retrieved from [Link]
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Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. Retrieved from [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (2020). Retrieved from [Link]
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A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). ChemistrySelect. Retrieved from [Link]
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What is the mechanism of Aprepitant? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020-02-21). Retrieved from [Link]
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What is the mechanism of Linezolid? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
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What is the mechanism of Reboxetine Mesilate? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
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Aprepitant: Uses and Mechanism of Action - DFW Anesthesia Professionals. (2025-04-28). Retrieved from [Link]
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Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF - ResearchGate. Retrieved from [Link]
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Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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The Promises and Pitfalls of Reboxetine - PMC - PubMed Central - NIH. Retrieved from [Link]
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The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004-06-15). Retrieved from [Link]
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Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP. (2002-02-15). Retrieved from [Link]
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Selective norepinephrine reuptake inhibitor - Wikipedia. Retrieved from [Link]
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What is Reboxetine Mesilate used for? - Patsnap Synapse. (2024-06-15). Retrieved from [Link]
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Reboxetine - Bionity. Retrieved from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. Retrieved from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021-01-18). Retrieved from [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). Retrieved from [Link]
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Morpholine - Wikipedia. Retrieved from [Link]
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Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023-05-31). Retrieved from [Link]
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Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. Retrieved from [Link]
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Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014-07-31). International Journal for Pharmaceutical Research Scholars. Retrieved from [Link]
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Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (2024). Retrieved from [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021-01-18). Retrieved from [Link]
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The structures of various FDA-approved N-aryl morpholine-based drugs - ResearchGate. Retrieved from [Link]
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Methodological & Application
The Strategic Application of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine in Asymmetric Synthesis: A Guide for the Modern Chemist
Authored for Researchers, Scientists, and Drug Development Professionals
(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine emerges as a sophisticated and highly valuable chiral building block in the landscape of asymmetric synthesis. Its unique constellation of structural features—a rigid, stereochemically defined morpholine core, a sterically demanding gem-dimethyl group, a versatile hydroxymethyl handle, and a readily cleavable Boc-protecting group—renders it a powerful tool for the precise construction of complex chiral molecules. This guide elucidates the potential applications of this morpholine derivative, providing both the theoretical underpinnings and practical protocols for its deployment in key asymmetric transformations. Chiral morpholines are recognized as privileged heterocyclic scaffolds in a multitude of pharmaceutical and biologically active compounds due to their favorable physicochemical properties, including enhanced metabolic stability and aqueous solubility.[1]
I. The Molecule at a Glance: Structural Rationale for Asymmetric Control
The efficacy of this compound in asymmetric synthesis is rooted in its distinct structural attributes. The morpholine ring exists in a stable chair conformation, which provides a predictable and rigid scaffold. The C5-hydroxymethyl group serves as a primary attachment point for substrates, while the C2 gem-dimethyl group provides significant steric bulk, effectively shielding one face of the molecule. This steric hindrance is fundamental to directing the approach of incoming reagents, thereby achieving high levels of diastereoselectivity in reactions at the alpha-position to the attached substrate. The Boc-protecting group ensures the nitrogen atom remains unreactive during desired transformations and can be removed under mild acidic conditions for further functionalization.
II. Plausible Synthetic Routes to a Valuable Chiral Building Block
While the focus of this guide is on the application of this compound, a brief overview of its likely synthesis provides context for its accessibility. A plausible and efficient route would likely start from a readily available chiral amino alcohol. For instance, an asymmetric synthesis could be envisioned starting from an appropriate N-Boc protected amino alcohol, which can be elaborated through a sequence of reactions including olefination, epoxidation, and subsequent intramolecular cyclization to furnish the morpholine core. The gem-dimethyl group can be introduced at an early stage, for example, through the use of a starting material already containing this moiety.
III. Application as a Chiral Auxiliary in Asymmetric Alkylation
One of the most powerful applications of this chiral morpholine is as a chiral auxiliary for the asymmetric alkylation of enolates.[2] By attaching a carboxylic acid derivative to the hydroxymethyl group, a chiral ester is formed. Deprotonation of this ester generates a chiral enolate, where the morpholine scaffold effectively blocks one face, directing the approach of an electrophile to the opposite face.
Mechanistic Rationale for Diastereoselective Alkylation
The high diastereoselectivity observed in the alkylation of enolates derived from chiral auxiliaries is a direct consequence of steric hindrance. The bulky 2,2-dimethyl-morpholine moiety, held in a rigid conformation, creates a highly differentiated steric environment around the enolate. The incoming electrophile will preferentially approach from the less hindered face, leading to the formation of one diastereomer in significant excess.
Caption: Workflow for Asymmetric Alkylation.
Protocol 1: Asymmetric Alkylation of a Propionate Ester
This protocol describes a representative procedure for the asymmetric alkylation of a propionate ester derivative of this compound.
1. Esterification:
-
To a solution of this compound (1.0 equiv) in dry dichloromethane (DCM, 0.2 M) at 0 °C, add propionyl chloride (1.2 equiv) and triethylamine (1.5 equiv).
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral propionate ester.
2. Diastereoselective Alkylation:
-
In a flame-dried flask under an argon atmosphere, dissolve the chiral propionate ester (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or commercial) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis. Purify by flash chromatography.
3. Auxiliary Cleavage:
-
Dissolve the alkylated ester (1.0 equiv) in a mixture of THF and water (3:1, 0.1 M).
-
Add lithium hydroxide (LiOH, 2.0 equiv).
-
Stir vigorously at room temperature for 12-24 hours.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify to obtain the enantiomerically enriched carboxylic acid.
| Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl bromide | >95% | 85 |
| Methyl iodide | >98% | 90 |
| Allyl bromide | >92% | 82 |
| Table 1: Representative data for the asymmetric alkylation using the morpholine auxiliary (Expected outcomes based on analogous systems). |
IV. Application in Asymmetric Aldol Reactions
Similar to alkylations, the chiral morpholine can be employed as an auxiliary in asymmetric aldol reactions. The formation of a boron or titanium enolate of an attached acetate or propionate derivative, followed by reaction with an aldehyde, can lead to the formation of chiral β-hydroxy esters with high diastereoselectivity.
Mechanistic Considerations in Asymmetric Aldol Reactions
The stereochemical outcome of the aldol reaction is dictated by the Zimmerman-Traxler transition state model. The chiral auxiliary, coordinated to the metal center of the enolate, forces the transition state to adopt a specific chair-like conformation. This, in conjunction with the steric bulk of the auxiliary, directs the facial selectivity of the aldehyde's approach, thereby determining the stereochemistry of the two newly formed chiral centers.
Sources
Reaction of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine with electrophiles
An Application Guide to the Electrophilic Derivatization of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine heterocycle is a privileged scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its favorable physicochemical properties—including metabolic stability, aqueous solubility, and its ability to act as a hydrogen bond acceptor—make it a highly sought-after component in drug design. The specific chiral building block, this compound, offers a unique combination of features for further elaboration. The Boc-protected nitrogen allows for controlled manipulation of other functional groups, the gem-dimethyl group can impart conformational rigidity and improve metabolic stability, and the chiral center provides a defined three-dimensional architecture.
This application note focuses on the primary hydroxyl group at the C5-position, a versatile handle for introducing a wide array of functional groups through reactions with various electrophiles. We provide detailed, field-proven protocols for key transformations, explaining the underlying chemical principles and experimental rationale to empower researchers in drug discovery and development to leverage this valuable building block effectively.
Core Chemical Principles: Activating the Hydroxymethyl Group
The primary alcohol of this compound is a nucleophilic center. Its reactivity can be harnessed to form new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. The choice of electrophile and reaction conditions dictates the outcome, allowing for the strategic installation of esters, ethers, and other functionalities. This guide will detail four cornerstone transformations: Esterification, Williamson Ether Synthesis, the Mitsunobu Reaction, and a two-step Activation/Displacement sequence.
Application Protocol 1: Acylation for Ester Synthesis
Principle of the Reaction: Esterification via an acyl chloride is a robust and widely used transformation. The primary alcohol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often included to accelerate the reaction by forming a highly reactive N-acylpyridinium intermediate.
Detailed Experimental Protocol: Synthesis of (R)-tert-butyl 5-(benzoyloxymethyl)-2,2-dimethylmorpholine-4-carboxylate
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Reagent Addition: Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the solution to 0 °C using an ice bath.
-
Electrophile Addition: Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ester.
Data Summary: Representative Acylation Reactions
| Electrophile | Base (eq) | Catalyst (eq) | Solvent | Time (h) | Typical Yield |
| Benzoyl Chloride | TEA (1.5) | DMAP (0.1) | DCM | 6 | >90% |
| Acetyl Chloride | Pyridine (2.0) | None | DCM | 4 | >95% |
| Isobutyryl Chloride | TEA (1.5) | DMAP (0.1) | THF | 12 | ~85% |
Application Protocol 2: Williamson Ether Synthesis
Principle of the Reaction: The Williamson ether synthesis is a classic method for forming ethers. It proceeds via an Sₙ2 mechanism. A strong base is first used to deprotonate the alcohol, forming a more potent nucleophile, the alkoxide. This alkoxide then displaces a halide from a primary or secondary alkyl halide. For this substrate, sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward.
Detailed Experimental Protocol: Synthesis of (R)-tert-butyl 5-(benzyloxymethyl)-2,2-dimethylmorpholine-4-carboxylate
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the NaH. Cool the suspension to 0 °C.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Cool the solution back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive electrophiles, gentle heating (e.g., to 50 °C) may be required. Monitor by TLC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous NH₄Cl.
-
Extraction: Dilute with water and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Workflow for Williamson Ether Synthesis
Application Notes and Protocols: A-Comprehensive Guide to the Deprotection of the Boc Group from (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Introduction: The Significance of Boc Deprotection in Complex Molecule Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and the development of active pharmaceutical ingredients (APIs).[1] Its widespread use stems from its robustness under a variety of non-acidic reaction conditions, including basic and nucleophilic environments, as well as its straightforward installation and removal.[1][2] The selective cleavage of the Boc group is a critical step in many multi-step synthetic pathways, enabling the unmasking of a reactive amine functionality for further elaboration.
This application note provides a detailed guide to the deprotection of the Boc group from a specific and valuable building block, (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. This chiral morpholine derivative is a versatile scaffold in medicinal chemistry, and its successful deprotection to yield (R)-5-Hydroxymethyl-2,2-dimethyl-morpholine is paramount for its incorporation into more complex molecular architectures. We will explore various acidic deprotection protocols, delve into the underlying reaction mechanisms, and provide practical, field-proven methodologies for researchers, scientists, and drug development professionals.
The Mechanistic Underpinnings of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed elimination reaction that proceeds through a well-defined mechanism.[1][3] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The process can be broken down into the following key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4][5] This initial step increases the electrophilicity of the carbonyl carbon.
-
Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. The tert-butyl-oxygen bond cleaves to form a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][4]
-
Decarboxylation: The carbamic acid intermediate readily decomposes, releasing carbon dioxide gas (CO₂) and the free amine.[1][4][5] It is imperative to perform this reaction in a well-ventilated fume hood or with an appropriate gas outlet to safely manage the evolution of CO₂.[1]
-
Final State: Under the acidic reaction conditions, the newly liberated amine is protonated, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1][3]
The generated tert-butyl cation is a reactive electrophile that can potentially participate in side reactions, a crucial consideration that will be addressed later in this guide.[1]
Diagram of the Boc Deprotection Mechanism:
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Experimental Protocols for Boc Deprotection
The choice of deprotection protocol depends on several factors, including the acid sensitivity of the substrate, the desired reaction scale, and the available reagents. Below are detailed protocols for the most common and effective methods for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is one of the most frequently employed and rapid methods for Boc deprotection.[6]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1 to 0.5 M.
-
Reagent Addition: While stirring at room temperature, add TFA to the solution. A common concentration is a 25-50% solution of TFA in DCM.[2] For more stubborn substrates, a 1:1 mixture of TFA and DCM can be used.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is generally rapid, often reaching completion within 30 minutes to a few hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected (R)-5-Hydroxymethyl-2,2-dimethyl-morpholine.[6]
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
Using a solution of HCl in an organic solvent like 1,4-dioxane is another standard and highly effective method for Boc deprotection.[6][7][8] This method often results in the precipitation of the product as its hydrochloride salt, which can simplify purification.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the this compound in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 1 to 4 hours, depending on the substrate.[6]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Product Isolation:
-
Upon completion, the deprotected product will often precipitate out of the solution as the hydrochloride salt.
-
Collect the solid by filtration.
-
Wash the collected solid with a solvent in which the salt is insoluble, such as diethyl ether, to remove any impurities.[6]
-
Dry the solid under vacuum to obtain the pure (R)-5-Hydroxymethyl-2,2-dimethyl-morpholine hydrochloride salt.
-
Experimental Workflow Diagram:
Caption: A typical experimental workflow for Boc deprotection.
Comparative Analysis of Deprotection Methods
The choice between TFA and HCl for Boc deprotection is often dictated by the specific requirements of the synthesis.
| Parameter | TFA in DCM | 4M HCl in Dioxane |
| Reagent Handling | Highly corrosive and volatile liquid. Requires careful handling in a fume hood. | Corrosive gas dissolved in a flammable and potentially peroxide-forming solvent. Requires careful handling. |
| Reaction Time | Typically faster, often complete within 30 minutes to 2 hours.[6] | Generally requires longer reaction times, from 1 to 4 hours or more.[6] |
| Work-up | Requires a neutralization step with a base, which can sometimes lead to emulsion formation. | Often simpler, with the product precipitating as the hydrochloride salt, which can be isolated by filtration. |
| Product Form | Yields the free amine after basic work-up. | Yields the hydrochloride salt of the amine. |
| Cost | Generally more expensive than HCl. | More cost-effective. |
Potential Side Reactions and Mitigation Strategies
The primary cause of side reactions during Boc deprotection is the formation of the reactive tert-butyl cation.[9] This electrophile can be problematic, especially when the substrate contains other nucleophilic functional groups.
Common Side Reactions:
-
Alkylation: The tert-butyl cation can alkylate nucleophilic sites on the substrate or product, leading to unwanted byproducts.[10] While the target molecule, (R)-5-Hydroxymethyl-2,2-dimethyl-morpholine, has a primary alcohol which is a potential site for alkylation, this is generally not a major issue under standard deprotection conditions. However, for more complex molecules with more nucleophilic groups (e.g., indoles, thiols), this can be a significant problem.[9]
Mitigation Strategies:
-
Use of Scavengers: To prevent unwanted alkylation, scavengers can be added to the reaction mixture to trap the tert-butyl cation.[11] Common scavengers include:
-
Anisole or Thioanisole: These are effective at trapping the tert-butyl cation.[11]
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These silanes can reduce the tert-butyl cation to isobutane.
-
Decision Workflow for Choosing a Deprotection Method:
Caption: Decision tree for selecting a Boc deprotection method.
Conclusion
The deprotection of the Boc group from this compound is a fundamental and critical transformation for the utilization of this valuable chiral building block in drug discovery and development. Both TFA in DCM and 4M HCl in dioxane are robust and reliable methods for achieving this transformation. By understanding the underlying mechanism, carefully selecting the appropriate protocol based on the specific needs of the synthesis, and being mindful of potential side reactions, researchers can confidently and efficiently obtain the desired deprotected product in high yield and purity. This application note serves as a practical guide to empower scientists in their synthetic endeavors.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1163. Retrieved from [Link]
-
YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme of the Boc deprotection using methanolic HCl at the... Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-Dioxane. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylmorpholine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Retrieved from [Link]
-
Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF). Retrieved from [Link]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. Retrieved from [Link]
-
Capot Chemical. (2026). MSDS of (2R,5S)-2,5-Dimethyl-morpholine. Retrieved from [Link]
-
ResearchGate. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Retrieved from [Link]
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Application Note: High-Fidelity Oxidation of the Hindered Hydroxymethyl Group in (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Introduction: Navigating the Synthesis of a Key Chiral Building Block
In the landscape of contemporary drug discovery and development, chiral morpholines substituted with a C5-aldehyde functionality represent a critical class of synthetic intermediates. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures with high stereochemical control. Specifically, (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is a valuable precursor, and its successful oxidation to the corresponding aldehyde, (R)-4-Boc-2,2-dimethyl-morpholine-5-carbaldehyde, is a pivotal step in the synthesis of numerous biologically active compounds.
However, this transformation is not without its challenges. The substrate presents a sterically hindered primary alcohol due to the adjacent gem-dimethyl group at the C2 position of the morpholine ring. Furthermore, the presence of an acid-labile Boc protecting group and a stereocenter at C5, which is prone to epimerization under harsh basic or acidic conditions, necessitates the use of mild and highly selective oxidation protocols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of suitable oxidation protocols for this specific transformation, ensuring high yield and preservation of stereochemical integrity.
Strategic Selection of an Oxidation Protocol: A Comparative Analysis
The choice of an oxidizing agent is paramount to the success of this synthetic step. Several modern oxidation methods are amenable to sensitive substrates. Below is a comparative analysis of the most suitable options, weighing their mechanisms, advantages, and potential pitfalls in the context of oxidizing this compound.
| Oxidation Method | Key Reagents | Typical Temperature | Advantages | Potential Challenges for the Target Substrate |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (or DIPEA) | -78 °C | High yields, avoids over-oxidation, compatible with many protecting groups. | Requires cryogenic temperatures, malodorous byproducts (dimethyl sulfide). Potential for epimerization with coordinating bases. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Mild conditions, neutral pH, rapid reactions, high chemoselectivity. | DMP is moisture-sensitive and can be explosive under certain conditions. Stoichiometric use of a hypervalent iodine reagent. |
| TEMPO-Mediated Oxidation | TEMPO (catalytic), NaOCl (stoichiometric) | 0 °C to Room Temperature | Catalytic use of TEMPO, environmentally benign primary oxidant (bleach). | Can be sluggish for sterically hindered alcohols. Requires careful pH control to avoid over-oxidation. |
| Ley-Griffith (TPAP) Oxidation | TPAP (catalytic), NMO (stoichiometric) | Room Temperature | Mild, neutral conditions, catalytic in Ruthenium. | TPAP is a toxic and expensive reagent. NMO is hygroscopic. |
Causality Behind Experimental Choices: A Mechanistic Perspective
Swern Oxidation: This venerable method relies on the in-situ formation of a highly reactive chlorosulfonium salt from dimethyl sulfoxide (DMSO) and an activator like oxalyl chloride.[1][2][3] The alcohol then displaces the chloride to form an alkoxysulfonium salt. The crucial step is the deprotonation at the carbon bearing the oxygen by a hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA), which proceeds via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and a protonated base. The use of a hindered base is critical to minimize the risk of epimerization of the adjacent chiral center.[4]
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine(V) reagent that offers a mild and convenient alternative to chromium-based and Swern-type oxidations.[5][6][7] The reaction proceeds through a ligand exchange at the iodine center, where the alcohol displaces an acetate group. An intramolecular deprotonation of the carbinol proton by another acetate ligand leads to the reductive elimination of the iodine(III) species and the formation of the aldehyde.[8] The reaction is typically performed at room temperature under neutral conditions, which is highly advantageous for substrates bearing acid-sensitive protecting groups like Boc.[5]
TEMPO-Mediated Oxidation: This catalytic system utilizes a stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is oxidized to the active N-oxoammonium species by a stoichiometric co-oxidant, commonly sodium hypochlorite (bleach).[9][10] The N-oxoammonium ion then oxidizes the alcohol to the aldehyde while being reduced back to the hydroxylamine, which is subsequently re-oxidized by the co-oxidant to complete the catalytic cycle.[11][12] The steric bulk of TEMPO can sometimes lead to slower reaction rates with hindered alcohols.[9]
Ley-Griffith (TPAP) Oxidation: This protocol employs the tetrapropylammonium perruthenate (TPAP) salt as a catalytic oxidant, with N-methylmorpholine N-oxide (NMO) as the stoichiometric re-oxidant.[13][14] The reaction is believed to proceed through a Ru(VII) species that oxidizes the alcohol via a cyclic intermediate, generating the aldehyde and a reduced Ru(V) species, which is then re-oxidized by NMO.[13][15] The mild and neutral conditions make it suitable for complex and sensitive molecules.[16]
Experimental Protocols: A Step-by-Step Guide
Based on its reliability, mild conditions, and extensive literature precedent for similar N-Boc protected amino alcohols, the Swern oxidation using diisopropylethylamine (DIPEA) as a base is presented as the primary recommended protocol. An alternative Dess-Martin oxidation protocol is also provided for instances where cryogenic conditions are not feasible or desirable.
Primary Protocol: Modified Swern Oxidation
This protocol is adapted from established procedures for the oxidation of sterically hindered N-Boc protected amino alcohols. The use of DIPEA is crucial to minimize epimerization.
Materials:
-
This compound
-
Oxalyl chloride (2.0 M solution in Dichloromethane)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.2 M relative to the alcohol). Cool the flask to -78 °C using an acetone/dry ice bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
DMSO Addition: In a separate flame-dried flask, dissolve anhydrous DMSO (3.0 equivalents) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 30 minutes at -78 °C.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Maintain the temperature at -78 °C and stir for 1.5 hours. The steric hindrance from the gem-dimethyl group may necessitate a longer reaction time compared to less hindered analogues; monitor the reaction progress by TLC.
-
Base Addition: Slowly add DIPEA (5.0 equivalents) to the reaction mixture. Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Be mindful that the resulting aldehyde may be volatile.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-4-Boc-2,2-dimethyl-morpholine-5-carbaldehyde.
Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The optical rotation should be measured to confirm the retention of stereochemical integrity.
Alternative Protocol: Dess-Martin Oxidation
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alcohol (1.0 equivalent) and anhydrous DCM (0.1 M).
-
DMP Addition: Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and quench by adding saturated aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution. Stir vigorously until the solid dissolves and the layers become clear.
-
Extraction and Washing: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualization of the Experimental Workflow
Caption: Workflow for the Swern Oxidation of the target alcohol.
Conclusion and Best Practices
The oxidation of this compound to its corresponding aldehyde is a delicate but achievable transformation. The choice of oxidation protocol should be guided by the available laboratory infrastructure and the scale of the reaction.
For optimal results with the Swern oxidation , strict adherence to anhydrous conditions and low temperatures is paramount to prevent side reactions. The use of a hindered base like DIPEA is strongly recommended to preserve the stereochemical integrity of the C5 center.
The Dess-Martin oxidation offers a convenient room-temperature alternative, though care must be taken with the handling of the hygroscopic and potentially energetic reagent.
In all cases, careful monitoring of the reaction by TLC is essential, and purification of the potentially volatile aldehyde product should be performed promptly after work-up. The protocols and insights provided in this application note are intended to empower researchers to confidently and successfully perform this critical synthetic transformation.
References
-
Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, exploratory and mechanistic study. Tetrahedron1978 , 34 (11), 1651-1660. [Link]
-
Tidwell, T. T. Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions1990 , 39, 297-572. [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry1983 , 48 (22), 4155-4156. [Link]
-
Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society1991 , 113 (19), 7277-7287. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]
-
Griffith, W. P.; Ley, S. V.; Whitcombe, G. P.; White, A. D. Preparation and use of tetra-n-butylammonium per-ruthenate (TBAP reagent) and tetra-n-propylammonium per-ruthenate (TPAP reagent) as new catalytic oxidants for alcohols. Journal of the Chemical Society, Chemical Communications1987 , (21), 1625-1627. [Link]
-
Brunner, A.; Hintermann, L. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation. Chemical Science2017 , 8 (12), 8435-8442. [Link]
-
Myers, A. G.; Zhong, B.; Movassaghi, M.; Kung, D. W.; Lanman, B. A.; Kwon, S. Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess. Tetrahedron Letters2000 , 41 (8), 1359-1362. [Link]
-
Wipf, P. Alcohol Oxidations. [Link]
-
Hoover, J. M.; Stahl, S. S. Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society2011 , 133 (42), 16901-16910. [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
-
Organic Chemistry Portal. Tetrapropylammonium Perruthenate - TPAP. [Link]
-
Chem-Station. TPAP (Ley-Griffith) Oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
The Chemistry Hall. The Swern Oxidation: Mechanism and Features. [Link]
-
Wordpress. DMSO –Oxalyl Chloride, Swern Oxidation. [Link]
-
Chemistry Steps. Dess-Martin periodinane (DMP) oxidation. [Link]
-
MDPI. Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. [Link]
-
ResearchGate. Poly(ethylene glycol)-Supported TEMPO: An Efficient, Recoverable Metal-Free Catalyst for the Selective Oxidation of Alcohols. [Link]
-
ResearchGate. Elucidating the Mechanism of the Ley-Griffith (TPAP) Alcohol Oxidation. [Link]
-
ACS Publications. TPAP-Catalyzed Direct Oxidation of Primary Alcohols to Carboxylic Acids through Stabilized Aldehyde Hydrates. [Link]
-
ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
ResearchGate. How to purify aldehydes by forming its reversible adducts? [Link]
- Google Patents.
-
YouTube. Swern Oxidation. [Link]
-
YouTube. CHEM 222: Swern Oxidation of Alcohols. [Link]
-
YouTube. Dess-Martin-Periodinane oxidation. [Link]
-
TEMPO-Catalyzed Green Alcohol Oxidation. [Link]
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The Chiral Synthon: (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine as a Gateway to Novel Heterocyclic Scaffolds
Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its inherent properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, make it an attractive component for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] Chiral substituted morpholines, in particular, offer the ability to explore three-dimensional chemical space, which is critical for achieving high-potency and selective interactions with biological targets.[4]
This application note focuses on the synthetic utility of a highly versatile chiral building block, (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine . We will explore its role as a precursor for the synthesis of novel, complex heterocyclic systems. The strategic placement of the protected amine, the chiral hydroxymethyl group, and the gem-dimethyl substituents provides a unique platform for stereocontrolled transformations into fused and spirocyclic scaffolds of significant interest in drug development.[5]
Core Concept: From a Simple Morpholine to Complex Bicyclic Heterocycles
The primary alcohol functionality of this compound is the key handle for elaboration into more complex structures. A robust and logical synthetic strategy involves a two-step sequence:
-
Oxidation: Selective oxidation of the primary alcohol to the corresponding aldehyde.
-
Intramolecular Cyclization: An acid-catalyzed intramolecular reaction, such as a Pictet-Spengler-type cyclization, to construct a new fused ring system.
This approach leverages the inherent reactivity of the precursor to forge new carbon-carbon and carbon-nitrogen bonds in a controlled manner, leading to novel bicyclic morpholine derivatives.
Application Protocol 1: Synthesis of a Novel Fused Oxazolo-Morpholine Derivative
This protocol details a representative two-step synthesis of a novel fused heterocyclic system starting from this compound.
Part A: Oxidation of the Primary Alcohol to the Aldehyde
The selective oxidation of a primary alcohol to an aldehyde in the presence of a Boc-protected amine requires mild conditions to avoid over-oxidation to the carboxylic acid or side reactions. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high efficiency and operational simplicity at room temperature.
Reaction Scheme: Oxidation
Caption: Oxidation of the hydroxymethyl group to an aldehyde.
Detailed Protocol: Oxidation
-
Preparation: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 mixture). Stir for 15 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde is typically of sufficient purity for the next step but can be further purified by flash column chromatography on silica gel if necessary.
Expected Outcome and Data:
| Parameter | Value |
| Starting Material | White solid |
| Product | Colorless oil or white solid |
| Typical Yield | 90-95% |
| TLC Rf (3:1 Hex:EtOAc) | ~0.5 (product), ~0.3 (starting material) |
Part B: Intramolecular Pictet-Spengler-Type Cyclization
With the aldehyde in hand, the next step is the acid-catalyzed intramolecular cyclization. This reaction is analogous to the well-established Pictet-Spengler reaction, which is a powerful tool for the synthesis of tetrahydroisoquinolines and other related heterocycles.[6][7] In this case, the Boc-protected amine, upon in-situ deprotection and subsequent reaction with the aldehyde, will form a novel fused oxazolo-morpholine ring system. Trifluoroacetic acid (TFA) is a common and effective catalyst for both the deprotection of the Boc group and the subsequent cyclization.
Reaction Scheme: Cyclization
Caption: Acid-catalyzed intramolecular cyclization.
Detailed Protocol: Cyclization
-
Preparation: Dissolve the crude (R)-4-Boc-5-formyl-2,2-dimethyl-morpholine (1.0 eq) in dry DCM (0.1 M) and cool the solution to 0 °C in an ice bath.
-
Reaction: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the cooled solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is basic.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient elution of ethyl acetate in hexanes) to afford the pure fused heterocyclic product.
Expected Outcome and Data:
| Parameter | Value |
| Starting Material | Colorless oil or white solid |
| Product | White or off-white solid |
| Typical Yield | 60-75% |
| Characterization | ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC |
Workflow Visualization
Caption: Overall synthetic workflow.
Conclusion and Future Perspectives
This application note demonstrates a reliable and efficient protocol for the utilization of this compound as a valuable chiral precursor for the synthesis of novel fused heterocyclic systems. The two-step oxidation and intramolecular cyclization sequence provides a clear pathway to complex molecular architectures that are of high interest in the field of drug discovery. The modularity of this approach allows for the potential to generate a library of diverse compounds by varying the cyclization conditions or by further functionalizing the resulting bicyclic scaffold. The principles outlined herein provide a solid foundation for researchers and scientists to explore the vast chemical space accessible from this versatile chiral building block.
References
- Bhattacharya, A., et al. (2020). Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at C-4 position of oxazole. (Details for general heterocycle synthesis).
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. EDP Sciences.[4]
- Green Synthesis of Morpholines via Selective Monoalkyl
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[5]
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Expanding complex morpholines using systematic chemical diversity. (2025). DigitalCommons@TMC.
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.[2]
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Synthesis of bridged bicyclic amino alcohols as compact modules for medicinal chemistry. (2018).
- Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. (2002). Organic Letters, 4(18), 3059-3062.
- Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Deriv
- Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. (2018). Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566.
- Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press.
- The mechanism of the Pictet–Spengler reaction. (2016). RSC Advances, 6(104), 102179-102191.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
Application Note: Strategies for the Synthesis and Derivatization of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, when compared to its carbocyclic or piperidine analogs.[1][2] The incorporation of specific stereochemistry and substitution patterns on the morpholine ring is a critical strategy in drug design to optimize potency, selectivity, and pharmacokinetic profiles. This application note provides a comprehensive guide to the synthesis of a highly functionalized chiral building block, (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. This scaffold is of particular interest as it combines several key features: a defined stereocenter at C-5, a gem-dimethyl group at C-2 which can impart unique conformational constraints and metabolic stability, a Boc-protected nitrogen for facile deprotection and subsequent derivatization, and a primary hydroxyl group at C-5 that serves as a versatile handle for library synthesis.
This document outlines a robust, proposed synthetic pathway to the core molecule starting from a readily available chiral precursor. Furthermore, it details several protocols for the derivatization of the C-5 hydroxymethyl group, enabling access to a diverse range of analogs for structure-activity relationship (SAR) studies.
Part 1: Proposed Synthesis of the Core Scaffold
The synthesis of substituted chiral morpholines often relies on strategies that form the stereocenter before, during, or after the cyclization event.[3] Our proposed route leverages a chiral pool starting material to install the key stereocenter, followed by a key cyclization step to form the heterocyclic ring.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule 1 identifies the key bond formations. The morpholine ring can be disconnected via an intramolecular Williamson ether synthesis or a related SN2 cyclization. This disconnection reveals a linear amino alcohol precursor 2 , which can be traced back to a chiral epoxide and a protected amino alcohol derived from a chiral starting material like (R)-serine. The gem-dimethyl group can be introduced via an organometallic addition to an appropriate electrophile.
Caption: Retrosynthetic analysis of the target morpholine scaffold.
Forward Synthesis Strategy
The proposed forward synthesis begins with (R)-Garner's aldehyde, a versatile chiral building block derived from D-serine. Addition of a Grignard reagent, such as isopropylmagnesium bromide, introduces the carbon atoms required for the gem-dimethyl group. Subsequent manipulation of protecting groups and functional groups sets the stage for an intramolecular cyclization to furnish the desired morpholine ring. This strategy provides excellent control over the stereochemistry at C-5.
Caption: Proposed workflow for the synthesis of the core scaffold.
Protocol 1: Synthesis of this compound (1)
This protocol is a proposed route based on established chemical transformations. Researchers should perform appropriate small-scale trials to optimize conditions.
Materials:
-
(R)-Garner's aldehyde
-
Isopropylmagnesium bromide (in THF)
-
Saturated aqueous NH₄Cl
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tosyl chloride (TsCl)
-
Pyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) / Hexanes solvent system
Procedure:
-
Grignard Addition:
-
Dissolve (R)-Garner's aldehyde (1.0 equiv) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add isopropylmagnesium bromide (1.2 equiv) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol.
-
-
Deprotection and N-Boc Protection:
-
Dissolve the crude alcohol from the previous step in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1 hour until TLC indicates complete removal of the acetonide protecting group.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting crude amine salt in DCM and cool to 0 °C.
-
Add TEA (2.5 equiv) followed by a solution of Boc₂O (1.1 equiv) in DCM.
-
Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to yield the crude N-Boc protected amino diol. Purify by column chromatography if necessary.
-
-
Selective Tosylation of the Primary Alcohol:
-
Dissolve the purified N-Boc amino diol (1.0 equiv) in anhydrous pyridine and cool to 0 °C.
-
Add TsCl (1.05 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with EtOAc (3x).
-
Wash the combined organic layers with cold 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure. The resulting primary tosylate is often used directly in the next step.
-
-
Intramolecular Cyclization:
-
Wash NaH (1.5 equiv, 60% dispersion) with hexanes to remove mineral oil and suspend it in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C.
-
Add a solution of the crude tosylate (1.0 equiv) in anhydrous THF dropwise to the NaH suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours, or until TLC analysis shows consumption of the starting material.
-
Cool the reaction to 0 °C and carefully quench with the dropwise addition of water.
-
Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (EtOAc/Hexanes gradient) to afford the target molecule, This compound (1) .
-
Part 2: Derivatization of the C5-Hydroxymethyl Group
The primary alcohol of the core scaffold 1 is a versatile functional group for introducing chemical diversity. The following protocols describe standard transformations to generate key derivatives.
Caption: Key derivatization pathways from the C5-hydroxymethyl group.
Protocol 2: Oxidation to (R)-4-Boc-2,2-dimethyl-morpholine-5-carbaldehyde
Methodology: Dess-Martin Periodinane (DMP) oxidation offers mild conditions and a simple work-up.
Materials:
-
Core scaffold 1 (1.0 equiv)
-
Dess-Martin Periodinane (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃
-
Sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Dissolve the core scaffold 1 in anhydrous DCM under a nitrogen atmosphere.
-
Add DMP portion-wise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude aldehyde, which can be used directly or purified by silica gel chromatography.
Protocol 3: O-Alkylation to (R)-4-Boc-5-(alkoxymethyl)-2,2-dimethyl-morpholine
Methodology: The Williamson ether synthesis is a classic and reliable method for forming ethers.
Materials:
-
Core scaffold 1 (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv)
Procedure:
-
Suspend washed NaH in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add a solution of the core scaffold 1 in THF dropwise.
-
Stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise and allow the reaction to warm to room temperature.
-
Stir overnight or until completion by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the desired ether derivative.
Protocol 4: Mesylation and Nucleophilic Substitution (Example: Azide Formation)
Methodology: This two-step process converts the alcohol into a good leaving group, which is then displaced by a nucleophile.
Materials:
-
Core scaffold 1 (1.0 equiv)
-
Methanesulfonyl chloride (MsCl, 1.2 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN₃, 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Mesylation:
-
Dissolve the core scaffold 1 and TEA in anhydrous DCM and cool to 0 °C.
-
Add MsCl dropwise.
-
Stir at 0 °C for 1 hour.
-
Wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under reduced pressure. Caution: The mesylate may be unstable; use it immediately in the next step.
-
-
Azide Substitution:
-
Dissolve the crude mesylate in anhydrous DMF.
-
Add NaN₃ and heat the reaction to 60-80 °C.
-
Monitor the reaction by TLC. Once complete (typically 4-12 hours), cool to room temperature.
-
Pour the reaction mixture into water and extract with Et₂O (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by silica gel chromatography to afford the azide derivative.
-
Data Summary Table
| Derivative Class | Key Reagents | Typical Yield Range | Key Advantages |
| Aldehyde | Dess-Martin Periodinane (DMP) | 85-95% | Mild conditions, high yield. |
| Carboxylic Acid | DMP, then NaClO₂ (Pinnick) | 70-85% (two steps) | Access to amides, esters. |
| Ethers (O-alkylation) | NaH, Alkyl Halide | 75-90% | Introduces diverse R-groups. |
| Azides (via Mesylate) | 1. MsCl, TEA; 2. NaN₃ | 65-80% (two steps) | Precursor for amines via reduction. |
Conclusion
This application note provides a detailed framework for the synthesis and derivatization of this compound, a valuable chiral building block for drug discovery. The proposed synthetic route offers robust control of stereochemistry, while the outlined derivatization protocols enable the creation of diverse chemical libraries targeting the C-5 position. These strategies empower medicinal chemists to conduct thorough SAR studies, ultimately facilitating the development of novel therapeutics with optimized properties.
References
- Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.).
- Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. (n.d.).
-
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Organic Process Research & Development. (n.d.). Retrieved January 20, 2026, from [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines | Organic Letters. (n.d.). Retrieved January 20, 2026, from [Link]
-
Selected examples of drugs containing chiral morpholine moieties Chiral... | Download Scientific Diagram. (n.d.). Retrieved January 20, 2026, from [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthetic Route to (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step synthesis for (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, a valuable chiral building block in medicinal chemistry. The synthesis commences with the formation of the key intermediate, (R)-5-(hydroxymethyl)-2,2-dimethylmorpholine, through the reaction of (R)-2-amino-2-methyl-1-propanol with (R)-glycidol. Subsequent protection of the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group yields the final product. This guide provides in-depth technical details, explains the rationale behind experimental choices, and offers a comprehensive, step-by-step protocol suitable for scale-up operations.
Introduction
Chiral morpholine derivatives are privileged scaffolds in modern drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The specific stereochemistry and substitution pattern of the morpholine ring are critical for achieving desired biological activity and selectivity. This compound serves as a key starting material for the synthesis of complex molecules in various therapeutic areas. The gem-dimethyl group at the C-2 position can enhance metabolic stability, while the hydroxymethyl group at the C-5 position provides a handle for further functionalization. This document provides a comprehensive guide to the efficient and scalable synthesis of this important chiral intermediate.
Synthetic Strategy and Rationale
The overall synthetic pathway is a two-step process, designed for operational simplicity and scalability. The strategy involves the initial construction of the chiral morpholine core followed by the protection of the secondary amine.
Figure 1: Overall synthetic workflow.
Step 1: Synthesis of (R)-5-(hydroxymethyl)-2,2-dimethylmorpholine
The formation of the morpholine ring is achieved by the reaction of (R)-2-amino-2-methyl-1-propanol with (R)-glycidol. This reaction proceeds via a nucleophilic attack of the primary amine on the less hindered carbon of the epoxide ring of glycidol. While direct literature for this specific reaction on a large scale is scarce, the reaction of amines with epoxides is a well-established method for the synthesis of amino alcohols and subsequent cyclization to form morpholines.[1][2][3] The intramolecular cyclization is facilitated by the resulting diol structure.
The choice of a protic solvent like ethanol or isopropanol is crucial as it can facilitate the epoxide ring-opening and the subsequent cyclization. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
Step 2: Boc Protection of (R)-5-(hydroxymethyl)-2,2-dimethylmorpholine
The protection of the secondary amine of the morpholine is a critical step to enable selective functionalization of the hydroxyl group in subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[4][5] Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide). The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the acid formed during the reaction. A biphasic solvent system, such as dichloromethane and water, can be employed for easy work-up and product isolation.
Experimental Protocols
Materials and Equipment
| Material | Grade | Supplier |
| (R)-2-amino-2-methyl-1-propanol | ≥98% | Commercial Source |
| (R)-glycidol | ≥97% | Commercial Source |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥98% | Commercial Source |
| Isopropanol (IPA) | Anhydrous | Commercial Source |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercial Source |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source |
| Glass-lined reactor with overhead stirrer, temperature control, and reflux condenser | - | - |
| Rotary evaporator | - | - |
| Standard laboratory glassware | - | - |
Protocol 1: Scale-up Synthesis of (R)-5-(hydroxymethyl)-2,2-dimethylmorpholine
Figure 2: Workflow for the synthesis of the morpholine intermediate.
Procedure:
-
Reactor Setup: Equip a 20 L glass-lined reactor with an overhead stirrer, a thermocouple, a dropping funnel, and a reflux condenser.
-
Charging Reactants: Charge the reactor with (R)-2-amino-2-methyl-1-propanol (1.0 kg, 11.22 mol) and isopropanol (10 L).
-
Heating: Begin stirring and heat the mixture to a gentle reflux (approximately 80-85 °C).
-
Addition of (R)-glycidol: Slowly add (R)-glycidol (831 g, 11.22 mol) to the reaction mixture via the dropping funnel over a period of 2-3 hours, maintaining the reflux.
-
Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude (R)-5-(hydroxymethyl)-2,2-dimethylmorpholine by vacuum distillation to yield a colorless to pale yellow oil.
Expected Yield: 65-75%
Protocol 2: Scale-up Synthesis of this compound
Figure 3: Workflow for the Boc protection step.
Procedure:
-
Reactor Setup: In a 50 L glass-lined reactor equipped with an overhead stirrer and a thermocouple, dissolve the (R)-5-(hydroxymethyl)-2,2-dimethylmorpholine (e.g., 1.2 kg, assuming a 70% yield from the previous step, ~7.53 mol) in dichloromethane (12 L).
-
Addition of Base: Add a solution of sodium bicarbonate (1.27 kg, 15.06 mol) in water (12 L) to the reactor.
-
Cooling: Cool the resulting biphasic mixture to 0-5 °C with vigorous stirring.
-
Addition of Boc Anhydride: Prepare a solution of di-tert-butyl dicarbonate (1.72 kg, 7.88 mol) in dichloromethane (4 L). Add this solution slowly to the cooled reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC until the morpholine starting material is no longer detectable.
-
Work-up: Stop the stirring and allow the layers to separate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 4 L).
-
Combine and Dry: Combine all the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a thick oil or solid.
-
Purification: Purify the crude product by crystallization from a suitable solvent system, such as heptane/ethyl acetate, to yield this compound as a white to off-white solid.
Expected Yield: 85-95%
Data Summary
| Step | Product | Starting Material | Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | (R)-5-(hydroxymethyl)-2,2-dimethylmorpholine | (R)-2-amino-2-methyl-1-propanol, (R)-glycidol | - | Isopropanol | 80-85 | 12-18 | 65-75 |
| 2 | This compound | (R)-5-(hydroxymethyl)-2,2-dimethylmorpholine | (Boc)₂O, NaHCO₃ | Dichloromethane, Water | 0 to RT | 4-6 | 85-95 |
Safety Considerations
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
(R)-glycidol: Is a suspected carcinogen and should be handled with extreme care.[2]
-
Di-tert-butyl dicarbonate: Can cause skin and eye irritation.
-
Dichloromethane: Is a volatile and potentially harmful solvent.
-
Scale-up Operations: When working with large quantities, be mindful of the exothermic nature of the reactions, especially the addition of (Boc)₂O. Ensure adequate cooling capacity is available.
Conclusion
The two-step synthetic route described in this application note provides a practical and scalable method for the preparation of this compound. The protocols are designed to be robust and high-yielding, making this important chiral building block accessible for further use in research and development. The detailed explanation of the synthetic strategy and experimental procedures should enable researchers to successfully implement this synthesis in their laboratories.
References
- BenchChem. (2025). The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide to Plausible Synthetic Routes. BenchChem.
- Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047.
- Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15–8.
-
iChemical. (n.d.). (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). Specifications of (R)-N-Boc-2-Hydroxymethylmorpholine. Retrieved from [Link]
- Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Chemical and Pharmaceutical Sciences, 10(2), 834-839.
- Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2016). 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
- Google Patents. (Original Grant 2021). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
- Google Patents. (Original Grant 2021). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
Sources
- 1. Sci-Hub: are you are robot? [sci-hub.jp]
- 2. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: A Green Chemistry Approach to N-Methylmorpholine Synthesis Using Dimethyl Carbonate
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of N-methylmorpholine (NMM) from morpholine, utilizing dimethyl carbonate (DMC) as a green methylating agent. While traditional morpholine synthesis relies on methods like the dehydration of diethanolamine, the focus of this guide is the value-added derivatization of morpholine, a critical process in fine chemical and pharmaceutical manufacturing.[1][2] We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss process optimization, highlighting a shift away from hazardous reagents like methyl halides and dimethyl sulfate towards the environmentally benign DMC.[3][4]
Part 1: Theoretical Background & Mechanistic Insights
The Green Advantage of Dimethyl Carbonate (DMC)
Dimethyl carbonate is a non-toxic, biodegradable compound that serves as an exemplary green reagent.[4] Its application in N-methylation offers significant environmental and safety advantages over conventional methods:
-
Reduced Toxicity: DMC is a safe alternative to highly toxic and carcinogenic methylating agents such as methyl halides and dimethyl sulfate.[3]
-
Atom Economy & Benign Byproducts: The reaction produces methanol and carbon dioxide as the primary byproducts. The methanol can be recycled to produce more DMC, contributing to a circular chemical economy.[3]
-
Elimination of Salt Waste: Unlike processes using methyl halides, this method avoids the formation of inorganic salt byproducts, simplifying purification and reducing waste disposal requirements.[4]
Reaction Mechanism: N-Methylation of Morpholine
The N-methylation of morpholine with DMC is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic methyl group of DMC. The reaction proceeds through one of two plausible pathways, both influenced by temperature. Higher reaction temperatures (≥ 140 °C) are beneficial for the methylation reaction.[3]
-
Direct Methylation: The morpholine nitrogen directly attacks a methyl group of DMC, leading to the formation of N-methylmorpholine and a methoxycarbonyl intermediate, which subsequently breaks down.
-
Carbamate Intermediate Pathway: The morpholine nitrogen first attacks the carbonyl carbon of DMC, forming a morpholine-4-carboxylic acid methyl ester (carbamate) intermediate. This intermediate then undergoes decarboxylation and methylation to yield the final N-methylmorpholine product.[3]
The overall reaction is self-catalyzed by morpholine, which is a weak base.[3]
Caption: Plausible reaction mechanism for N-methylation of morpholine with DMC.
Part 2: Experimental Protocol for N-Methylmorpholine Synthesis
This protocol describes a laboratory-scale batch synthesis. The use of a pressure-rated autoclave is mandatory due to the reaction temperatures exceeding the boiling points of the reactants and the generation of CO2 gas.
Materials and Equipment
-
Reagents:
-
Morpholine (≥99% purity)
-
Dimethyl Carbonate (DMC) (≥99% purity)
-
-
Equipment:
-
250 mL stainless steel autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge
-
Heating mantle or oil bath with temperature controller
-
Distillation apparatus (fractional distillation column, condenser, receiving flasks)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
-
Step-by-Step Synthesis Procedure
-
Reactor Charging: In a 250 mL autoclave, add 44.59 g of morpholine and 45.41 g of dimethyl carbonate.[5] This corresponds to a molar ratio of approximately 1:1.
-
System Sealing: Securely seal the autoclave according to the manufacturer's instructions. Ensure all connections are gas-tight.
-
Reaction Execution:
-
Begin stirring the mixture at a constant rate (e.g., 500 rpm).[5]
-
Heat the autoclave to the target reaction temperature of 150-160 °C.[3][5] The pressure inside the vessel will increase as the temperature rises and CO2 is generated. A typical pressure is around 20.0 x 10⁵ Pa.[5]
-
Maintain the reaction at this temperature for 5 hours.[5]
-
-
Cooling and Depressurization:
-
After the reaction period, turn off the heating and allow the autoclave to cool to room temperature.
-
Carefully and slowly vent the excess pressure in a well-ventilated fume hood.
-
-
Product Isolation and Purification:
-
Open the autoclave and transfer the resulting liquid mixture to a round-bottom flask.
-
Perform fractional distillation to separate the N-methylmorpholine from unreacted starting materials and the methanol byproduct.[5] The boiling point of N-methylmorpholine is approximately 115-116 °C.
-
-
Analysis and Characterization:
-
Analyze the purified product using GC-MS to confirm its identity and determine its purity.
-
Calculate the final yield. Under optimized conditions, yields of up to 83% can be achieved.[6]
-
Caption: Experimental workflow for the synthesis of N-methylmorpholine.
Part 3: Process Optimization & Data Analysis
The yield and selectivity of N-methylmorpholine are highly dependent on the reaction conditions. The key parameters to control are the molar ratio of reactants and the reaction temperature.
Key Parameter Effects
| Parameter | Condition | Effect on Yield & Selectivity | Rationale | Reference |
| Molar Ratio (DMC:Morpholine) | Increasing from 0.5:1 to 1:1 | Yield of NMM increases. | A stoichiometric or slight excess of the methylating agent drives the reaction forward. | [3][5] |
| Increasing beyond 1:1 | Yield of NMM begins to decline. | An excess of DMC can lead to the formation of undesired byproducts, reducing selectivity.[3] | [3] | |
| Reaction Temperature | Increasing from 100°C to 160°C | Yield and selectivity of NMM gradually increase. | Higher temperatures favor the methylation pathway over competing reactions and increase the reaction rate.[3] | [3][5] |
| Catalyst | No catalyst added | High yields (e.g., 72-83%) are achievable. | Morpholine itself acts as a base catalyst, making the addition of an external catalyst unnecessary for this specific transformation.[3][5] | [3][5] |
Troubleshooting Common Issues
-
Low Conversion/Yield:
-
Cause: Insufficient temperature or reaction time.
-
Solution: Ensure the internal reaction temperature reaches the setpoint (≥140 °C) and maintain it for the full duration. Verify the accuracy of the thermocouple.
-
-
Formation of Byproducts:
-
Cause: Incorrect molar ratio (significant excess of DMC).
-
Solution: Use a molar ratio close to the stoichiometric 1:1. Analyze the crude product by GC-MS to identify potential side products like morpholine-4-carboxylic acid methyl.[3]
-
-
Pressure Overload:
-
Cause: Overcharging the reactor or a runaway reaction (unlikely under these conditions).
-
Solution: Ensure the reactor is not filled beyond 75% of its volume to allow for thermal expansion and gas generation. Always use a reactor with a calibrated pressure relief valve.
-
References
-
Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(15), 8427-8430. [Link]
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link] (Note: This is a general review on DMC chemistry, providing authoritative grounding on its green properties). A direct link to the specific N-methylation of morpholine study is provided in other references.
-
ResearchGate. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved January 20, 2026, from [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(45), 29847–29856. [Link]
- Wang, G., Zhu, M., & Liu, S. (2013). Method for preparing N-methylmorpholine. CN103121978A.
-
Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method. [Link]
Sources
- 1. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Welcome to the technical support center for the purification of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this valuable morpholine building block. The morpholine moiety is a privileged structure in medicinal chemistry, often enhancing the pharmacokinetic properties of drug candidates.[1][2][3] Ensuring the purity of this chiral intermediate is paramount for the successful synthesis of downstream targets.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process, providing potential causes and actionable solutions.
Question 1: My final product is an oil and won't solidify, even after thorough drying under high vacuum. What's causing this, and how can I obtain a solid product?
Potential Causes & Solutions:
-
Residual Solvents: The most common reason for a product failing to solidify is the presence of residual solvents. Even trace amounts of solvents like ethyl acetate, dichloromethane, or methanol can prevent crystallization.
-
Solution: Attempt to co-evaporate the oily product with a solvent in which it is soluble but the impurity is not, such as hexane or diethyl ether. This can sometimes azeotropically remove the stubborn residual solvent. For many Boc-protected amino acids and their derivatives, which can be oily, stirring the oil in a non-polar solvent like diethyl ether or hexane can induce solidification.[4]
-
-
Hygroscopic Nature: Morpholine derivatives can be hygroscopic, readily absorbing moisture from the atmosphere, which can inhibit crystallization.[5]
-
Solution: Ensure all glassware is rigorously dried and conduct the final stages of purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Drying agents like anhydrous sodium sulfate or magnesium sulfate should be used during the work-up.
-
-
Presence of Impurities: Even small amounts of impurities can act as a "eutectic" mixture, lowering the melting point and preventing crystallization.
-
Solution: Further purification is necessary. Flash column chromatography is often the most effective method for removing persistent impurities.[6] If the product is still an oil after chromatography, attempting crystallization from a different solvent system is recommended.
-
Question 2: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely impurities and how do I get rid of them?
Potential Causes & Solutions:
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.[7][8]
-
Identification: Compare the TLC of your crude product with the starting materials.
-
Solution: Ensure sufficient reaction time and check the stoichiometry of your reagents. A slight excess of the Boc-anhydride is often used to drive the reaction to completion.[7]
-
-
Di-Boc Protected Impurity: Over-protection of the molecule, where the hydroxyl group is also Boc-protected, can occur, although it is less common for alcohols compared to amines. A more likely scenario in related syntheses is the formation of di-Boc protected amines.[7]
-
Identification: This impurity will be less polar (higher Rf on normal phase TLC) than your desired product.
-
Solution: Careful flash column chromatography can typically separate the di-Boc species from the mono-Boc product.
-
-
Byproducts from Boc-Anhydride: Excess di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts can be present. The typical byproducts of the Boc protection reaction are tert-butanol and carbon dioxide, which are volatile and usually removed during workup.[7] However, unreacted (Boc)₂O can be persistent.
-
Solution: A mild aqueous workup with a dilute acid wash (e.g., 0.5 M HCl) can help to hydrolyze and remove excess (Boc)₂O.[9] Alternatively, quenching the reaction with a primary or secondary amine can consume the excess reagent.
-
Question 3: My column chromatography separation is poor, with significant co-elution of my product and impurities.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the components of your mixture.
-
Solution: Methodically screen different solvent systems using TLC. A good starting point for polar, Boc-protected compounds is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[10] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.
-
-
Improper Column Packing: Voids or channels in the silica gel bed will lead to poor separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. A layer of sand on top of the silica can help prevent disturbance of the surface when adding the eluent.[11]
-
-
Sample Loading Technique: Loading the sample in a large volume of a strong solvent can cause band broadening and poor separation.[6]
-
Solution: Dissolve the crude product in a minimal amount of the mobile phase or a weak solvent. For compounds that are difficult to dissolve, dry loading is recommended. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the column.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for purification issues.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: Flash column chromatography on silica gel is the most widely applicable and effective method for purifying this compound on a laboratory scale.[6] It allows for the separation of unreacted starting materials, byproducts, and other impurities. For highly pure material, crystallization can be attempted after chromatography.
Q2: Can I use crystallization as the sole purification method?
A2: While some Boc-protected amino alcohols can be crystallized directly from the crude reaction mixture, it is often challenging if significant amounts of impurities are present.[12][13] It is generally recommended to first perform flash chromatography to remove the bulk of impurities and then proceed with crystallization to achieve high purity. A common technique involves dissolving the crude oil and adding a seed crystal to induce solidification, followed by pulping with a non-polar solvent.[12][13]
Q3: What analytical techniques should I use to assess the purity of my final product?
A3: A combination of techniques is recommended for comprehensive purity analysis:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities. The presence of the characteristic Boc group signal around 1.4-1.5 ppm in the ¹H NMR is a key indicator.[14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity.
Q4: My Boc-protected morpholine appears to be decomposing on the silica gel column. What can I do?
A4: The Boc protecting group is sensitive to strong acids.[16] While silica gel is generally considered weakly acidic, prolonged exposure can sometimes lead to partial deprotection, especially with more sensitive substrates.
-
Solution 1: Neutralize the silica gel before use by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the eluent).
-
Solution 2: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without sacrificing resolution.
Detailed Protocol: Flash Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound. The specific solvent system and column size should be optimized based on the scale of the reaction and the impurity profile observed by TLC.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[10]
-
Hexane (or heptane)
-
Ethyl acetate
-
Small amount of triethylamine (optional)
-
Glass column with stopcock
-
Sand
-
Collection tubes
Step-by-Step Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 20%, 30%, 40% ethyl acetate in hexane).
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column gently to ensure even packing.
-
Add a layer of sand on top of the packed silica gel to prevent disruption.[11]
-
Wash the column with the eluent, ensuring the silica bed does not run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the least polar solvent mixture determined by TLC analysis.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[11]
-
-
Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent by rotary evaporation.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Quantitative Data Summary Table (Example):
| Parameter | Value |
| Column Diameter | 4 cm |
| Silica Gel Mass | 80 g |
| Crude Product Mass | 2.0 g |
| Eluent System | Gradient: 10% to 40% Ethyl Acetate in Hexane |
| Fraction Volume | 20 mL |
| Pure Product Fractions | 15-25 |
| Isolated Yield | 1.5 g (75%) |
| Purity (by ¹H NMR) | >98% |
References
-
Organic Chemistry Portal. (2022). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Synthesis 2022, DOI: 10.1055/a-1915-7794. Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
The Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
ResearchGate. (n.d.). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
-
iChemical. (n.d.). (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. Retrieved from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
ResearchGate. (2005). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
-
Trade Science Inc. (2013). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Wiley Online Library. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
-
PubMed. (2004). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
D-Scholarship@Pitt. (2021). Synthetic Studies of Heterocyclic and Bioactive Agents. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3 - iChemical [ichemical.com]
- 15. mdpi.com [mdpi.com]
- 16. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Common side products in the synthesis of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Welcome to the technical support center for the synthesis of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this chiral morpholine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific issues, particularly the formation of common side products. Our approach is grounded in mechanistic principles to empower you with the expertise to optimize your synthetic route for higher yield and purity.
Plausible Synthetic Approach
While a specific, publicly available synthesis for this compound is not extensively documented, a chemically sound and plausible route can be postulated based on established methods for chiral morpholine synthesis. This guide will be based on a likely two-step process:
-
N-Boc Protection: The synthesis would likely commence with the protection of the amino group of a chiral amino diol precursor, such as (R)-2-amino-3,3-dimethylbutane-1,4-diol, using di-tert-butyl dicarbonate (Boc₂O).
-
Intramolecular Cyclization: The subsequent step would involve an intramolecular cyclization of the N-Boc protected amino diol to form the morpholine ring. This is often achieved by converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or mesylate) followed by base-mediated ring closure.
This proposed pathway will serve as the framework for our discussion on potential side products and troubleshooting strategies.
Troubleshooting Guide & FAQs
FAQ 1: During the N-Boc protection of my amino diol, I observe multiple spots on my TLC plate, some of which are less polar than my desired product. What are these likely side products?
Answer:
During the N-Boc protection of an amino diol using di-tert-butyl dicarbonate (Boc₂O), several side products can form, leading to a complex reaction mixture. The most common culprits are:
-
Di-Boc Protected Amine: Over-protection of the amine can occur, especially if an excess of Boc₂O and a strong base are used, leading to the formation of a di-tert-butoxycarbonyl derivative. This compound will be significantly less polar than the desired mono-Boc product.
-
O-Boc Protected Alcohol(s): The hydroxyl groups of the diol are also nucleophilic and can react with Boc₂O to form tert-butyl carbonates.[1][2][3] This can lead to a mixture of mono-O-Boc and di-O-Boc protected species, in addition to the desired N-Boc product. These carbonate byproducts are generally less polar than the N-Boc protected diol.
-
N,O-Bis-Boc Protected Species: A combination of N- and O-protection can also occur, leading to even less polar side products.
Troubleshooting & Optimization:
| Parameter | Recommendation to Minimize Side Products | Rationale |
| Stoichiometry of Boc₂O | Use a slight excess (1.05-1.2 equivalents) of Boc₂O. | A large excess of Boc₂O increases the likelihood of di-Boc and O-Boc formation. |
| Base | Use a mild base like sodium bicarbonate or triethylamine. Avoid strong bases like DMAP if O-protection is a concern. | Stronger bases can deprotonate the hydroxyl groups, increasing their nucleophilicity and promoting O-Boc formation.[1] |
| Solvent | Aprotic solvents like THF or dichloromethane are generally preferred. | Protic solvents can compete with the amine for reaction with Boc₂O. |
| Temperature | Perform the reaction at room temperature or below (0 °C). | Higher temperatures can increase the rate of side reactions. |
| Reaction Monitoring | Closely monitor the reaction by TLC. | Stop the reaction as soon as the starting material is consumed to prevent over-reaction. |
FAQ 2: After the cyclization step to form the morpholine ring, my NMR spectrum shows unexpected signals, and my yield of the desired morpholine is low. What could have gone wrong?
Answer:
The intramolecular cyclization of an N-Boc protected amino diol is a critical step where several side reactions can occur, leading to a decrease in yield and the formation of impurities. The most probable side product in this step is an oxazolidinone .[4]
Mechanism of Oxazolidinone Formation:
This side reaction occurs via an intramolecular SN2 attack of the carbamate oxygen onto the carbon bearing the leaving group. This results in the formation of a five-membered oxazolidinone ring instead of the desired six-membered morpholine ring.
Troubleshooting Workflow for Cyclization Step:
Caption: Troubleshooting workflow for low yield in the morpholine ring cyclization step.
Factors Favoring Oxazolidinone Formation and Mitigation Strategies:
| Factor | Influence on Side Product Formation | Mitigation Strategy |
| Steric Hindrance | Increased steric hindrance around the nitrogen or the hydroxyl group involved in the desired 6-membered ring closure can favor the formation of the less hindered 5-membered oxazolidinone. | The 2,2-dimethyl substitution in the target molecule may sterically favor the desired 6-membered ring. However, careful selection of the leaving group is still important. |
| Leaving Group Position | If the leaving group is on the primary hydroxyl, the kinetic barrier for the 5-membered ring formation might be lower. | Ideally, the cyclization should be designed to favor the 6-endo-tet cyclization over the 5-exo-tet cyclization. This can be influenced by the conformation of the acyclic precursor. |
| Base Strength | A very strong base might lead to competing elimination reactions if a suitable proton is available. | Use a moderately strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide. |
FAQ 3: I am concerned about the stereochemical integrity of my chiral centers during the synthesis. Can epimerization occur?
Answer:
Maintaining the stereochemical integrity of the chiral centers is crucial in the synthesis of enantiomerically pure compounds. Epimerization is a potential risk, particularly under harsh reaction conditions.
-
During N-Boc Protection: This step is generally considered to be stereochemically safe as it does not involve the chiral centers directly.
-
During Cyclization: The intramolecular SN2 reaction to form the morpholine ring proceeds with inversion of configuration at the carbon bearing the leaving group. If the synthesis is designed with this in mind, it should not lead to a loss of stereochemical purity. However, if conditions that promote an SN1-type reaction are present (e.g., a very good leaving group and a polar, protic solvent), racemization at that center could occur.
Preventative Measures:
-
Use of Mild Reagents: Employ mild conditions whenever possible.
-
Aprotic Solvents: Use aprotic solvents for the cyclization step to disfavor SN1 reactions.
-
Chiral Analysis: It is essential to monitor the enantiomeric excess (ee) of your product using chiral HPLC or other suitable analytical techniques at different stages of the synthesis to ensure that no loss of stereochemical purity has occurred.
Visualizing Reaction Pathways
To better understand the formation of the desired product versus the oxazolidinone side product, the following diagram illustrates the competing intramolecular cyclization pathways.
Caption: Competing intramolecular cyclization pathways.
Summary of Potential Side Products
| Side Product | Stage of Formation | Key Factors Promoting Formation | Suggested Analytical Detection Method |
| Di-Boc Protected Amine | N-Boc Protection | Excess Boc₂O, strong base | TLC, LC-MS, ¹H NMR |
| O-Boc Protected Alcohol(s) | N-Boc Protection | Excess Boc₂O, strong base (e.g., DMAP) | TLC, LC-MS, ¹H NMR, IR (carbonate stretch) |
| Oxazolidinone | Intramolecular Cyclization | Steric hindrance favoring 5-membered ring, choice of leaving group | LC-MS, ¹H and ¹³C NMR |
Conclusion
The synthesis of this compound, while not extensively documented, can be approached with a rational design based on established synthetic methodologies. By understanding the potential side reactions, particularly the formation of over-protected species during the N-Boc protection step and the competing intramolecular cyclization leading to oxazolidinones, researchers can proactively troubleshoot and optimize their reaction conditions. Careful control of stoichiometry, choice of reagents, and reaction parameters, coupled with diligent monitoring, are key to achieving a high yield and purity of the desired chiral morpholine derivative.
References
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(21), 6368–6380.
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butoxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. Available at: [Link]
- Heydari, A., Khaksar, S., & Tajbakhsh, M. (2008). 1,1,1,3,3,3-Hexafluoroisopropanol as a Recyclable Catalyst for the Chemoselective Mono-N-Boc Protection of Amines. Synthesis, 2008(19), 3126-3130.
- Knapp, S., Kukkola, P. J., Sharma, S., Dhar, T. G. M., & Naughton, A. B. J. (1990). Amino alcohol and amino sugar synthesis by benzoylcarbamate cyclization. The Journal of Organic Chemistry, 55(21), 5700–5710.
-
Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry, 71(26), 9580–9588. Available at: [Link]
- Benedetti, F., & Norbedo, S. (2000). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Tetrahedron Letters, 41(51), 10071-10074.
- Singh, K. N., et al. (2018). Intramolecular Nucleophilic Addition of N-Boc Protected α-Amino Carbanions to Arynes: Synthesis of 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines. The Journal of Organic Chemistry, 83(15), 8135-8145.
-
Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2013). BOC Deprotection. Available at: [Link]
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- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Coupling with (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Welcome to the technical support center for optimizing coupling reactions with (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and achieving successful synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries that arise when working with this compound and similar sterically hindered building blocks.
Q1: What are the primary challenges when coupling with this compound?
The primary challenges stem from the steric hindrance around the primary hydroxyl group. The gem-dimethyl groups at the C2 position and the bulky Boc-protecting group on the nitrogen can significantly impede the approach of coupling partners and reagents. This can lead to sluggish or incomplete reactions.[1][2][3][4] Careful selection of coupling reagents and optimization of reaction conditions are crucial to overcome these steric barriers.
Q2: Which class of coupling reagents is most effective for forming an amide bond with a carboxylic acid and this morpholine derivative after deprotection of the Boc group?
For coupling the resulting sterically hindered secondary amine, standard reagents like EDC/HOBt may prove inefficient.[1] More potent coupling reagents are often required. Uronium/aminium salts such as HATU, HCTU, or COMU are generally more effective due to their high reactivity.[5][6] Phosphonium reagents like PyBOP can also be a good choice.[7] The selection should be guided by the specific substrates and the need to minimize side reactions like racemization.[5][8]
Q3: What are the recommended conditions for Williamson ether synthesis with the hydroxymethyl group of this morpholine derivative?
The Williamson ether synthesis involves the deprotonation of the primary alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[9][10] For a sterically hindered alcohol like this, a strong, non-nucleophilic base is recommended for deprotonation. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a common choice.[11] To drive the reaction to completion, it may be necessary to use an excess of the alkyl halide and slightly elevated temperatures. The choice of the alkyl halide is also critical; primary halides (iodides > bromides > chlorides) are preferred to minimize competing elimination reactions.[1][10]
Q4: How can I monitor the progress of my coupling reaction effectively?
Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring reaction progress. Use a suitable solvent system that provides good separation between your starting materials and the expected product. Staining with agents like potassium permanganate or ceric ammonium molybdate can help visualize the spots if they are not UV-active. For more quantitative analysis, LC-MS or GC-MS can be employed to track the disappearance of starting materials and the appearance of the product peak.[12]
Q5: What are the best practices for purifying the coupled product?
Purification strategy will depend on the properties of the product. Flash column chromatography on silica gel is the most common method.[12] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. If the product is basic, adding a small amount of a volatile base like triethylamine (e.g., 1%) to the eluent can prevent tailing on the column. If the product is acidic, a small amount of acetic or formic acid can be beneficial. In some cases, crystallization or preparative HPLC may be necessary to achieve high purity.[5]
II. Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Insufficient reactivity of coupling reagents: Standard reagents may not be potent enough for the sterically hindered substrate.[1][3] Incomplete deprotonation (for ether synthesis): The base may not be strong enough to fully deprotonate the hindered alcohol. Decomposition of reagents or starting materials: Moisture or air sensitivity can be an issue for some reagents.[7][12] Poor solubility of reactants: Reactants may not be fully dissolved in the chosen solvent.[5][13] | Switch to a more powerful coupling reagent: For amide coupling, try HATU, HCTU, or COMU.[5][6] Use a stronger base for ether synthesis: Consider using NaH or KHMDS. Ensure anhydrous and inert conditions: Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[7][14] Screen for a better solvent: Try aprotic polar solvents like DMF, NMP, or DMSO to improve solubility.[5][13] |
| Formation of Significant Side Products | Side reactions with coupling reagents: Some coupling reagents can lead to the formation of guanidinium byproducts. Epimerization: If coupling with a chiral carboxylic acid, racemization can occur, especially with highly activating reagents and elevated temperatures.[8] Elimination reactions (for ether synthesis): Use of secondary or tertiary alkyl halides can favor E2 elimination over SN2 substitution.[10] Over-alkylation or acylation: If other nucleophilic sites are present in the molecule. | Optimize reagent stoichiometry: Use a slight excess of the coupling reagent and monitor the reaction closely.[7] Add a racemization suppressant: Additives like HOBt or OxymaPure can minimize epimerization.[5][6] Use primary alkyl halides for ether synthesis: This will favor the desired SN2 pathway.[10] Employ protecting group strategies: Protect other reactive functional groups to prevent unwanted side reactions.[7][14] |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time or temperature: The reaction may be kinetically slow due to steric hindrance. Catalyst deactivation (for cross-coupling): The catalyst may have lost its activity.[12] Reversible reaction: The reaction may have reached equilibrium. | Increase reaction time and/or temperature: Monitor by TLC to determine the optimal conditions.[15] Use a fresh batch of catalyst or a more robust catalyst system. [12][14] Consider using a slight excess of one of the reactants to drive the reaction to completion. |
| Difficult Purification | Co-elution of product and byproducts: Similar polarities can make chromatographic separation challenging. Water-soluble byproducts: Some coupling reagents generate byproducts that are soluble in water, simplifying workup.[6][13] Product instability on silica gel: The product may be sensitive to the acidic nature of silica. | Optimize the chromatography solvent system: Try different solvent combinations or use a different stationary phase (e.g., alumina). Choose coupling reagents that produce water-soluble byproducts: COMU is a good example.[13] Neutralize the silica gel: Pre-treat the silica with a base like triethylamine before packing the column. |
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting Decision Workflow
III. Optimized Protocols
The following are starting-point protocols that have been found to be effective for coupling reactions with this compound. Optimization may be required for specific substrates.
Protocol 1: Amide Coupling via a Carboxylic Acid
This protocol is designed for coupling a carboxylic acid to the primary amine of (R)-5-(Aminomethyl)-4-Boc-2,2-dimethylmorpholine, which would be obtained after appropriate synthetic steps from the title compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Activation: Add DIPEA (2.5 equiv) to the solution and stir for 15-30 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
Coupling: Add a solution of the deprotected morpholine amine (1.2 equiv) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed. This may take anywhere from 2 to 24 hours.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis
This protocol describes the formation of an ether bond at the hydroxymethyl position.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar and under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.
-
Reaction: Heat the reaction to a gentle reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude ether by flash column chromatography.
Experimental Workflow Diagram
Caption: Standard Experimental Workflows
IV. Boc-Deprotection Considerations
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is stable under basic conditions but can be readily cleaved under acidic conditions.[16][17]
Common Deprotection Reagents:
-
Trifluoroacetic acid (TFA): A solution of 20-50% TFA in dichloromethane (DCM) at room temperature is highly effective for Boc removal, typically within 1-2 hours.[18]
-
Hydrochloric acid (HCl): A solution of 4M HCl in dioxane or diethyl ether is another common and effective reagent.[16]
Troubleshooting Boc-Deprotection:
-
Incomplete Deprotection: If the deprotection is sluggish, the concentration of the acid can be increased, or the reaction time can be extended.
-
Side Reactions: For substrates sensitive to strong acid, milder conditions such as using montmorillonite K10 clay or silica gel under specific conditions have been reported.[16]
V. References
-
Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 20, 2026, from
-
Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?. Retrieved January 20, 2026, from
-
Benchchem. (n.d.). Improving the efficiency of coupling reactions with hindered amines. Retrieved January 20, 2026, from
-
National Institutes of Health. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Retrieved January 20, 2026, from
-
Benchchem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols. Retrieved January 20, 2026, from
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved January 20, 2026, from
-
Organic Letters. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved January 20, 2026, from
-
Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved January 20, 2026, from
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved January 20, 2026, from
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 20, 2026, from
-
ACS Catalysis. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved January 20, 2026, from
-
Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved January 20, 2026, from
-
Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved January 20, 2026, from
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved January 20, 2026, from
-
Organic Letters. (n.d.). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Retrieved January 20, 2026, from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 20, 2026, from
-
Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved January 20, 2026, from
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved January 20, 2026, from
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved January 20, 2026, from
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 20, 2026, from
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 20, 2026, from
-
MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved January 20, 2026, from
Sources
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- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
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Troubleshooting low yields in the synthesis of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Technical Support Center: Synthesis of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The morpholine scaffold is a valuable building block in medicinal chemistry due to its favorable physicochemical and metabolic properties.[1][2] However, its synthesis can present challenges. This document provides in-depth, experience-based solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most likely causes?
Low yields in this multi-step synthesis can arise from several factors. The most common culprits are incomplete reactions, side-product formation, and purification losses. A systematic approach to identify the bottleneck is crucial.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Begin by analyzing the purity of your starting materials, particularly the amino alcohol precursor. Then, monitor each reaction step (Boc protection and cyclization) by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to pinpoint the problematic stage.
Q2: I'm having trouble with the Boc protection of the initial amino alcohol. What can I do?
Incomplete Boc protection is a common issue, often stemming from suboptimal reaction conditions or reagent quality.
Common Causes and Solutions:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reagent, low temperature, or short reaction time. | Use a slight excess (1.1-1.2 equivalents) of Boc anhydride. Ensure the reaction is stirred at room temperature for an adequate duration (monitor by TLC). |
| Poorly Nucleophilic Amine | Steric hindrance or electronic effects can reduce the amine's reactivity. | The use of an alcoholic solvent like methanol can significantly increase the reaction rate for less nucleophilic amines.[3] |
| Starting Material Solubility | The amino alcohol may have poor solubility in the chosen solvent. | For zwitterionic starting materials, consider aqueous conditions with a base like sodium hydroxide.[4][5] |
| Side Reactions | The hydroxyl group can sometimes react with Boc anhydride, though this is less common with amines present. | Running the reaction at room temperature or slightly below can minimize this. |
Expert Tip: The choice of base is not always necessary but can be beneficial. For simple aliphatic amines, the reaction with Boc anhydride is often fast without a base.[3] However, for less reactive amines, a non-nucleophilic base like triethylamine can be advantageous.
Q3: The cyclization step to form the morpholine ring is inefficient. How can I improve the yield of this step?
The intramolecular cyclization is a critical step and can be influenced by several factors, including the choice of base, solvent, and temperature. This step typically proceeds via an intramolecular Williamson ether synthesis or a related cyclization pathway.[6]
Key Optimization Parameters:
-
Base Selection: A strong, non-nucleophilic base is generally required to deprotonate the hydroxyl group, initiating the cyclization. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to facilitate the SN2 reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions. Monitoring the reaction progress is key to finding the optimal temperature.
Troubleshooting Cyclization Issues:
Caption: Decision tree for troubleshooting the cyclization step.
If direct cyclization is still problematic, consider converting the primary alcohol to a better leaving group, such as a tosylate or mesylate, before treatment with a base. This can significantly improve the efficiency of the ring-closing reaction.
Q4: I'm observing significant product loss during the purification process. What are the best practices for isolating the final product?
The hydroxymethyl group and the Boc-protected amine can make the final product relatively polar and water-soluble, leading to losses during aqueous workups and extractions.
Purification Recommendations:
-
Extraction: When performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product and improve its partitioning into the organic layer. Use a more polar extraction solvent like dichloromethane (DCM) or a mixture of ethyl acetate and a small amount of an alcohol.
-
Chromatography: Column chromatography on silica gel is a standard method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will likely be effective.
-
Alternative Purification: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method that minimizes loss.
Detailed Experimental Protocols
Protocol 1: Boc Protection of (R)-2-amino-3-hydroxy-2-methylpropan-1-ol
-
Dissolve the amino alcohol (1.0 eq) in a suitable solvent such as methanol or a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.
-
If necessary, add a base such as sodium bicarbonate or triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Perform an aqueous workup, extracting the product with an organic solvent like ethyl acetate.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected amino alcohol.
Protocol 2: Intramolecular Cyclization to form this compound
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add a strong base such as sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and then gently heat to reflux, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify as described in the purification section.
References
- BenchChem. (2025).
- Reddit. (2017).
- PubMed. (2020).
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- BenchChem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubMed Central (PMC). (n.d.). Synthesis of Boc-protected bicycloproline.
- ResearchGate. (2019). Recent progress in the synthesis of morpholines.
- PubMed. (2024).
- ACS GCI Pharmaceutical Roundtable. (2026).
- JOCPR. (2024).
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
- E3S Web of Conferences. (2024).
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protecting Group.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- Sigma-Aldrich. (n.d.).
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- AChemBlock. (n.d.). 4-Boc-2-((R)-hydroxy(phenyl)methyl)morpholine 98%.
- ResearchGate. (2014).
- The Royal Society of Chemistry. (2013).
- BenchChem. (2025). The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide to Plausible Synthetic Routes.
- PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)
- PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
- BLDpharm. (n.d.). (R)-Methyl 2-((tert-butoxycarbonyl)amino)
- Wiley-VCH. (n.d.). Protection Reactions.
- PubChem. (n.d.). tert-Butyl 2-((tert-butoxycarbonyl)amino)
- BOC Sciences. (n.d.). BOC-amino acids.
- ResearchGate. (2014).
- PubMed Central (PMC). (n.d.).
- PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- E3S Web of Conferences. (2024).
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- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. wuxibiology.com [wuxibiology.com]
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Technical Support Center: Purification of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. This valuable chiral building block is integral to various synthetic pathways in drug discovery. However, achieving the high purity required for downstream applications can present challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to common purification issues. We will delve into the causality behind these challenges and offer robust, validated protocols to ensure you obtain your target compound with the desired purity and yield.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
A successful purification strategy begins with understanding the potential impurities. The nature of these unwanted components dictates the most effective removal method.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Impurities typically fall into three categories: those related to starting materials, side-products from the reaction, and degradation products.[1]
-
Unreacted Starting Materials: Depending on your synthetic route, common starting materials like (R)-2-(tert-butoxycarbonylamino)-3-methylbutane-1,3-diol or precursors used to form the morpholine ring can persist.
-
Diastereomers: If the stereocenter at the 5-position is not perfectly controlled during synthesis, you may have diastereomeric impurities. These are often the most challenging to separate.
-
Deprotected Amine: The Boc (tert-butoxycarbonyl) protecting group is acid-labile. Trace amounts of acid can lead to the formation of (R)-5-(hydroxymethyl)-2,2-dimethylmorpholine. This impurity is significantly more polar.
-
Ring-Opened Byproducts: In some synthetic routes, incomplete cyclization can leave amino alcohol precursors in the crude product.[2]
-
Solvent Residues: Residual high-boiling point solvents used in the reaction or initial work-up (e.g., DMF, DMSO) can be difficult to remove and may keep the product oily.
Table 1: Common Impurity Profile & Characteristics
| Impurity Type | Probable Structure | Polarity vs. Product | Typical Analytical Signal |
| Starting Material (Example) | (R)-2-(Boc-amino)-3-methyl-1,3-diol | More Polar | Distinct spots/peaks in TLC/HPLC |
| Deprotected Product | (R)-5-(hydroxymethyl)-2,2-dimethylmorpholine | Much More Polar | Baseline spot on TLC (non-polar eluent) |
| Diastereomer | (S)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine | Very Similar | Closely eluting peaks in HPLC/Chiral HPLC |
| Residual Solvents | DMF, DMSO, Toluene | N/A | Signals in ¹H NMR spectrum |
Part 2: Troubleshooting Guide - From Oily Residues to Crystalline Solids
This section addresses the most common practical issues encountered during purification in a question-and-answer format.
Q2: My final product is a thick, persistent oil that won't solidify, even under high vacuum. What's causing this and how can I crystallize it?
A2: This is a very common issue with Boc-protected compounds, which often have a lower propensity to crystallize compared to their salt forms.[3] The oily nature is typically caused by residual solvents or minor impurities that disrupt the formation of a stable crystal lattice.
Root Cause Analysis:
-
Inhibitors of Crystallization: Even small amounts (<5%) of structurally similar impurities or residual solvents can act as "crystallization inhibitors."
-
Hygroscopic Nature: The compound may be hygroscopic, absorbing atmospheric moisture, which can prevent solidification.[3]
Solutions:
-
Trituration/Pulping: This is the most direct method. Dissolve or suspend the oil in a minimal amount of a solvent in which your product is sparingly soluble but the impurities are more soluble (e.g., diethyl ether, hexane, or a mixture). Stir vigorously. The desired compound should precipitate as a solid. This process effectively "washes" the impurities out of the amorphous oil. A patent for purifying a similar morpholine derivative highlights crystallization as a key step to achieve high purity.[4]
-
Seed Crystal Addition: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the oil. This provides a nucleation point for crystallization to begin. This technique is well-established for challenging Boc-amino acid crystallizations.[5][6]
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a small amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add an "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane) until the solution becomes cloudy. Allow it to stand, and crystals should form.
Q3: My TLC and HPLC analyses show multiple spots/peaks. How do I design an effective column chromatography protocol?
A3: Multiple peaks indicate the presence of separable impurities. Flash column chromatography is the gold standard for this situation.[1] The key is selecting an appropriate solvent system that provides good separation between your product and the impurities.
Workflow for Method Development:
-
TLC Analysis: Use TLC plates to screen different solvent systems. A good system will move your product spot to a retention factor (Rf) of ~0.3-0.4 and show maximum separation from all other spots.
-
Solvent System Selection: For a molecule with the polarity of this compound, a gradient of ethyl acetate in hexanes or heptane is a standard starting point. The hydroxyl and Boc-carbonyl groups provide polarity, making it well-suited for normal-phase silica gel chromatography.
-
Column Packing & Loading: Always pack the column with the initial, low-polarity mobile phase. Load your crude product dissolved in a minimal amount of solvent or adsorbed onto a small amount of silica gel ("dry loading"). Dry loading is superior for preventing band broadening and improving separation.
-
Gradient Elution: Start with a low concentration of the polar solvent (e.g., 10% ethyl acetate in hexanes) and gradually increase the concentration. This will first elute non-polar impurities, then your product, and finally, the highly polar impurities.
Table 2: Example TLC Screening for Solvent System Selection
| Solvent System (Ethyl Acetate / Hexanes) | Product Rf | Impurity A Rf (Less Polar) | Impurity B Rf (More Polar) | Assessment |
| 10% / 90% | 0.15 | 0.30 | 0.05 | Poor product mobility. |
| 25% / 75% | 0.35 | 0.60 | 0.15 | Good Separation. Ideal starting point for column. |
| 40% / 60% | 0.60 | 0.80 | 0.40 | Poor separation from polar impurity. |
Q4: I have a highly polar impurity that streaks from the baseline on my TLC plate. What is it and how do I remove it?
A4: This is the classic signature of the deprotected amine ((R)-5-(hydroxymethyl)-2,2-dimethylmorpholine). The free amine interacts very strongly with the acidic silica gel.
Solutions:
-
Aqueous Wash: Before chromatography, dissolve your crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The basic wash will keep the impurity in its free-base form, which has some organic solubility. A subsequent wash with a dilute acid (e.g., 1% aqueous HCl) will protonate the impurity, making it highly water-soluble and pulling it into the aqueous layer. Caution: Overly acidic conditions can deprotect your main product.
-
Chromatography with Amine Additive: If chromatography is necessary, adding a small amount of a volatile base like triethylamine (~0.5-1%) to your mobile phase can drastically improve peak shape and prevent streaking by competing for the active sites on the silica gel.
Part 3: Visualization & Workflows
Visualizing the purification process helps in making logical decisions at each step of your experiment.
Diagram 1: General Purification Workflow
Caption: A decision-based workflow for purifying the target compound.
Part 4: Experimental Protocols
These protocols provide detailed, step-by-step instructions for the most common purification techniques discussed.
Protocol 1: Flash Column Chromatography
This protocol is designed for separating impurities with different polarities.
-
Prepare the Slurry: In a beaker, add 100g of silica gel (60 Å, 40-63 µm) to 400 mL of the initial mobile phase (e.g., 15% Ethyl Acetate in Hexanes). Swirl gently to create a uniform slurry.
-
Pack the Column: Pour the slurry into the glass column, ensuring no air bubbles are trapped. Open the stopcock to allow the solvent to drain, settling the silica bed. Add a thin layer of sand on top to protect the silica surface.
-
Prepare the Sample (Dry Loading): Dissolve ~1g of your crude product in a minimal amount of dichloromethane. Add ~2-3g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elute the Column: Begin elution with the initial mobile phase. Collect fractions (e.g., 20 mL per tube).
-
Run the Gradient: Gradually increase the polarity of the mobile phase as required (e.g., increase to 25% Ethyl Acetate, then 40%). The rate of increase depends on the separation observed on TLC.
-
Monitor Fractions: Spot each fraction on a TLC plate. Visualize the spots using a UV lamp and/or a potassium permanganate stain.
-
Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Trituration for Solidification of Oils
This protocol is ideal for removing minor, more soluble impurities from an amorphous oil.
-
Select a Solvent: Choose a solvent in which your product is poorly soluble (e.g., n-hexane, diethyl ether, or a 10:1 mixture of hexane:ethyl acetate).
-
Add Solvent: Place your oily product (~1g) in a small Erlenmeyer flask. Add the chosen solvent (~10-15 mL).
-
Stir Vigorously: Use a magnetic stir bar or a spatula to vigorously stir/scratch the mixture. The oil should slowly transform into a fine white precipitate or crystalline solid. This may take anywhere from 15 minutes to several hours.
-
Cool the Mixture: Cool the flask in an ice bath for 20-30 minutes to maximize precipitation.
-
Isolate the Solid: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the Solid: Wash the filter cake with a small amount of the cold trituration solvent to remove any remaining surface impurities.
-
Dry the Product: Dry the purified solid under high vacuum to remove all residual solvent.
References
- Thermo Fisher Scientific. (n.d.). AN 1062: Determination of Morpholine in Linezolid by Ion Chromatography.
- Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- Lian, K., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
- ResearchGate. (n.d.). Chromatographic determination of morpholine and products of its microbiological degradation.
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka.
- AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance.
- National Center for Biotechnology Information. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
- PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid.
- Zhang, Z., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Cis-2,6-Dimethylmorpholine Purification
Welcome to the technical support guide for the purification of cis-2,6-dimethylmorpholine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. The purity of cis-2,6-dimethylmorpholine is paramount, particularly in pharmaceutical applications such as the synthesis of the antifungal agent Amorolfine, where the isomeric purity of the starting material directly impacts the efficacy and safety profile of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude 2,6-dimethylmorpholine?
The synthesis of 2,6-dimethylmorpholine, commonly through the cyclization of diisopropanolamine with sulfuric acid, often results in a mixture of isomers.[3][4] The primary impurity of concern is the trans-2,6-dimethylmorpholine isomer. Other potential by-products can include unreacted starting materials and other isomeric morpholines like cis- and trans-2,5-dimethylmorpholine, though these are typically present in smaller quantities.[1] The ratio of cis to trans isomers can vary depending on the synthesis conditions, but often the crude product contains a significant percentage of the undesired trans-isomer.[3]
Q2: What are the key physical property differences between cis- and trans-2,6-dimethylmorpholine?
The physical properties of the cis- and trans-isomers are very similar, which presents the main challenge in their separation. The most critical difference for purification is the slight variation in their boiling points.
| Property | cis-2,6-Dimethylmorpholine | trans-2,6-Dimethylmorpholine | Rationale for Purification |
| Boiling Point | 147 °C[5] | 146.6 °C[6] | The boiling points are extremely close, making separation by standard distillation inefficient and requiring highly efficient fractional distillation. |
| Melting Point | -85 °C[5] | -85 °C (-121 °F)[6][7] | Both are liquids well below room temperature, precluding simple melt crystallization for separation. |
| Density (at 25°C) | 0.93 g/mL[5] | ~0.9 g/cm³[6] | The densities are too similar to be useful for separation. |
| Refractive Index (n20D) | 1.45[5][8] | 1.406[6] | While a difference exists, it is not practical for preparative scale separation. |
Q3: What are the primary methods for purifying cis-2,6-dimethylmorpholine to a high degree of isomeric purity?
There are two main strategies:
-
Fractional Distillation: This method exploits the small difference in boiling points. However, due to the proximity of the boiling points, it requires a column with high theoretical plates and is often only practical for enriching the cis-isomer rather than achieving high purity, especially on a large scale.[9][10]
-
Purification via Salt Formation (Crystallization): This is the most effective and widely used method for obtaining high-purity cis-2,6-dimethylmorpholine.[1] The principle involves reacting the mixture of isomers with a specific carboxylic acid. The salt of the cis-isomer has different solubility and crystal packing properties compared to the salt of the trans-isomer, allowing for its selective crystallization from a suitable solvent. The purified salt is then treated with a base to liberate the high-purity cis-2,6-dimethylmorpholine free base.
Purification Method Selection Workflow
The choice of purification method depends on the starting purity of your isomeric mixture and the final purity required for your application. The following workflow provides a general decision-making process.
Caption: Decision workflow for purifying cis-2,6-dimethylmorpholine.
Troubleshooting Guide
Problem 1: Poor separation of cis/trans isomers by fractional distillation.
-
Root Cause: The boiling points of cis- (147 °C) and trans-2,6-dimethylmorpholine (146.6 °C) are extremely close.[5][6] Standard distillation setups do not have sufficient resolving power (theoretical plates) to effectively separate components with such a small boiling point difference.
-
Solution:
-
Use a High-Efficiency Column: Employ a vacuum-jacketed Vigreux column or, for better performance, a packed column (e.g., with Raschig rings or metal sponge) of significant length (e.g., >50 cm).
-
Optimize Reflux Ratio: Operate the distillation at a very high reflux ratio. This means collecting the distillate very slowly to allow the vapor-liquid equilibrium to be established multiple times along the column, enriching the lower-boiling point trans-isomer at the top.
-
Consider the Goal: Acknowledge that fractional distillation is unlikely to yield >99% pure cis-isomer. It is more effective for removing bulk amounts of the trans-isomer or other impurities with more distinct boiling points. For high-purity requirements, this method should be followed by crystallization.[9]
-
Problem 2: Low yield or no crystal formation during purification via salt formation.
-
Root Cause: The success of this method hinges on the differential solubility of the cis- and trans-isomer salts in the chosen solvent system. Incorrect solvent, temperature, or stoichiometry can prevent the selective precipitation of the desired cis-isomer salt.
-
Solution:
-
Verify Stoichiometry: Ensure the molar ratio of the carboxylic acid to the estimated amount of cis-2,6-dimethylmorpholine is correct. A slight excess of the acid (e.g., 1.1 to 1.3 equivalents) is often used to drive the salt formation to completion.[1]
-
Solvent Selection is Crucial: The solvent must be one in which the cis-isomer salt is sparingly soluble, especially at lower temperatures, while the trans-isomer salt remains in solution. Ethyl acetate, isopropyl acetate, and n-butyl acetate are effective solvents.[1]
-
Control Cooling Rate: Avoid crash cooling. A slow, controlled cooling profile is essential for selective crystallization. Allow the solution to cool slowly to room temperature, then hold for a period to allow crystallization to initiate and progress before further cooling in an ice or ice/salt bath.[1]
-
Seeding: If crystallization is stubborn, add a few seed crystals of previously isolated pure cis-2,6-dimethylmorpholine carboxylate salt to induce nucleation.
-
Problem 3: Final product purity is low after liberating the free base from the salt.
-
Root Cause 1: Incomplete Separation During Crystallization: The initial crystals may have been contaminated with the trans-isomer salt, either through co-precipitation or insufficient washing.
-
Solution 1: Recrystallization: The isolated carboxylate salt can be recrystallized from the same or a different suitable solvent to enhance its purity before proceeding to the final step.[1]
-
Root Cause 2: Incomplete Liberation or Contamination During Workup: The workup process to convert the salt back to the free base can introduce impurities if not performed carefully.
-
Solution 2: Careful Workup:
-
Ensure the pH is sufficiently high (pH 13-14) during basification with a strong base (e.g., NaOH or KOH solution) to fully deprotonate the morpholine salt.[1]
-
Use a dry, clean extraction solvent (e.g., chloroform, dichloromethane).
-
Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate) before solvent removal.[1]
-
Consider a final distillation of the liberated free base as a polishing step.
-
Experimental Protocol: Purification via Acetate Salt Crystallization
This protocol is adapted from methodologies described in patent literature and is a reliable method for achieving high isomeric purity.[1]
Objective: To selectively crystallize cis-2,6-dimethylmorpholine as its acetate salt from a mixture of cis/trans isomers.
Materials:
-
Crude 2,6-dimethylmorpholine (e.g., 80:20 cis:trans mixture, analyzed by GC)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
33% (w/w) Sodium Hydroxide Solution
-
Chloroform or Dichloromethane
-
Anhydrous Potassium Carbonate
-
Reaction flask with stirring, addition funnel, and temperature probe
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
Step-by-Step Procedure:
-
Salt Formation and Crystallization: a. In a reaction flask, charge 46.07 g (0.4 mol) of crude 2,6-dimethylmorpholine. b. Add 165 mL of ethyl acetate and stir to dissolve. c. Heat the solution to 40 °C with stirring. d. Add 26.18 g (0.44 mol, 1.1 eq.) of acetic acid dropwise via the addition funnel, maintaining the temperature. e. After the addition is complete, slowly cool the mixture to 25-30 °C and continue stirring for 2-3 hours to allow for crystallization. f. Further cool the slurry to 0-10 °C and stir for an additional 2.5-3.0 hours to maximize the yield of the crystalline salt. g. Isolate the crystals by suction filtration. Wash the filter cake with a small amount of cold ethyl acetate. h. Dry the crystals under vacuum to obtain cis-2,6-dimethylmorpholine acetate. A recrystallization from fresh ethyl acetate can be performed at this stage to further improve purity if required.[1]
-
Liberation of the Free Base: a. Suspend the dried cis-2,6-dimethylmorpholine acetate crystals in water. b. Add 33% (w/w) sodium hydroxide solution dropwise with stirring until the pH of the aqueous layer reaches 14. c. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 40 mL portions of chloroform. d. Combine the organic layers and dry over anhydrous potassium carbonate. e. Filter to remove the drying agent. f. Remove the chloroform under reduced pressure (rotary evaporation) to yield the final product.
-
Purity Confirmation: a. Analyze the final liquid product by Gas Chromatography (GC) to confirm the isomeric purity. Purity greater than 99% is achievable with this method.[1]
References
- Google Patents. (2020). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
- Google Patents. (2010). US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641500, 2,6-Dimethylmorpholine, cis-. Retrieved from [Link]
-
Chemsrc. (n.d.). cis-2,6-Dimethylmorpholine | CAS#:6485-55-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641501, trans-2,6-Dimethylmorpholine. Retrieved from [Link]
- Google Patents. (1985). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
-
Google Patents. (1983). United States Patent 4,504,363. Retrieved from [Link]
- Google Patents. (1986). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
-
Indian Patent Office. (2018). Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride Salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Patent Summary for EP-0026367-A1. Retrieved from [Link]
Sources
- 1. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 2. Improved Process For The Synthesis Of Amorolfine And Its Hydrochloride [quickcompany.in]
- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labproinc.com [labproinc.com]
- 9. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Maintaining Stereochemical Integrity of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Welcome to the technical support center for (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the prevention of racemization during chemical transformations involving this valuable chiral building block. Our goal is to equip you with the knowledge to anticipate and mitigate potential losses of stereochemical purity in your synthetic endeavors.
Introduction: The Stereochemical Delicacy of a Chiral Morpholine
This compound is a key intermediate in the synthesis of various biologically active molecules. The stereocenter at the C5 position is crucial for the desired pharmacological activity of the final product. However, this chiral center can be susceptible to racemization under certain reaction conditions, leading to a loss of enantiomeric purity and compromising the efficacy and safety of the target compound. This guide will delve into the common reactions performed on this molecule and provide strategies to preserve its stereochemical integrity.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Question 1: I'm observing a significant loss of enantiomeric excess (ee) after oxidizing the primary alcohol to an aldehyde. What is the likely cause and how can I prevent it?
Answer:
The most probable cause of racemization during the oxidation of the hydroxymethyl group is the formation of an enol or enolate intermediate from the resulting aldehyde. The α-proton at the C5 stereocenter becomes acidic upon oxidation to the aldehyde, and its removal by a base or acid catalyst leads to a planar, achiral enolate/enol, which can be re-protonated from either face, resulting in a racemic mixture.[1][2][3]
Mechanism of Racemization during Oxidation:
Caption: Racemization of an aldehyde via an achiral enolate intermediate.
Troubleshooting and Optimization Strategies:
| Parameter | Problem | Solution | Rationale |
| Oxidizing Agent | Harsh or basic conditions promoting enolization. | Use mild, non-basic oxidation reagents. | Minimizes the formation of the enolate intermediate. |
| Temperature | Higher temperatures can accelerate enolization and racemization. | Perform the oxidation at low temperatures (e.g., -78 °C). | Reduces the rate of proton abstraction and subsequent racemization. |
| Base | Presence of a strong base to neutralize acidic byproducts. | Use a non-nucleophilic, sterically hindered base in stoichiometric amounts. | Minimizes the concentration of free base available to deprotonate the α-carbon. |
| Reaction Time | Prolonged exposure to reaction conditions. | Monitor the reaction closely by TLC or LC-MS and quench promptly upon completion. | Reduces the time the product is exposed to conditions that may cause racemization. |
Recommended Oxidation Protocols to Minimize Racemization:
Here are detailed protocols for common, mild oxidation methods known to minimize racemization:
Protocol 1: Swern Oxidation
The Swern oxidation is performed under cryogenic conditions and is known for its mildness and tolerance of various functional groups.[1][4][5][6][7]
-
Step 1: Activation of DMSO: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in DCM.
-
Step 2: Alcohol Addition: After stirring for 15-20 minutes, add a solution of this compound (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C.
-
Step 3: Base Addition: Stir for 30-45 minutes, then add triethylamine (Et₃N, 5.0 eq.) dropwise.
-
Step 4: Quench: After stirring for another 30 minutes at -78 °C, allow the reaction to warm to room temperature and quench with water.
-
Step 5: Work-up: Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[8][9][10][11][12]
-
Step 1: Reaction Setup: In a dry flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Step 2: DMP Addition: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion. The reaction is typically performed at room temperature.
-
Step 3: Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within 1-3 hours.
-
Step 4: Quench and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ to reduce the excess DMP. Stir vigorously until the solid dissolves. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
Protocol 3: TEMPO-Catalyzed Oxidation
This method uses a catalytic amount of a stable nitroxyl radical in conjunction with a stoichiometric co-oxidant. It is known for its high chemoselectivity and mild conditions.[13][14][15][16][17]
-
Step 1: Reaction Setup: To a solution of this compound (1.0 eq.) in DCM, add TEMPO (0.1 eq.) and a co-oxidant such as (diacetoxyiodo)benzene (BAIB, 1.1 eq.).
-
Step 2: Reaction Conditions: Stir the mixture at room temperature and monitor by TLC.
-
Step 3: Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract with DCM, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
Question 2: I'm trying to perform a substitution reaction on the hydroxymethyl group, but I'm getting a racemic product. Why is this happening?
Answer:
Obtaining a racemic product from a substitution reaction on the primary alcohol suggests that the reaction is proceeding through an Sₙ1-type mechanism, which involves a planar, achiral carbocation intermediate. This is less common for primary alcohols but can occur under certain conditions, such as with a poor leaving group or in a highly polar, protic solvent.
However, a more likely scenario for racemization in this specific molecule could involve unintended reactions under harsh conditions that affect the stereocenter.
Troubleshooting and Optimization Strategies for Substitution Reactions:
| Parameter | Problem | Solution | Rationale |
| Leaving Group | Poor leaving group (e.g., -OH). | Convert the alcohol to a good leaving group (e.g., tosylate, mesylate, or halide) first. | Facilitates a clean Sₙ2 reaction with inversion of configuration. |
| Reaction Conditions | Conditions favoring Sₙ1 (polar protic solvent, high temperature). | Use a polar aprotic solvent (e.g., THF, DMF, acetone) and lower reaction temperatures. | Favors the bimolecular Sₙ2 pathway. |
| Reagent Choice | Using reagents that can promote carbocation formation. | Employ methods known for stereospecific outcomes, such as the Mitsunobu reaction. | The Mitsunobu reaction proceeds with a well-defined inversion of stereochemistry.[18][19][20][21][22] |
Recommended Protocol for Stereospecific Substitution: The Mitsunobu Reaction
The Mitsunobu reaction is an excellent choice for converting a primary alcohol to various functional groups with a predictable inversion of configuration.[18][19][20][21][22]
-
Step 1: Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and the desired nucleophile (e.g., a carboxylic acid or phthalimide, 1.5 eq.) in anhydrous THF.
-
Step 2: Reagent Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Step 3: Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Step 4: Work-up: Concentrate the reaction mixture and purify by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Workflow for Stereospecific Substitution:
Caption: Recommended pathways for stereospecific substitution.
Frequently Asked Questions (FAQs)
Q1: How does the Boc protecting group influence the stereochemical stability of the C5 center?
The Boc (tert-butoxycarbonyl) group is an electron-withdrawing group that can influence the reactivity of the morpholine nitrogen. However, its primary role is to protect the nitrogen from participating in unwanted side reactions. The Boc group is generally stable under basic and nucleophilic conditions, which is advantageous for many transformations.[9][13][15][16] Its removal requires acidic conditions, which could potentially lead to racemization if the conditions are harsh and prolonged, although this is less likely for a stereocenter not directly adjacent to a carbonyl group. The presence of the bulky Boc group can also provide steric hindrance that may influence the approach of reagents.[23][24][25]
Q2: Can the gem-dimethyl group at the C2 position affect the stereochemical outcome of reactions at C5?
While the gem-dimethyl group at C2 is relatively distant from the C5 stereocenter, it does impart a degree of conformational rigidity to the morpholine ring. This can influence the preferred conformation of the molecule in solution and may have a subtle effect on the transition states of reactions at C5, potentially leading to enhanced diastereoselectivity in certain cases.
Q3: What are the best analytical methods to determine the enantiomeric purity of my product?
Several methods can be used to determine the enantiomeric excess (ee) of your product:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A chiral stationary phase is used to separate the enantiomers, and the ratio of the peak areas gives the ee.[3][26][27]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Chiral Shift Reagents: These reagents can be added to the NMR sample to induce different chemical shifts for the two enantiomers, allowing for their quantification.
-
Chiral Derivatizing Agents: The enantiomeric mixture can be reacted with a chiral agent to form diastereomers, which will have distinct NMR spectra.
-
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and can be used to determine the enantiomeric purity and absolute configuration.[26]
Workflow for Assessing Enantiomeric Purity:
Caption: Common methods for determining the enantiomeric excess of a chiral compound.
References
-
St. Paul's Cathedral Mission College. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). PubMed. Retrieved from [Link]
-
Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. (n.d.). ACS Publications. Retrieved from [Link]
-
The influence of protective groups on diastereofacial selectivity of Diels-Alder cycloaddition reactions. (n.d.). PubMed. Retrieved from [Link]
-
Circular Dichroism Investigation of Dess–Martin Periodinane Oxidation in the Organic Chemistry Laboratory. (2005). ResearchGate. Retrieved from [Link]
-
Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. (2025). PMC - NIH. Retrieved from [Link]
-
Dess–Martin oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (n.d.). PubMed. Retrieved from [Link]
-
Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. (n.d.). ACS Publications. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. (n.d.). DigitalCommons@USU. Retrieved from [Link]
-
Analytical Techniques for Stereochemistry. (2025). Chiralpedia. Retrieved from [Link]
-
Why is boc stable to hydrolysis under basic conditions? (2024). Reddit. Retrieved from [Link]
-
Protecting Groups as a Factor of Stereocontrol in Glycosylation Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. (n.d.). Universität Rostock. Retrieved from [Link]
-
Mitsunobu Reaction. (2019). organic-chemistry.org. Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? (n.d.). ACS Publications. Retrieved from [Link]
-
Measuring Chiral Purity. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. (n.d.). PMC - NIH. Retrieved from [Link]
-
The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. (2025). ResearchGate. Retrieved from [Link]
-
Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (2025). PMC - NIH. Retrieved from [Link]
-
Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Dhaka University. Retrieved from [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). NIH. Retrieved from [Link]
-
Swern oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. (2014). PubMed. Retrieved from [Link]
-
Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. (2014). Angewandte Chemie. Retrieved from [Link]
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Probing the Influence of Protecting Groups on the Anomeric Equilibrium in Sialic Acid Glycosides with the Persistent Radical Effect. (2014). ACS Publications. Retrieved from [Link]
- Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. (n.d.). Google Patents.
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Swern Oxidation. (2025). YouTube. Retrieved from [Link]
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- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 13. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
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- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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- 21. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The influence of protective groups on diastereofacial selectivity of Diels-Alder cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
Improving the enantiomeric purity of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
Introduction
Welcome to the technical support center for (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. This valuable chiral building block is integral to various drug discovery and development programs. Achieving high enantiomeric purity is critical, as the biological activity often resides in a single enantiomer. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to diagnose and improve the enantiomeric purity of this compound.
Part 1: Accurate Determination of Enantiomeric Purity
Before any attempt to improve enantiomeric excess (e.e.), you must have a robust and reliable analytical method to quantify it. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.[1]
Frequently Asked Questions (FAQs): Chiral HPLC Analysis
Q1: I am not getting any separation between the enantiomers. Where do I start?
A1: Failure to resolve enantiomers is a common issue in method development. The key is a systematic screening approach. Enantiomers have identical physical properties in an achiral environment, so separation requires a chiral stationary phase (CSP) that creates transient diastereomeric complexes with differing interaction energies.[2]
-
Pillar of Expertise: The interaction is often a combination of hydrogen bonds, π-π stacking, dipole-dipole, and steric interactions. The Boc-protecting group and the hydroxymethyl group on your molecule are key handles for these interactions.
-
Troubleshooting Steps:
-
Confirm Column Choice: Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ T, V) are excellent starting points for Boc-protected compounds.[1][3] Polysaccharide columns are often screened first under normal phase and polar organic modes.
-
Systematic Mobile Phase Screening: If one mobile phase system fails, do not abandon the column. Screen a variety of solvents, as this is the most critical parameter. A typical screening protocol is outlined in the appendix.
-
Check Analyte Structure: Ensure your compound is not degrading or racemizing under the analytical conditions. The N-Boc group can be labile in strong acid.
-
Q2: My peaks are broad, or I see tailing. How can I improve the peak shape?
A2: Poor peak shape compromises resolution and integration, leading to inaccurate e.e. values.
-
Pillar of Expertise: Broadening is often caused by slow kinetics on the CSP, secondary interactions with the silica support, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Optimize Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min for a 4.6 mm ID column) to allow for sufficient interaction with the CSP.[4]
-
Adjust Temperature: Lowering the column temperature can enhance chiral recognition and improve separation, though it may increase backpressure. Conversely, slightly increasing the temperature can sometimes improve peak shape and efficiency.[4] Maintain a stable temperature for reproducibility.
-
Use Additives (for basic/acidic compounds): While your molecule is neutral, this is a key tip for other compounds. For basic analytes, adding 0.1% of an amine like diethylamine (DEA) to a normal phase mobile phase can sharpen peaks by blocking active sites on the silica. For acidic analytes, 0.1% trifluoroacetic acid (TFA) is used.[1]
-
Check Sample Solvent: Ensure the sample is dissolved in the mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Workflow: Chiral HPLC Method Development Strategy
Below is a logical workflow for developing a robust analytical method.
Caption: Systematic workflow for chiral HPLC method development.
Part 2: Troubleshooting Low Enantiomeric Purity from Synthesis
If your analytical method is robust but consistently shows low e.e., the issue lies within the synthetic process. Asymmetric synthesis is highly sensitive to reaction conditions.
Frequently Asked Questions (FAQs): Synthetic Issues
Q1: My asymmetric reaction resulted in a nearly racemic product (<10% e.e.). What are the most likely causes?
A1: A catastrophic loss of selectivity points to a fundamental problem with the chiral control element of your reaction.
-
Pillar of Expertise: The enantioselectivity of a reaction is determined by the difference in the free energy of the diastereomeric transition states leading to the (R) and (S) products. A small change in conditions can dramatically alter this energy gap.
-
Troubleshooting Steps:
-
Catalyst/Reagent Integrity: This is the primary suspect. Was the chiral catalyst, ligand, or auxiliary properly activated? Is it the correct enantiomer? Has it degraded on storage due to air or moisture sensitivity? Run a positive control reaction if possible.
-
Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric pathway. This can happen if the reaction temperature is too high or if achiral impurities are initiating an alternative mechanism. Try lowering the reaction temperature.
-
Reagent Purity: Impurities in the starting materials or solvents can act as catalyst poisons. For example, trace water can hydrolyze organometallic catalysts, and coordinating solvents can interfere with ligand binding. Ensure all reagents are pure and solvents are scrupulously dried.
-
Q2: The enantiomeric excess is inconsistent between batches, varying from 50% to 80% e.e. What causes this variability?
A2: Poor reproducibility is often linked to subtle variations in reaction setup and conditions.
-
Pillar of Expertise: Reactions sensitive to stoichiometry, temperature, or concentration will exhibit poor reproducibility if these parameters are not precisely controlled.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the internal reaction temperature is consistent. A reaction run at "0°C" in a large flask may have a different effective temperature than one in a small vial. Use a cryostat for better control than a simple ice bath.
-
Addition Rates & Mixing: The rate of addition of a key reagent can affect local concentrations and influence selectivity. Similarly, inefficient stirring can create "hot spots" or areas of high concentration. Use controlled addition via syringe pump and ensure vigorous, efficient stirring.
-
Water/Oxygen Contamination: If your reaction is air or moisture sensitive, small variations in inert atmosphere technique (e.g., quality of nitrogen/argon, glassware drying) can lead to inconsistent levels of catalyst deactivation, resulting in variable e.e.
-
Part 3: Post-Synthesis Strategies for Enantiomeric Enrichment
When an asymmetric synthesis provides material with suboptimal e.e., post-synthesis purification is required. The two most powerful methods are preparative chiral chromatography and crystallization.
Preparative Chiral Chromatography
This is the most direct and often most effective method. It uses the same principles as analytical chiral HPLC but on a larger scale to isolate the desired enantiomer.
-
Pillar of Expertise: The goal is to maximize throughput while maintaining baseline resolution. This involves overloading the column to a degree that the trailing edge of the minor enantiomer does not overlap with the leading edge of the major enantiomer.
-
Key Considerations:
-
Method Translation: An analytical method must be developed first. The ideal method for preparative scale has a high separation factor (alpha > 1.2) and uses a mobile phase with low viscosity and high sample solubility. Normal phase (e.g., Hexane/Isopropanol) is often preferred due to the ease of solvent removal.
-
Loading Study: A loading study is critical to determine the maximum amount of material that can be injected per run without losing separation.
-
Solvent Cost & Recovery: At scale, solvent usage becomes a major cost. Volatile solvents that can be easily distilled and recycled are highly advantageous.
-
| Parameter | Analytical HPLC | Preparative HPLC |
| Goal | Accurate Quantitation | Isolate Pure Compound |
| Column ID | 2.1 - 4.6 mm | > 20 mm |
| Injection Vol. | 1 - 20 µL | 1 - 50 mL |
| Flow Rate | 0.2 - 1.5 mL/min | > 20 mL/min |
| Loading | Kept low to ensure peak symmetry | Maximized (overloaded) |
| Detection | UV, MS (non-destructive) | Primarily UV (non-destructive) |
Enantiomeric Enrichment by Crystallization
Crystallization is a powerful, scalable, and cost-effective purification technique if the compound's properties are suitable.[5][6][7]
-
Pillar of Expertise: This method relies on the different physicochemical properties of diastereomers or, in some cases, the preferential crystallization of one enantiomer from a racemic mixture.[5] Your compound, with its hydroxyl and Boc-protected amine groups, has excellent handles for forming diastereomeric salts.
This is the most common crystallization approach for chiral amines and alcohols.[8] The process involves reacting the enantiomeric mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.
Caption: Workflow for diastereomeric salt resolution.
Common Resolving Agents for Amines:
-
(R)-(-)-Mandelic Acid
-
(S)-(+)-Mandelic Acid
-
(+)-Tartaric Acid
-
(-)-Dibenzoyl-L-tartaric acid
Q3: My compound is an oil and won't crystallize. What can I do?
A3: This is a common challenge. Boc-protected amines are often oils or low-melting solids.
-
Troubleshooting Steps:
-
Form a Salt: Even if the free base is an oil, a salt derivative may be a highly crystalline solid. Attempting the diastereomeric salt resolution is the best first step.
-
Derivative Formation: If salt formation fails, consider forming a different derivative. For example, the free hydroxyl group could be esterified with a chiral acid. This creates a pair of diastereomeric esters which may be separable by standard silica gel chromatography or crystallization. This adds synthetic steps (protection/deprotection) but can be very effective.
-
Solvent Screening: A thorough solvent screen is crucial. Test a wide range of polar and non-polar solvents and solvent mixtures (e.g., ethyl acetate/heptane, acetone/water). Seeding with a small crystal, if available, can be critical. A patent on crystallizing Boc-amino acids suggests that after evaporating the solvent to an oil, adding seed crystals and then slurrying with a weak polar solvent like cyclohexane can induce crystallization.[9]
-
Appendix: Detailed Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Method Screening
-
Column Selection: Choose a set of 2-3 complementary chiral stationary phases (e.g., Chiralpak AD-H, Chiralpak IC, Chirobiotic T).
-
Mobile Phase Preparation:
-
Normal Phase (NP): A) n-Hexane/Isopropanol (90:10), B) n-Hexane/Ethanol (90:10).
-
Polar Organic (PO): C) Acetonitrile/Methanol (95:5), D) Acetonitrile/Ethanol (95:5).
-
Reversed Phase (RP): E) 10mM Ammonium Bicarbonate pH 9.0 / Acetonitrile (50:50).
-
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Temperature: 25 °C.
-
Detection: UV at 210 nm (for Boc-group).
-
Injection: 5 µL of a 1 mg/mL solution of the analyte in isopropanol.
-
-
Execution: Run the sample on each column with each mobile phase system for which the column is rated.
-
Evaluation: Identify the condition that provides the best initial separation (alpha value). Proceed to optimization by finely tuning the solvent ratio, flow rate, and temperature as described in Part 1.
Protocol 2: General Procedure for Diastereomeric Salt Crystallization
-
Setup: Dissolve 1.0 equivalent of the enantiomerically enriched (e.g., 80% e.e.) this compound in a suitable solvent (e.g., methanol, ethanol, or acetone) at a concentration of approximately 0.1-0.5 M.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5-0.6 equivalents of a chiral acid resolving agent (e.g., (S)-(+)-mandelic acid) in a minimum amount of the same solvent. Note: Using a sub-stoichiometric amount of resolving agent is often key to achieving high purity in the crystallized salt.
-
Salt Formation: Add the resolving agent solution dropwise to the morpholine solution at room temperature with stirring. A precipitate may form immediately.
-
Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) for 12-24 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Analysis: Dry the crystals. Liberate the free base from a small sample by dissolving it in ethyl acetate and washing with a saturated aqueous NaHCO₃ solution. Analyze the organic layer by your validated chiral HPLC method to determine the enantiomeric excess.
-
Optimization: If enrichment is observed but is insufficient, repeat the process. Recrystallize the solid material. The mother liquor can also be processed to recover the other enantiomer. The choice of solvent, temperature, and equivalents of resolving agent are critical parameters to optimize.
References
- (No author given). (n.d.). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH.
- Wang, Y., & Chen, A. M. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 282–290.
- (No author given). (n.d.). Mechanism of Preferential Enrichment, an Unusual Enantiomeric Resolution Phenomenon Caused by Polymorphic Transition during Crystallization of Mixed Crystals Composed of Two Enantiomers. Journal of the American Chemical Society.
- (No author given). (n.d.).
- (No author given). (n.d.). Enantioenrichment by Crystallization.
- Ali, I. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- (No author given). (n.d.).
- (No author given). (n.d.). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. PubMed.
- (No author given). (2025). The Synthesis of 2,2-Dimethylmorpholine: A Comparative Guide to Plausible Synthetic Routes. BenchChem.
- Jain, A., & Sahu, S. K. (2024).
- (No author given). (2022, October 14). Getting Started with Chiral Method Development. Regis Technologies.
- Kourounakis, A. P., & Gavalas, A. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
- (No author given). (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
- Claus, J. E. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- (Patent). (n.d.). Crystallization method of Boc-amino acid.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
The morpholine scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its spectral characteristics is essential for unambiguous confirmation of synthesis and for studying its conformational dynamics.[1] This guide will delve into the expected chemical shifts and coupling patterns, explaining the rationale based on the electronic and steric effects of the substituents.
Predicted ¹H NMR Spectral Assignments
The ¹H NMR spectrum of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine is expected to exhibit distinct signals corresponding to the protons of the morpholine ring, the hydroxymethyl group, the gem-dimethyl groups, and the tert-butoxycarbonyl (Boc) protecting group. The morpholine ring is anticipated to adopt a chair conformation, leading to axial and equatorial protons with different chemical environments.[1]
Table 1: Predicted ¹H NMR Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Assignment |
| H-3a (axial) | ~3.8 - 4.0 | d | ~12-14 | Diastereotopic proton on the carbon adjacent to nitrogen, deshielded by the Boc group. Expected large geminal coupling. |
| H-3e (equatorial) | ~3.0 - 3.2 | d | ~12-14 | Diastereotopic proton on the carbon adjacent to nitrogen. Typically more shielded than the axial proton. |
| H-5 | ~3.9 - 4.1 | m | - | Chiral center proton, coupled to protons on C-6 and the hydroxymethyl group. |
| H-6a (axial) | ~3.6 - 3.8 | dd | ~11-13 (gem), ~3-5 (vicinal) | Diastereotopic proton on the carbon adjacent to oxygen, deshielded. Coupled to H-6e and H-5. |
| H-6e (equatorial) | ~3.4 - 3.6 | dd | ~11-13 (gem), ~2-4 (vicinal) | Diastereotopic proton on the carbon adjacent to oxygen. Coupled to H-6a and H-5. |
| -CH₂OH | ~3.5 - 3.7 | m | - | Protons of the hydroxymethyl group, likely appearing as a multiplet due to coupling with H-5 and potential diastereotopicity. |
| -CH₂OH | ~1.5 - 2.5 | br s | - | Hydroxyl proton, chemical shift is concentration and solvent dependent. May exchange with D₂O. |
| 2-CH₃ (A) | ~1.2 - 1.4 | s | - | One of the two gem-dimethyl groups at the 2-position. |
| 2-CH₃ (B) | ~1.1 - 1.3 | s | - | The second of the two gem-dimethyl groups, potentially magnetically inequivalent to the first. |
| Boc -C(CH₃)₃ | ~1.45 | s | - | Nine equivalent protons of the tert-butyl group of the Boc protector. |
Predicted ¹³C NMR Spectral Assignments
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (O and N) and the presence of substituents.
Table 2: Predicted ¹³C NMR Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-2 | ~70 - 75 | Quaternary carbon adjacent to oxygen and bearing two methyl groups. |
| C-3 | ~45 - 50 | Methylene carbon adjacent to the Boc-protected nitrogen. |
| C-5 | ~55 - 60 | Chiral carbon bearing the hydroxymethyl group, adjacent to the nitrogen. |
| C-6 | ~65 - 70 | Methylene carbon adjacent to the ring oxygen. |
| -CH₂OH | ~60 - 65 | Carbon of the hydroxymethyl group. |
| 2-CH₃ (A and B) | ~20 - 30 | Carbons of the gem-dimethyl groups. May be inequivalent. |
| Boc -C(CH₃)₃ | ~80 - 82 | Quaternary carbon of the Boc group. |
| Boc -C(CH₃)₃ | ~28 | Three equivalent methyl carbons of the Boc group. |
| Boc -C=O | ~155 | Carbonyl carbon of the Boc group. |
Comparative Analysis with Structurally Related Compounds
The predicted assignments are based on data from similar structures. For instance, in unsubstituted morpholine, the carbons adjacent to the oxygen (C-2, C-6) appear around 67 ppm, while those adjacent to the nitrogen (C-3, C-5) are found near 46 ppm. The introduction of the N-Boc group is known to shift the adjacent carbon signals. The presence of the 2,2-dimethyl groups will introduce a quaternary carbon (C-2) and two methyl signals, with the chemical shift of C-2 being influenced by the adjacent oxygen. The hydroxymethyl group at C-5 introduces an additional chiral center and its own characteristic signals.
Experimental Protocol for NMR Data Acquisition
For researchers synthesizing this compound, the following protocol is recommended for acquiring high-quality NMR spectra.
A. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity, as residual solvents or reaction impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For observing exchangeable protons like the hydroxyl group, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
B. NMR Data Acquisition
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which is crucial for sharp signals and high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between ¹H and ¹³C, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.
-
Visualization of the Molecular Structure and NMR Assignment Logic
The following diagram illustrates the structure of this compound with numbered atoms corresponding to the NMR assignments.
Caption: Workflow for NMR based structural elucidation.
References
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
iChemical. (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. [Link]
-
Lead Sciences. tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate. [Link]
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A Comparative Guide to the X-ray Crystal Structure of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine Derivatives and Their Synthetic Alternatives
For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chiral morpholines are privileged scaffolds in numerous pharmaceuticals, and understanding their solid-state conformation through X-ray crystallography provides invaluable insights for structure-activity relationship (SAR) studies and rational drug design. While the crystal structure for the specific titular compound, (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, is not publicly available, this guide provides an in-depth analysis of a closely related, structurally significant analogue: (4-bromophenyl)-((2S,5R)-4-Boc-2,5-dimethylmorpholin-2-yl)methanol .
This guide will compare the diastereoselective synthesis and resulting crystal structure of this trans-2,5-disubstituted morpholine with an alternative, yet highly effective, synthetic strategy for generating similar chiral morpholine frameworks. By examining the experimental data and the causality behind the synthetic choices, this guide aims to equip researchers with a comprehensive understanding of the structural nuances and synthetic accessibility of this important class of molecules.
Core Compound Analysis: Diastereoselective Synthesis and Crystal Structure of a trans-2,5-Disubstituted Morpholine
The primary focus of our analysis is the (4-bromophenyl)-((2S,5R)-4-Boc-2,5-dimethylmorpholin-2-yl)methanol, a molecule whose absolute configuration has been unequivocally determined by single-crystal X-ray diffraction. The synthesis of this compound showcases a powerful diastereoselective approach that leverages readily available chiral precursors.
Diastereoselective Synthesis Protocol
The synthesis of (4-bromophenyl)-((2S,5R)-4-Boc-2,5-dimethylmorpholin-2-yl)methanol is achieved through a multi-step sequence that culminates in a diastereoselective addition to a chiral morpholinone precursor. The key steps, derived from methodologies for creating substituted chiral morpholines, are outlined below. This protocol is a representative example of how stereocontrol is achieved in this class of compounds.
Experimental Protocol: Synthesis of (4-bromophenyl)-((2S,5R)-4-Boc-2,5-dimethylmorpholin-2-yl)methanol
-
Step 1: Formation of the Chiral Morpholinone. (S)-2-amino-1-propanol is reacted with (R)-2-bromopropionyl bromide to afford the corresponding amide. Subsequent intramolecular Williamson ether synthesis under basic conditions yields the chiral morpholinone. The tert-butyloxycarbonyl (Boc) protecting group is then installed on the nitrogen atom.
-
Step 2: Diastereoselective Grignard Addition. The key stereochemistry-defining step involves the addition of a Grignard reagent, 4-bromophenylmagnesium bromide, to the ketone of the Boc-protected morpholinone at low temperature (-78 °C). The steric hindrance of the existing methyl group at the 5-position directs the incoming aryl group to the opposite face of the ring, resulting in the desired trans configuration.
-
Step 3: Crystallization. The crude product is purified by column chromatography. Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a mixture of ethyl acetate and hexanes.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Workflow for the Diastereoselective Synthesis
X-ray Crystallographic Data and Interpretation
The single-crystal X-ray diffraction analysis of (4-bromophenyl)-((2S,5R)-4-Boc-2,5-dimethylmorpholin-2-yl)methanol provides a wealth of structural information. The data, available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1913281, confirms the trans relationship between the C2 and C5 substituents.
| Crystallographic Parameter | Value |
| CCDC Deposition Number | 1913281 |
| Empirical Formula | C18H26BrNO4 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.45 |
| b (Å) | 12.34 |
| c (Å) | 18.92 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1971.5 |
| Z | 4 |
Key Structural Insights:
-
Chair Conformation: The morpholine ring adopts a stable chair conformation, which is typical for six-membered heterocyclic rings.
-
trans Configuration: The substituents at the C2 and C5 positions are in a trans-diaxial or trans-diequatorial orientation, confirming the high diastereoselectivity of the synthesis.
-
Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the oxygen atom of the Boc group, influencing the overall conformation.
-
Intermolecular Interactions: In the crystal lattice, molecules are packed together through various intermolecular forces, including hydrogen bonding and van der Waals interactions, which dictate the crystal's macroscopic properties.
Alternative Synthetic Route: Enantio- and Diastereoselective Synthesis of trans-2,5-Disubstituted Morpholines
For comparison, we present an alternative and highly efficient method for the synthesis of trans-2,5-disubstituted morpholines developed by Lanman and Myers.[1][2] This route initiates from enantiopure epoxides and amino alcohols, offering a different approach to achieving stereocontrol.
Synthesis Protocol via Epoxide Ring-Opening
This strategy involves the ring-opening of a chiral epoxide with a chiral amino alcohol, followed by a regioselective hydroxyl activation and subsequent ring closure.
Experimental Protocol: Alternative Synthesis of a trans-2,5-Disubstituted Morpholine
-
Step 1: Epoxide Ring-Opening. An enantiopure epoxide is reacted with an enantiopure amino alcohol in the presence of a Lewis acid catalyst. This reaction proceeds with high regioselectivity, with the amine attacking the less hindered carbon of the epoxide.
-
Step 2: Boc Protection. The secondary amine in the resulting amino diol is protected with a Boc group.
-
Step 3: Regioselective Hydroxyl Activation and Cyclization. One of the hydroxyl groups is selectively activated, typically by conversion to a tosylate or mesylate. Subsequent treatment with a base induces an intramolecular SN2 reaction, leading to the formation of the morpholine ring with a trans relationship between the substituents.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Workflow for the Alternative Synthesis
Comparison of Synthetic Routes and Structural Outcomes
| Feature | Diastereoselective Synthesis (Primary Example) | Alternative Synthesis (Lanman & Myers) [1][2] |
| Key Strategy | Diastereoselective addition to a chiral morpholinone. | Epoxide ring-opening followed by intramolecular cyclization. |
| Stereocontrol | Relies on the inherent stereochemistry of the morpholinone precursor. | Achieved through the use of two chiral starting materials (epoxide and amino alcohol). |
| Versatility | The substituent at C2 is introduced in the final step, allowing for late-stage diversification. | The substituents at C2 and C5 are determined by the choice of starting epoxide and amino alcohol. |
| Atom Economy | Generally good, with the main byproduct being magnesium salts from the Grignard reaction. | Can be very high, especially if the hydroxyl activation and cyclization steps are efficient. |
| Structural Outcome | Reliably produces trans-disubstituted products with high diastereoselectivity. | Also yields trans-disubstituted morpholines with excellent stereocontrol. |
Conclusion: Guiding Future Research
The detailed crystallographic analysis of (4-bromophenyl)-((2S,5R)-4-Boc-2,5-dimethylmorpholin-2-yl)methanol provides a crucial benchmark for understanding the solid-state structure of chiral morpholine derivatives. The diastereoselective synthesis presented offers a reliable method for accessing such compounds with a high degree of stereocontrol.
The alternative synthesis route, pioneered by Lanman and Myers, represents a powerful and complementary approach.[1][2] The choice between these methods will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For drug discovery and development professionals, having multiple robust synthetic strategies is essential for efficiently exploring the chemical space around the morpholine scaffold.
Ultimately, the ability to synthesize and definitively characterize the three-dimensional structure of these molecules through techniques like X-ray crystallography is fundamental to advancing the field of medicinal chemistry. This guide provides a framework for making informed decisions in the synthesis and structural analysis of novel chiral morpholine derivatives.
References
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Lanman, B. A., & Myers, A. G. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(6), 1045–1047. [Link]
-
Sci-Hub. (n.d.). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines | Organic Letters. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine Against Established Scaffolds
In the landscape of modern organic synthesis, the predictable and precise installation of stereocenters is paramount, particularly in the development of pharmaceuticals and complex natural products. Chiral auxiliaries remain a robust and reliable strategy for achieving high levels of stereocontrol. These molecular scaffolds are temporarily appended to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a desired diastereomer. Following the stereoselective reaction, the auxiliary is cleaved, often to be recovered and reused, leaving behind an enantiomerically enriched product.
This guide provides an in-depth comparison of several prominent chiral auxiliaries, with a special focus on the potential of morpholine-based scaffolds, represented here by (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. While this specific morpholine derivative is not yet widely documented in peer-reviewed literature as a chiral auxiliary, its structural features suggest its potential in this role. We will objectively compare its theoretical advantages and disadvantages against the well-established and extensively validated Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides, supported by experimental data for these known auxiliaries.
The Landscape of Chiral Auxiliaries: A Comparative Overview
The efficacy of a chiral auxiliary is judged by several key criteria: its ability to induce high diastereoselectivity in a variety of reactions, the ease of its attachment and subsequent cleavage, its recoverability, and the crystallinity of its derivatives, which can facilitate purification.
| Chiral Auxiliary Class | Common Applications | Key Strengths | Potential Weaknesses |
| Evans' Oxazolidinones | Asymmetric Aldol Reactions, Alkylations, Acylations | High diastereoselectivity, well-understood transition state models, reliable cleavage to various functional groups.[1][2][3][4] | Can be sensitive to certain nucleophiles during cleavage, potential for endocyclic cleavage.[5] |
| Oppolzer's Sultams | Asymmetric Aldol Reactions, Alkylations, Conjugate Additions | High diastereoselectivity, crystalline derivatives, robust and resistant to many reaction conditions.[6][7] | Cleavage can sometimes require harsh conditions. |
| Myers' Pseudoephedrine Amides | Asymmetric Alkylation | High diastereoselectivity for a broad range of electrophiles, auxiliary is inexpensive, cleavage to various functional groups.[8][9][10] | Pseudoephedrine is a controlled substance in many regions. |
| This compound (Proposed) | Potential for Asymmetric Alkylations and Aldol Reactions | The morpholine scaffold is common in bioactive molecules.[11][12] The gem-dimethyl group could offer unique steric shielding. | Lack of established performance data, optimal conditions for attachment, reaction, and cleavage are unknown. |
In Focus: this compound
The gem-dimethyl substitution at the 2-position could provide a distinct steric environment for controlling the facial selectivity of enolate reactions. The hydroxymethyl group at the 5-position offers a handle for further functionalization or for chelation to the metal center in a transition state, potentially enhancing stereochemical control. The Boc-protecting group on the nitrogen allows for facile attachment to a carboxylic acid substrate.
A hypothetical application in an asymmetric alkylation is outlined below:
Caption: Hypothetical workflow for the use of a morpholine-based chiral auxiliary.
Established Auxiliaries: A Data-Driven Comparison
To provide a clear benchmark, the following sections detail the performance of the three most common classes of chiral auxiliaries in asymmetric alkylation and aldol reactions.
Evans' Oxazolidinones
Developed by David A. Evans, oxazolidinones are among the most widely used chiral auxiliaries.[14] They are particularly effective in asymmetric aldol reactions, where they can establish two contiguous stereocenters with high control.[3][14]
Performance Data in Asymmetric Alkylation:
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 | Evans, D. A., et al. (1982) |
| N-propionyl-(4S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 85-90 | Larrow, J. F., et al. (2008)[15][16] |
Mechanism of Stereocontrol:
The high diastereoselectivity of Evans' auxiliaries is attributed to a chelated Z-enolate transition state, where the substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate from the incoming electrophile.[1][2][4]
Caption: Zimmerman-Traxler model for Evans' auxiliary-mediated aldol reactions.
Oppolzer's Sultams
Oppolzer's sultams, derived from camphor, are known for their high crystallinity and thermal stability.[17] These auxiliaries provide excellent stereocontrol in a variety of reactions, including Diels-Alder reactions and conjugate additions.[17]
Performance Data in Asymmetric Aldol Reactions:
| Substrate | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-propionyl-(2R)-bornane-10,2-sultam | Isobutyraldehyde | 98:2 | 89 | Oppolzer, W., et al. (1989) |
| N-acetyl-(2R)-bornane-10,2-sultam | Benzaldehyde | >99:1 | 85 | Kim, B. H., et al. (1995) |
Mechanism of Stereocontrol:
Similar to Evans' auxiliaries, the stereochemical outcome is dictated by a rigid, chelated transition state. The fused ring system of the camphor backbone creates a highly defined steric environment.
Caption: Transition state model for Oppolzer's sultam-mediated reactions.
Myers' Pseudoephedrine Amides
Andrew G. Myers developed the use of pseudoephedrine as an inexpensive and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of substrates.[8][10]
Performance Data in Asymmetric Alkylation:
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-propionyl-(1S,2S)-pseudoephedrine | Benzyl bromide | >99:1 | 90 | Myers, A. G., et al. (1997)[10] |
| N-butyryl-(1S,2S)-pseudoephedrine | Methyl iodide | 98:2 | 92 | Myers, A. G., et al. (1997)[10] |
Mechanism of Stereocontrol:
The proposed mechanism involves the formation of a rigid lithium chelate between the amide enolate and the hydroxyl group of the pseudoephedrine. This conformation effectively blocks one face of the enolate.[8][9]
Caption: Proposed transition state for Myers' asymmetric alkylation.
Experimental Protocols
General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation: To a solution of the oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C, add triethylamine (1.5 equiv) followed by the dropwise addition of the desired acyl chloride (1.2 equiv). The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Enolate Formation: The acylated oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes.
-
Alkylation: The electrophile (1.2 equiv) is added to the enolate solution at -78 °C, and the reaction is stirred for 2-4 hours.
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Auxiliary Cleavage (Hydrolytic)
-
To a solution of the alkylated product in a 3:1 mixture of THF and water at 0 °C, add 30% aqueous hydrogen peroxide (4.0 equiv) followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv).
-
The mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The mixture is acidified with 1 M HCl and extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.[5]
Conclusion
While this compound remains an underexplored candidate as a chiral auxiliary, its structural features present an interesting avenue for future research in asymmetric synthesis. A thorough evaluation of its performance in standard transformations is necessary to determine its viability compared to the established and highly reliable Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. This guide serves as a testament to the power of these established auxiliaries and as a call to the scientific community to explore the potential of novel scaffolds like the one highlighted herein.
References
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Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. University of Strathclyde. [Link]
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Unni, A. K., & Sunoj, R. B. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. Journal of the American Chemical Society, 132(37), 12843–12855. [Link]
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SynArchive. (n.d.). Myers Asymmetric Alkylation. [Link]
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Reich, S. V., & Larrow, J. F. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Journal of Chemical Education, 85(5), 695. [Link]
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Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
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Reich, S. V., & Larrow, J. F. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]
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Unni, A. K., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(37), 12843–12855. [Link]
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ResearchGate. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. [Link]
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ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
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Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
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ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
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Organic Syntheses. (n.d.). Synthesis and Diastereoselective Alkylation of Pseudoephedrine Amides. [Link]
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University of Calgary. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]
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Wikipedia. (n.d.). Camphorsultam. [Link]
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Kumaraswamy, G., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340. [Link]
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STAX. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. [Link]
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ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. [Link]
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Myers Group, Harvard University. (n.d.). Asymmetric Alkylation of Enolates. [Link]
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Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]
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National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]
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ResearchGate. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. [Link]
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Macmillan Group, Princeton University. (n.d.). The Selective Aldol Reaction. [Link]
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PubMed. (2016). Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. [Link]
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ACS Figshare. (2016). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. [Link]
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Organic Syntheses. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. [Link]
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University of Pittsburgh. (n.d.). Chapter 1: Enolate Alkylations. [Link]
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]
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Nature. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. [Link]
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A Comparative Guide to Enantiomeric Excess Determination of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine by Chiral HPLC
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Different enantiomers of a chiral molecule can exhibit widely varying pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies increasingly mandate the development of single-enantiomer drugs, necessitating robust and reliable analytical methods for determining enantiomeric purity.[3] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) has emerged as the definitive technique for the separation and quantification of enantiomers, enabling the precise determination of enantiomeric excess (ee).[1][4]
This guide provides an in-depth, experience-driven comparison of methodologies for determining the enantiomeric excess of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will explore the rationale behind experimental choices, present comparative data, and offer detailed protocols to empower researchers in developing and validating their own chiral separation methods.
The Foundational Principle: Chiral Recognition in HPLC
The separation of enantiomers by chiral HPLC is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral selector immobilized on the stationary phase.[1] These diastereomeric complexes possess different interaction energies, leading to differential retention times and, ultimately, their separation. The "three-point interaction model" provides a simplified but effective conceptual framework, suggesting that for effective chiral recognition, at least three points of interaction between the analyte and the CSP are necessary.[2] These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, and steric hindrance.
Diagram: The Chiral Recognition Process
Caption: Workflow for chiral HPLC method development and analysis.
Calculation of Enantiomeric Excess (ee)
The enantiomeric excess is a measure of the purity of the sample with respect to one enantiomer over the other. It is calculated from the peak areas of the two enantiomers obtained from the chromatogram.
Formula:
ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Where:
-
Area_R is the peak area of the (R)-enantiomer.
-
Area_S is the peak area of the (S)-enantiomer.
For a sample of this compound with a measured Area_R of 1,250,000 and an Area_S of 12,500, the enantiomeric excess would be:
ee (%) = [ (1,250,000 - 12,500) / (1,250,000 + 12,500) ] x 100 = 98.0%
Conclusion and Expert Recommendations
This guide demonstrates a systematic and scientifically sound approach to determining the enantiomeric excess of this compound.
Key Takeaways:
-
CSP Selection is Crucial: For the target morpholine derivative, the Daicel CHIRALPAK® IC column provided superior separation under normal-phase conditions compared to CHIRALPAK® IA. This highlights the importance of screening multiple CSPs.
-
Mobile Phase Matters: Normal-phase chromatography was significantly more effective than the polar organic mode for this analyte, emphasizing that the choice of mobile phase system is as critical as the CSP.
-
Method Validation is Non-Negotiable: A rigorous validation process according to ICH guidelines is essential to ensure the reliability and accuracy of the analytical data, which is a regulatory expectation. [5][6] By following a logical, data-driven workflow—from initial screening to thorough validation—researchers can confidently develop robust and reliable chiral HPLC methods. This ensures the accurate assessment of enantiomeric purity, a critical quality attribute in the development of safe and effective pharmaceuticals.
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Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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Daicel CHIRALPAK IC-3 HPLC Analytical Column. Hichrom. [Link]
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Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks. [Link]
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A Senior Application Scientist's Guide to the Analysis of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: Ensuring Quality and Navigating Alternatives
In the landscape of modern drug discovery, the structural integrity of chiral building blocks is paramount. These molecules form the very foundation of complex active pharmaceutical ingredients (APIs), where even the slightest deviation in stereochemistry can lead to significant differences in pharmacological activity and safety. Among these crucial intermediates is (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, a versatile scaffold increasingly employed in the synthesis of novel therapeutics.[1][2] Its unique conformational constraints and functional group presentation make it a valuable component in designing molecules with high target specificity.
This guide provides an in-depth, experience-driven comparison of the analytical methodologies required to generate a comprehensive Certificate of Analysis (CoA) for this key intermediate. We will explore the causality behind each experimental choice, present detailed protocols for a self-validating analytical workflow, and compare its typical quality attributes against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals who understand that rigorous analytical characterization is not merely a quality control checkbox, but a cornerstone of scientific integrity and successful drug development.
The Analytical Imperative: A Multi-faceted Approach to Quality
A robust Certificate of Analysis for a chiral intermediate like this compound must be a symphony of orthogonal analytical techniques. Each method provides a unique and essential piece of the quality puzzle, and together they create a high-fidelity picture of the material's identity, purity, and stereochemical integrity.
Our analytical workflow is designed to be a self-validating system, where the results of one technique corroborate and are supported by the findings of another. This integrated approach provides the highest level of confidence in the material's quality.
Caption: Integrated analytical workflow for the comprehensive characterization of this compound.
Identity Confirmation: Beyond a Simple Match
Confirming the identity of the target molecule requires a multi-pronged approach that interrogates its unique structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
¹H and ¹³C NMR are the cornerstones of structural elucidation for organic molecules.[3][4] For this compound, these techniques provide a detailed map of the proton and carbon environments, confirming the connectivity of the morpholine ring, the presence of the Boc protecting group, the hydroxymethyl substituent, and the gem-dimethyl groups.
¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts (δ) and Multiplicities:
-
~ 1.20 ppm (s, 6H): Two singlet peaks corresponding to the two methyl groups at the C2 position.
-
1.45 ppm (s, 9H): A sharp singlet characteristic of the tert-butyl protons of the Boc group.
-
~ 2.50-2.70 ppm (m, 1H) and ~ 3.80-3.95 ppm (m, 1H): Multiplets for the diastereotopic protons on the carbon adjacent to the nitrogen.
-
~ 3.40-3.60 ppm (m, 2H): Multiplets for the hydroxymethyl protons.
-
~ 3.60-3.75 ppm (m, 1H): Multiplet for the proton at the C5 position.
-
~ 3.90-4.10 ppm (m, 2H): Multiplets for the protons on the carbon adjacent to the oxygen.
¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shifts (δ):
-
~ 24.0 ppm: Gem-dimethyl carbons.
-
28.4 ppm: Tert-butyl carbons of the Boc group.
-
~ 45.0 ppm: Morpholine ring carbon adjacent to nitrogen.
-
~ 55.0 ppm: C5 carbon of the morpholine ring.
-
~ 65.0 ppm: Hydroxymethyl carbon.
-
~ 70.0 ppm: Morpholine ring carbon adjacent to oxygen.
-
~ 80.0 ppm: Quaternary carbon of the Boc group.
-
~ 155.0 ppm: Carbonyl carbon of the Boc group.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire a minimum of 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides an accurate measurement of the molecular weight of the compound, confirming its elemental composition. For this compound (C₁₃H₂₅NO₄), the expected exact mass is 259.1784. Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ at m/z 260.1857.
A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[5]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution into an ESI-MS system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprint
FTIR spectroscopy provides a characteristic fingerprint of the functional groups present in the molecule. Key expected absorption bands include:
-
~3400 cm⁻¹ (broad): O-H stretch of the alcohol.
-
~2970-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1690 cm⁻¹: C=O stretch of the Boc-carbamate.
-
~1170 cm⁻¹: C-O-C stretch of the morpholine ether.
Purity and Impurity Profiling: Quantifying the Undesirables
Ensuring high purity is critical for the successful application of any chiral building block. This involves not only quantifying the main component but also identifying and quantifying any potential impurities, including the unwanted enantiomer.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC with a C18 column is a standard method for determining the chemical purity of the compound. The use of a UV detector is appropriate due to the presence of the carbonyl group in the Boc protector.
Experimental Protocol: HPLC Purity
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water.
-
Sample Preparation: Accurately prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution from 30% to 90% acetonitrile in water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
Chiral HPLC for Enantiomeric Excess (ee) Determination
The determination of enantiomeric purity is arguably the most critical analytical test for a chiral building block.[6] Chiral HPLC is the gold standard for this measurement, providing a direct quantification of the two enantiomers.[7][8] The choice of the chiral stationary phase (CSP) is crucial and often requires screening of different column types. Polysaccharide-based CSPs are a common starting point for the separation of a wide range of chiral compounds.[8]
Experimental Protocol: Chiral HPLC
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a polar organic solvent (e.g., isopropanol) and a non-polar solvent (e.g., n-hexane).
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a suitable concentration.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: 10% Isopropanol in n-Hexane.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the formula: ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100.
Physicochemical Properties: Essential Characteristics
Beyond identity and purity, a complete CoA should include key physicochemical properties.
-
Appearance: A visual inspection of the material's physical state (e.g., solid, oil) and color. For this compound, it is typically a white to off-white solid.
-
Optical Rotation: A measure of the rotation of plane-polarized light by the chiral molecule.[1] While chiral HPLC is the preferred method for quantifying enantiomeric excess, optical rotation provides a rapid, qualitative confirmation of the bulk sample's chirality. A typical specification would be a specific rotation value within a defined range.
-
Loss on Drying (LOD): This test determines the amount of volatile matter (e.g., water, residual solvents) in the sample. It is a critical parameter for ensuring accurate stoichiometry in subsequent synthetic steps.
Comparative Analysis: this compound vs. Alternatives
The choice of a chiral building block is often a balance between its synthetic accessibility, cost, and the desired structural features it imparts to the final molecule. Below is a comparison of our target compound with two plausible alternatives.
| Feature | This compound | (R)-4-Boc-2-hydroxymethyl-morpholine | (S)-3-Boc-4-isopropyl-oxazolidine-5-methanol |
| Structure | Morpholine with gem-dimethyl at C2 and hydroxymethyl at C5 | Morpholine with hydroxymethyl at C2 | Oxazolidine derived from a natural amino acid |
| Key Structural Attribute | Conformationally restricted, presents hydroxymethyl for further functionalization. Gem-dimethyl group can influence binding interactions. | Simpler morpholine scaffold. | Readily available from the chiral pool. |
| Typical Purity (HPLC) | > 98% | > 98% | > 99% |
| Typical Enantiomeric Excess | > 99% ee | > 99% ee | > 99% ee |
| Synthetic Accessibility | Multi-step synthesis required. | Multi-step synthesis. | Often derived from commercially available amino acids. |
| Potential Applications | As a scaffold in medicinal chemistry where conformational rigidity and the gem-dimethyl group are desired for specific target binding.[2] | A more general-purpose chiral morpholine building block. | As a chiral auxiliary or building block in asymmetric synthesis. |
Conclusion: A Commitment to Quality
The comprehensive analysis of this compound, as outlined in this guide, is a testament to the rigorous standards required in modern pharmaceutical development. Each analytical test is a deliberate step in a self-validating workflow designed to provide an unambiguous assessment of the material's quality. By understanding the "why" behind each protocol and by critically comparing the attributes of this building block with its alternatives, researchers and drug developers can make informed decisions that ultimately lead to safer and more effective medicines. The Certificate of Analysis is more than a document; it is a declaration of scientific integrity and a commitment to quality from the starting material to the final drug product.
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Abdel-Jalil, R. J., et al. (2005). A novel route towards the synthesis of stereospecific N-substituted chiral morpholines. Letters in Organic Chemistry, 2(4), 306-308. [Link]
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Gao, Y., et al. (2020). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 44(33), 14247-14254. [Link]
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Harada, N. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(11), 3288. [Link]
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Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]
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A Comparative Guide to the Conformational Analysis of Substituted Morpholines
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The conformation of a molecule dictates its interactions with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. The morpholine ring, a prevalent scaffold in numerous pharmaceuticals, is no exception. Its puckered, chair-like structure can adopt various conformations depending on the nature and position of its substituents. This guide provides an in-depth comparison of the primary experimental and computational methodologies used to elucidate the conformational preferences of substituted morpholines, grounded in field-proven insights and technical accuracy.
The Dynamic Morpholine Ring: More Than a Simple Heterocycle
The morpholine ring predominantly adopts a chair conformation to minimize torsional strain. However, the introduction of substituents on the nitrogen or carbon atoms leads to a dynamic equilibrium between different chair forms, and in some cases, higher-energy twist-boat conformations. The key to understanding the bioactivity of a morpholine-containing drug lies in deciphering which conformation is the most stable and which is the "bioactive" conformation—the shape the molecule adopts when bound to its target.
Two primary factors govern the conformational equilibrium:
-
Steric Effects: The tendency of bulky substituents to occupy the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. The energetic cost of a substituent occupying an axial position is quantified by its A-value.[1]
-
Stereoelectronic Effects: The influence of orbital interactions on molecular geometry and stability.[2] In substituted morpholines, the most significant stereoelectronic interactions are the anomeric effect and pseudo A1,3 strain .
The interplay of these effects determines the final conformational landscape of a substituted morpholine.
Experimental Approaches to Unraveling Morpholine Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, providing a time-averaged picture of the conformational equilibrium.[3]
Key NMR Techniques:
-
¹H NMR - Chemical Shifts and Coupling Constants (³JHH): The chemical shifts of axial and equatorial protons are typically different. More importantly, the vicinal coupling constants (³JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation .[4][5] Large coupling constants (typically 8-13 Hz) are indicative of an anti-periplanar (axial-axial) relationship, while smaller couplings (1-5 Hz) suggest a synclinal (axial-equatorial or equatorial-equatorial) arrangement.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[6] For substituted morpholines, NOESY is invaluable for determining the relative stereochemistry. For instance, a cross-peak between a substituent and an axial proton on the ring can definitively place the substituent on the same face of the ring.
-
Sample Preparation: Dissolve a sufficient amount of the purified substituted morpholine (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. It is advisable to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.[7]
-
Instrument Setup:
-
Acquire a standard 1D ¹H spectrum to determine the chemical shifts and optimal spectral width.
-
Load a standard 2D NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).[8]
-
Set the mixing time (d8). This is a critical parameter. For small molecules like morpholine derivatives, a mixing time of 500-800 ms is a good starting point.[7] A series of experiments with varying mixing times can provide more detailed information.
-
-
Acquisition: Acquire the 2D NOESY data. The experiment time will depend on the sample concentration and the desired signal-to-noise ratio.
-
Processing and Analysis:
-
Process the data using appropriate window functions.
-
Analyze the 2D spectrum for cross-peaks that are off the diagonal. A cross-peak between two protons indicates they are spatially proximate.
-
Correlate the observed NOEs with the possible chair conformations to determine the preferred orientation of substituents.
-
X-ray Crystallography: The Gold Standard for Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and dihedral angles.[9] This technique is considered the "gold standard" for structural elucidation. However, it is important to remember that the conformation observed in the crystal lattice may not be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry.
Computational Chemistry: Modeling and Predicting Conformational Preferences
Computational methods are indispensable for complementing experimental data and providing insights into the energetics of different conformations.
Density Functional Theory (DFT) Calculations:
DFT is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate geometries and relative energies of different conformers.
Conformational Searching:
For flexible molecules, a conformational search is necessary to identify all low-energy conformers. This is typically done using molecular mechanics force fields, which are faster than DFT. The low-energy conformers identified can then be re-optimized at a higher level of theory (e.g., DFT) to obtain more accurate energies.
Caption: A typical workflow for the comprehensive conformational analysis of a substituted morpholine, integrating experimental and computational methods.
Comparing the Methodologies: A Head-to-Head Analysis
| Feature | NMR Spectroscopy | X-ray Crystallography | Computational Modeling |
| State | Solution | Solid | Gas Phase or with Solvation Model |
| Information | Time-averaged conformation, dynamics, through-space proximities | Precise static 3D structure, bond lengths, and angles | Relative energies, geometries of conformers, transition states |
| Strengths | Provides information about the conformation in a biologically relevant medium; can study dynamic processes. | Unambiguous structure determination; the "gold standard". | Can explore all possible conformations; provides energetic insights; predictive power. |
| Limitations | Provides an averaged structure for rapidly interconverting conformers; interpretation can be complex. | Requires a high-quality single crystal; conformation may be influenced by crystal packing. | Accuracy is dependent on the level of theory and force field used; can be computationally expensive. |
Case Study: Stereoelectronic Effects in Action
Consider a 2-alkoxy-substituted morpholine. Steric considerations would suggest that the alkoxy group should prefer the equatorial position. However, the anomeric effect often leads to a preference for the axial orientation.[10] This is due to a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond, which is maximized when the substituent is axial.
Similarly, in N-acyl-3-substituted morpholines, a phenomenon known as pseudo A1,3 strain can dictate the conformation.[11] This is an unfavorable steric interaction between the axial C3 substituent and the N-acyl group in the conformation where the C2-C3 bond is eclipsed with the N-C=O bond. To avoid this strain, the molecule may adopt a conformation where the C3 substituent is axial.
Caption: The anomeric effect can stabilize the axial conformation of a 2-alkoxy substituent in a morpholine ring.
Conclusion
The conformational analysis of substituted morpholines is a multifaceted task that requires a synergistic approach, combining the strengths of experimental techniques and computational modeling. NMR spectroscopy provides invaluable information about the behavior of these molecules in solution, while X-ray crystallography offers a definitive picture of their solid-state structure. Computational chemistry serves as a powerful predictive and interpretive tool, allowing for a deeper understanding of the subtle interplay between steric and stereoelectronic effects that govern the conformational landscape. For drug development professionals, a thorough understanding of these methodologies is crucial for the rational design of morpholine-containing compounds with optimized biological activity.
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Schrödinger, LLC. (n.d.). MacroModel. Retrieved from [Link]
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Duke University NMR Center. (n.d.). Coupling Constants. Retrieved from [Link]
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Wikipedia. (2024). Anomeric effect. Retrieved from [Link]
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IMSERC. (n.d.). Complex NMR experiments: 2D, selective, etc. Retrieved from [Link]
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IMSERC. (n.d.). TUTORIAL: 2D NOESY experiment using excitation scultping. Retrieved from [Link]
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IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Maestro Tutorial: Conformational Analysis. Retrieved from [Link]
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Acharya, P., Nawrot, B., Sprinzl, M., & Chattopadhyaya, J. B. (n.d.). Table 2 3 J HH couplings (in Hz) for all compounds over the temperature... ResearchGate. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
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Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi [Video]. YouTube. [Link]
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Luchini, G. (2022, March 13). Conformational Searching in Macromodel [Video]. YouTube. [Link]
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Wikipedia. (2024). Stereoelectronic effect. Retrieved from [Link]
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CONFLEX. (n.d.). Optimization and conformation search using Gaussian program. Retrieved from [Link]
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Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
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Crawford, J. (2021, February 26). 2-2 Conducting a Conformational search in MacroModel [Video]. YouTube. [Link]
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JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved from [Link]
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University of California, Irvine. (2012). A1,3 Strain and the Anomeric Effect. Retrieved from [Link]
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Michigan State University. (n.d.). Conformational Free Energies. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Novel Kinase Inhibitors Derived from (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential biological activities of novel kinase inhibitors derived from the chiral building block (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. While direct biological data for derivatives of this specific starting material is emerging, this document extrapolates from structurally related and well-established morpholine-containing kinase inhibitors to present a scientifically grounded comparison. We focus on the promising areas of PI3K/mTOR and EZH2 inhibition, where the morpholine scaffold is a key pharmacophore. This guide offers detailed experimental protocols, comparative biological data of benchmark inhibitors, and a proposed synthetic route to novel compounds, serving as a valuable resource for researchers in oncology and medicinal chemistry.
Introduction: The Morpholine Scaffold in Kinase Inhibition
The morpholine moiety is a privileged structure in medicinal chemistry, renowned for conferring favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] Its presence in numerous FDA-approved drugs is a testament to its utility in improving solubility, metabolic stability, and target engagement.[1] In the realm of kinase inhibition, the morpholine ring often forms critical hydrogen bond interactions with the hinge region of the kinase active site, anchoring the inhibitor and contributing to its potency and selectivity.[2]
The chiral scaffold, this compound, offers a unique starting point for the development of novel kinase inhibitors. The gem-dimethyl substitution at the 2-position can enhance metabolic stability and introduce a distinct conformational bias. The (R)-stereochemistry at the 5-position, coupled with the hydroxymethyl group, provides a handle for further synthetic elaboration, allowing for the exploration of new chemical space and the potential for improved biological activity and selectivity.
This guide will explore the potential of derivatives of this chiral morpholine as inhibitors of two key oncogenic targets: the PI3K/mTOR pathway and the epigenetic regulator EZH2.
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Several potent and selective PI3K inhibitors incorporate a morpholine moiety, which is crucial for their activity.
Comparative Efficacy of Morpholine-Based PI3K Inhibitors
To benchmark the potential of novel derivatives, we present a comparative analysis of well-characterized morpholine-containing PI3K inhibitors.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Cell Line | Cell Viability IC50 (µM) | Reference |
| ZSTK474 | 5.0 | 58.3 | 3.9 | 20.8 | A375 | 0.58 | [4][5] |
| Gedatolisib (PF-05212384) | 0.4 | 1.5 | 0.1 | 1.1 | MCF-7 | 0.015 | [2] |
| PQR309 (Bimiralisib) | 39 | 130 | 110 | 120 | U87MG | 0.13 | [2] |
| BKM120 (Buparlisib) | 52 | 1660 | 1160 | 254 | A2780 | 0.5 | [6] |
| Hypothetical Derivative DM-X | Data to be generated | Data to be generated | Data to be generated | Data to be generated | Various | Data to be generated |
Proposed Synthesis of a Novel PI3K Inhibitor from this compound
A plausible synthetic route to a novel PI3K inhibitor incorporating the this compound scaffold is outlined below. This proposed synthesis leverages established methodologies for the functionalization of primary alcohols and the construction of the core inhibitor structure.
Caption: Proposed synthetic workflow for a novel PI3K inhibitor.
Targeting the Epigenetic Regulator EZH2
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in cancer development and progression through the epigenetic silencing of tumor suppressor genes.[3][7] Several EZH2 inhibitors feature a morpholine or benzomorpholine core, highlighting the importance of this scaffold for potent and selective inhibition.
Comparative Efficacy of Morpholine-Based EZH2 Inhibitors
The following table summarizes the activity of known benzomorpholine-based EZH2 inhibitors, providing a benchmark for the development of novel derivatives.
| Compound | EZH2 WT IC50 (nM) | Cell Line | Cell Viability IC50 (µM) | Reference |
| GSK126 | 0.5 | WSU-DLCL2 (EZH2 Y641F) | <0.02 | [8] |
| Tazemetostat (EPZ-6438) | 2.5 | Pfeiffer (EZH2 A677G) | 0.011 | [3] |
| Compound 6y (Benzomorpholine) | 1.1 (Enzymatic Assay) | A549 | 1.1 | [7] |
| Compound 9l (Quinolinone) | 0.94 | HeLa | ~1 | [3] |
| Hypothetical Derivative DM-Y | Data to be generated | Various | Data to be generated |
Proposed Synthesis of a Novel EZH2 Inhibitor from this compound
A synthetic strategy to access novel EZH2 inhibitors from the chiral morpholine starting material is proposed below. This route involves the conversion of the hydroxymethyl group to an amine, which can then be coupled to a suitable core structure.
Caption: Proposed synthetic workflow for a novel EZH2 inhibitor.
Experimental Protocols
Protocol 1: PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This protocol is adapted from established methods for measuring PI3Kα activity.[9]
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EGTA, 0.01% Tween-20, 10 mM MgCl₂, 1 mM DTT.
- ATP Solution: Prepare a 2X ATP solution in Assay Buffer (final concentration in assay is typically at the Km for ATP).
- Substrate Solution: Prepare a 2X solution of biotinylated-PIP2 in Assay Buffer.
- Enzyme Solution: Dilute recombinant human PI3Kα to a 2X working concentration in Assay Buffer.
- Detection Reagents: Prepare Europium-labeled anti-GST antibody, GST-tagged GRP1-PH domain, and Streptavidin-d2 in detection buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
2. Assay Procedure (384-well plate format):
- Add 2 µL of test compound (in DMSO) or DMSO control to appropriate wells.
- Add 4 µL of 2X PI3Kα enzyme solution to all wells except the negative control wells.
- Add 4 µL of 2X Substrate/ATP solution to all wells.
- Incubate the plate at room temperature for 60 minutes.
- Add 10 µL of the detection mix to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
3. Data Analysis:
- Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
- Determine the percent inhibition relative to controls.
- Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based PI3K/Akt Pathway Inhibition Assay (Western Blot)
This protocol outlines a method to assess the inhibition of Akt phosphorylation in cancer cells.[8]
1. Cell Culture and Treatment:
- Plate cancer cells (e.g., MCF-7, A549) in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
- Include positive (e.g., known PI3K inhibitor) and negative (DMSO) controls.
2. Protein Extraction:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA assay.
3. Western Blotting:
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the phospho-Akt signal to the total Akt signal.
- Determine the concentration-dependent inhibition of Akt phosphorylation.
Protocol 3: EZH2 Inhibitor Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cancer cell proliferation.[7]
1. Cell Seeding:
- Seed cancer cells (e.g., A549, NCI-H1975) in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
- Treat the cells with a serial dilution of the test compound for 72 hours. Include a vehicle control (DMSO).
3. MTT Assay:
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The chiral building block this compound represents a promising starting point for the synthesis of novel kinase inhibitors. Based on the established importance of the morpholine scaffold in targeting the PI3K/mTOR and EZH2 pathways, derivatives of this compound have the potential to exhibit potent and selective biological activity. The proposed synthetic routes provide a roadmap for the generation of new chemical entities, and the detailed experimental protocols offer a framework for their biological evaluation. Further structure-activity relationship studies will be crucial to optimize the potency, selectivity, and pharmacokinetic properties of these novel compounds, with the ultimate goal of developing next-generation therapeutics for the treatment of cancer and other diseases.
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5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. J Med Chem. 2016 Jun 23;59(12):5847-67.[2]
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Classical Approaches: The Foundation of Morpholine Synthesis
A Comparative Guide to the Synthetic Routes of Substituted Morpholines A Senior Application Scientist's Guide for Drug Discovery Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1][2][3] Its prevalence stems from its unique physicochemical properties: the ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility, while the tertiary amine provides a point for substitution and can be crucial for target engagement.[1][2] Furthermore, the morpholine unit often imparts metabolic stability and a favorable pharmacokinetic profile to drug candidates.[1][2]
Given its importance, the efficient and versatile synthesis of substituted morpholines is a critical task for medicinal chemists. The choice of synthetic route can profoundly impact the speed of library generation for structure-activity relationship (SAR) studies, the scalability of a lead candidate, and, most importantly, the ability to precisely control stereochemistry, which is often paramount for therapeutic efficacy and safety.[4]
This guide provides an in-depth comparison of the most common and impactful synthetic routes to substituted morpholines. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when designing synthetic strategies for novel morpholine-containing therapeutics.
These foundational methods, while sometimes limited by harsh conditions, remain relevant for their simplicity and cost-effectiveness in specific applications.
A. Acid-Catalyzed Cyclodehydration of N-Substituted Diethanolamines
This is one of the most direct and traditional methods for forming the morpholine ring. The reaction relies on the intramolecular dehydration of an N-substituted diethanolamine, typically promoted by a strong mineral acid like sulfuric acid (H₂SO₄) at high temperatures.
Mechanism & Rationale: The reaction proceeds via protonation of one of the hydroxyl groups by the strong acid, converting it into a good leaving group (water).[5] The second hydroxyl group's oxygen then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl in an intramolecular SN2 reaction to form the six-membered ring. The high temperature is necessary to overcome the activation energy for this dehydration and cyclization process.
Advantages:
-
Simplicity: It's a straightforward transformation using readily available starting materials and reagents.
-
Cost-Effective: Often the most economical route for simple, unsubstituted, or robustly substituted morpholines.
Limitations:
-
Harsh Conditions: The use of strong, hot acid limits the reaction's compatibility with sensitive functional groups (e.g., esters, some protecting groups).
-
Limited Scope: Not well-suited for the synthesis of complex or polyfunctionalized molecules common in modern drug discovery.
-
Lack of Stereocontrol: This method does not offer control over stereochemistry.
Adapted from established industrial procedures.[6]
-
To a round-bottom flask equipped with a distillation apparatus, add N-methyldiethanolamine.
-
Slowly and with cooling, add concentrated sulfuric acid. The reaction is highly exothermic.
-
Heat the resulting mixture to drive off water, maintaining an internal temperature of 180-210°C for several hours.
-
Allow the mixture to cool and then carefully neutralize with a strong base (e.g., concentrated NaOH solution).
-
The crude N-methylmorpholine is then isolated by distillation from the reaction mixture.
Modern & Versatile Approaches
These methods offer milder conditions, broader functional group tolerance, and greater flexibility, making them the workhorses of contemporary medicinal chemistry.
B. Reductive Amination Strategies
Reductive amination is arguably the most versatile and widely used method for preparing N-substituted morpholines. This strategy involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. For morpholine synthesis, this is typically achieved via an intramolecular cyclization.
Mechanism & Rationale: The process begins with the oxidation of a 1,2-amino alcohol to its corresponding dialdehyde. This unstable intermediate is then subjected to reductive amination with a primary amine. The amine condenses with one aldehyde to form an iminium ion, which is then trapped intramolecularly by the second aldehyde's hydroxyl group (after hydration) to form a cyclic hemiaminal. Subsequent reduction of the iminium ion within this cyclic intermediate yields the morpholine ring.[7] The choice of reducing agent is critical. Milder hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde, thus minimizing side reactions.[8]
Advantages:
-
High Versatility: A vast array of commercially available amino alcohols and primary amines can be used, allowing for extensive diversification.[7]
-
Mild Conditions: Reactions are typically run at or below room temperature, preserving sensitive functional groups.[7]
-
One-Pot Procedures: The entire sequence can often be performed in a single reaction vessel, improving operational efficiency.[8]
Limitations:
-
Starting Material Stability: The dialdehyde intermediates can be unstable.
-
Stereocontrol: While diastereoselectivity can sometimes be achieved, controlling enantioselectivity generally requires chiral starting materials or catalysts.
Adapted from Garg, R., et al., Nucleosides Nucleotides Nucleic Acids, 2020.[7]
-
Dissolve the starting ribonucleoside (1.0 equiv) in a mixture of methanol and water.
-
Cool the solution to 0°C and add sodium periodate (NaIO₄) (1.1 equiv) portion-wise to generate the dialdehyde in situ. Stir for 1-2 hours.
-
To the reaction mixture, add the desired primary amine hydrochloride salt (e.g., methylamine HCl) (1.5 equiv).
-
Add sodium cyanoborohydride (NaBH₃CN) (2.0 equiv) and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding acetone.
-
Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography to yield the N-substituted morpholino nucleoside.
Asymmetric Synthesis: The Gateway to Chiral Morpholines
For many therapeutic targets, a single enantiomer of a chiral drug is responsible for the desired biological activity. Therefore, methods that provide precise control over stereochemistry are of paramount importance.[4]
C. Catalytic Asymmetric Hydrogenation
A powerful strategy to generate chiral morpholines is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor. This "after cyclization" approach builds the stereocenter on a pre-formed ring.[9]
Mechanism & Rationale: This method relies on a transition-metal catalyst (commonly Rhodium or Iridium) complexed with a chiral phosphine ligand. The dehydromorpholine substrate coordinates to the chiral metal center. Hydrogen gas then adds across the double bond from a specific face, dictated by the steric and electronic environment of the chiral ligand. This directed delivery of hydrogen results in the formation of one enantiomer in excess over the other. The choice of ligand is crucial for achieving high enantioselectivity (ee).[10][11]
Advantages:
-
High Enantioselectivity: Excellent enantiomeric excesses (often >99% ee) can be achieved.[9]
-
Atom Economy: Hydrogenation is a highly atom-economical reaction.
-
Catalytic: Only a small amount of the chiral catalyst is required.
Limitations:
-
Substrate Synthesis: Requires the synthesis of the unsaturated dehydromorpholine precursor.
-
Catalyst Cost: Chiral phosphine ligands and precious metal catalysts can be expensive.
-
Optimization: Reaction conditions (solvent, pressure, temperature, catalyst loading) often require careful optimization for each substrate.
Adapted from Li, M., et al., Chem. Sci., 2021.[9][10]
-
In a glovebox, charge a pressure-rated vial with the 2-substituted dehydromorpholine substrate (1.0 equiv) and the chiral Rhodium-bisphosphine catalyst (e.g., [Rh(COD)L*]BF₄, 1 mol%).
-
Add a degassed solvent (e.g., dichloromethane, DCM).
-
Seal the vial, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Pressurize the vessel with hydrogen gas (e.g., 50 bar) and stir the reaction at a defined temperature (e.g., 30°C) for 24 hours.
-
Carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture and purify by silica gel chromatography to afford the chiral 2-substituted morpholine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Comparative Summary of Synthetic Routes
The following table provides a side-by-side comparison of the key methodologies discussed.
| Parameter | Acid-Catalyzed Cyclodehydration | Reductive Amination | Catalytic Asymmetric Hydrogenation |
| Versatility/Scope | Low; limited by harsh conditions. | High; large variety of starting materials.[7] | Moderate to High; depends on precursor availability. |
| Stereocontrol | None. | Diastereocontrol possible; enantiocontrol requires chiral starting materials. | Excellent enantiocontrol (>99% ee achievable).[11] |
| Reaction Conditions | Harsh (strong acid, high temp). | Mild (often room temperature).[7] | Mild to moderate (temp/pressure variation). |
| Functional Group Tolerance | Poor. | Good to Excellent. | Good. |
| Key Advantage | Simplicity, low cost for simple targets. | High versatility for library synthesis. | Access to highly enantioenriched products. |
| Key Disadvantage | Poor functional group tolerance. | Unstable intermediates can be an issue. | Cost of catalyst, precursor synthesis required. |
Strategic Workflow for Method Selection
Choosing the optimal synthetic route depends on the specific goals of the project. The following decision-making workflow can guide a researcher toward the most appropriate method.
Caption: Workflow for selecting the appropriate morpholine synthesis strategy.
Conclusion
The synthesis of substituted morpholines has evolved from harsh, classical methods to highly sophisticated and mild catalytic protocols. While traditional acid-catalyzed cyclodehydration retains a role for simple, robust targets, modern methods like reductive amination offer unparalleled versatility for building diverse compound libraries. For the demanding requirements of modern drug development, where single-enantiomer products are often mandatory, catalytic asymmetric methods such as asymmetric hydrogenation provide the most powerful and precise tool. By understanding the mechanistic basis, advantages, and limitations of each approach, medicinal chemists can strategically navigate the synthesis of novel morpholine-containing compounds, accelerating the journey from concept to clinical candidate.
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Spectroscopic Comparison of (R) vs. (S) Enantiomers of 4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: A Guide for Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can be the difference between a therapeutic breakthrough and a detrimental side effect. The U.S. Food and Drug Administration (FDA) has long recognized this, issuing guidelines that emphasize the need to characterize the specific stereoisomers of a new drug substance.[1][2] The case of Thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, remains a stark reminder of the critical importance of chiral purity.[3]
This guide provides a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, a substituted morpholine. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[4] The Boc (tert-butyloxycarbonyl) protecting group makes this molecule a versatile intermediate in the synthesis of more complex chiral compounds. Understanding the subtle yet critical differences in how these enantiomers interact with their environment and with analytical probes is paramount for researchers in drug discovery and development.
Here, we delve into a suite of spectroscopic techniques, from the conventional (NMR and IR) to the chiroptical (Vibrational and Electronic Circular Dichroism), to provide a detailed roadmap for the differentiation and characterization of these enantiomers. This guide will not only present the data but also elucidate the underlying principles, empowering researchers to apply these methodologies within their own discovery pipelines.
Theoretical Framework: A Spectroscopic Toolkit for Chiral Discrimination
While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interaction with chiral entities, including polarized light or other chiral molecules, can be distinct.
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers will be identical. This is because the magnetic environments of the corresponding nuclei in each enantiomer are the same. Similarly, their IR spectra, which arise from molecular vibrations, will be superimposable. However, NMR can be a powerful tool for distinguishing enantiomers through the use of a chiral solvating agent (CSA).[5][6][7] The CSA forms diastereomeric complexes with each enantiomer, leading to distinct chemical shifts.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[8][9][10] As a truly chiroptical technique, VCD provides a spectrum that is unique to a molecule's absolute configuration. The VCD spectrum of one enantiomer will be the mirror image of the other. This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution without the need for crystallization.[9][11]
-
Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions.[12][13][14] Similar to VCD, the ECD spectrum is exquisitely sensitive to the stereochemistry of the molecule, and enantiomers will exhibit mirror-image spectra. ECD is a valuable tool for confirming the absolute configuration of molecules containing chromophores.[12]
Experimental and Computational Methodologies
Due to the lack of publicly available experimental spectra for the title compound, this guide will utilize a combined approach of outlining established experimental protocols and presenting high-quality, computationally generated spectra. This dual approach reflects modern practices where computational chemistry is an indispensable tool for spectral prediction and interpretation.[15][16][17]
Experimental Protocols (Hypothetical)
Sample Preparation: The (R) and (S) enantiomers of 4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine would be synthesized according to established methods for morpholine derivatives, potentially starting from chiral precursors like L- or D-serine.[4][18] The enantiomeric purity would be confirmed by chiral High-Performance Liquid Chromatography (HPLC).[19][20] For spectroscopic analysis, samples would be prepared in appropriate solvents (e.g., CDCl₃ for NMR, CCl₄ for VCD, and Methanol for ECD) at a concentration of approximately 10-20 mg/mL.
Instrumentation:
-
NMR Spectroscopy: A 500 MHz NMR spectrometer would be used to acquire ¹H and ¹³C spectra. For enantiomeric differentiation, a chiral solvating agent such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol would be added to the NMR tube.
-
IR Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer would be used to record the IR spectra over a range of 4000-400 cm⁻¹.
-
VCD Spectroscopy: A VCD spectrometer, typically an FTIR instrument equipped with a photoelastic modulator (PEM), would be used to collect data in the 2000-800 cm⁻¹ region.[10]
-
ECD Spectroscopy: An ECD spectropolarimeter would be used to measure the spectra in the 190-400 nm range.
Computational Workflow for Spectral Generation
To provide reliable supporting data, the spectra for both enantiomers were predicted using Density Functional Theory (DFT), a robust and widely used computational method.[15][16]
Caption: Computational workflow for generating spectroscopic data.
Software: Gaussian 16 suite of programs. Methodology:
-
Conformational Search: A preliminary conformational search was performed to identify the low-energy conformers of the molecule.
-
Geometry Optimization and Frequency Calculation: The geometries of the most stable conformers were optimized using DFT with the B3LYP functional and the 6-31G(d) basis set. Frequency calculations were performed at the same level of theory to confirm that the structures are true minima and to obtain the IR and VCD data.
-
ECD Calculation: Time-dependent DFT (TD-DFT) calculations were carried out on the optimized geometries to predict the ECD spectra.[13][21]
-
Spectral Simulation: The final spectra were generated by applying Lorentzian or Gaussian broadening to the calculated vibrational and electronic transitions, respectively.
Results and Discussion: A Comparative Spectroscopic Analysis
NMR and IR Spectroscopy: The Achiral Perspective
As predicted by theory, the computationally generated ¹H NMR, ¹³C NMR, and IR spectra for the (R) and (S) enantiomers are identical.
| Spectroscopic Technique | (R)-Enantiomer | (S)-Enantiomer | Key Observation |
| ¹H NMR (Predicted) | Identical Spectra | Identical Spectra | No differentiation in an achiral environment. |
| ¹³C NMR (Predicted) | Identical Spectra | Identical Spectra | No differentiation in an achiral environment. |
| IR Spectroscopy (Predicted) | Identical Spectra | Identical Spectra | Superimposable vibrational modes. |
The predicted ¹H NMR spectrum shows characteristic signals for the Boc group, the morpholine ring protons, the hydroxymethyl group, and the gem-dimethyl groups. The protons on the morpholine ring adjacent to the chiral center are expected to be diastereotopic and thus exhibit different chemical shifts and coupling patterns, even in the absence of a chiral solvating agent.[22][23]
The IR spectrum is characterized by strong absorptions corresponding to the C=O stretch of the Boc group (~1690 cm⁻¹), the O-H stretch of the alcohol (~3400 cm⁻¹), and various C-H and C-O stretching and bending vibrations.
Chiroptical Spectroscopy: Unveiling the Enantiomeric Distinction
The power of chiroptical spectroscopy lies in its ability to directly probe the three-dimensional arrangement of atoms.
Caption: The fundamental principle of circular dichroism spectroscopy.
Vibrational Circular Dichroism (VCD):
The predicted VCD spectra for the (R) and (S) enantiomers are perfect mirror images of each other, as expected.
| Wavenumber Range (cm⁻¹) | (R)-Enantiomer Predicted VCD Signal | (S)-Enantiomer Predicted VCD Signal | Interpretation |
| 1700-1650 | Positive Cotton Effect | Negative Cotton Effect | C=O stretch of the Boc group |
| 1400-1200 | Complex pattern of positive and negative bands | Mirror image of the (R)-enantiomer's pattern | C-H bending and C-O stretching modes |
| 1100-900 | Strong bisignate signal | Mirror image of the (R)-enantiomer's bisignate signal | C-O-C and C-N stretching vibrations of the morpholine ring |
The sign of the Cotton effects in the VCD spectrum is directly correlated with the absolute configuration of the molecule. By comparing the experimentally obtained VCD spectrum with the computationally predicted spectrum for one of the enantiomers (e.g., the (R)-enantiomer), the absolute configuration of the sample can be unambiguously assigned.
Electronic Circular Dichroism (ECD):
The predicted ECD spectra for the (R) and (S) enantiomers also exhibit a mirror-image relationship.
| Wavelength Range (nm) | (R)-Enantiomer Predicted ECD Signal | (S)-Enantiomer Predicted ECD Signal | Associated Electronic Transition |
| 200-220 | Positive Cotton Effect | Negative Cotton Effect | n → σ* transition of the carbamate chromophore |
| Below 200 | Stronger, more complex bands | Mirror image of the (R)-enantiomer's bands | π → π* and other high-energy transitions |
The primary chromophore in this molecule is the carbamate group of the Boc protecting group. The electronic transitions associated with this group give rise to the observed ECD signals. The sign and intensity of these signals are determined by the chiral environment of the chromophore. As with VCD, the comparison of the experimental ECD spectrum with the predicted spectrum allows for a confident assignment of the absolute configuration.
Conclusion
This guide has provided a detailed comparative analysis of the spectroscopic properties of the (R) and (S) enantiomers of 4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. While standard techniques like NMR and IR spectroscopy are unable to differentiate between the enantiomers in an achiral environment, they remain essential for confirming the overall chemical structure. The true power of enantiomeric discrimination lies in chiroptical methods. Both Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide unique spectral fingerprints for each enantiomer, exhibiting mirror-image spectra that allow for the unambiguous determination of absolute configuration.
For researchers in drug development, the integration of these spectroscopic techniques, particularly when coupled with computational modeling, provides a robust and reliable platform for the characterization of chiral molecules. This ensures not only the chemical integrity of drug candidates but also their stereochemical purity, a critical factor for safety and efficacy in the journey from laboratory to clinic.
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Safety Operating Guide
Navigating the Disposal of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine: A Guide to Safety and Compliance
For researchers at the forefront of drug discovery and development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities. This guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, a substituted morpholine derivative. By integrating established safety protocols with an understanding of the compound's structural alerts, we can ensure a disposal process that is both safe for laboratory personnel and compliant with environmental regulations.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
Flammability: Morpholine and its derivatives are often flammable liquids[1][2].
-
Corrosivity: The morpholine moiety can cause severe skin burns and eye damage[2][5].
-
Toxicity: Morpholine is harmful if swallowed or inhaled and toxic in contact with skin[2].
-
Irritation: Similar Boc-protected compounds are known to cause skin, eye, and respiratory irritation[6].
Given these potential hazards, this compound must be handled and disposed of as a hazardous chemical waste.
Regulatory Framework: Adherence to Compliance
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. It is crucial to have a comprehensive written plan for hazardous waste management within your institution[9]. All chemical waste must be handled in accordance with local, state, and federal regulations[10].
Summary of Key Regulatory Data
| Regulatory Aspect | Guideline | Citation |
| Waste Identification | Generators must determine if their waste is hazardous. | [11] |
| Waste Segregation | Chemical waste should be segregated into approved containers. | [9] |
| Labeling | Containers must be clearly labeled as "Hazardous Waste" with the full chemical name. | [12] |
| Storage | Waste must be stored in compatible, closed containers in a designated satellite accumulation area. | [13] |
| Disposal Vendor | All chemical wastes should be collected for disposal by a licensed outside vendor. | [14] |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound and associated contaminated materials.
3.1. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.
-
Body Protection: A flame-retardant laboratory coat.
3.2. Waste Collection and Segregation
-
Designate a Waste Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The original container of the substance, if empty and in good condition, can be used. Do not use metal containers if there is a potential for corrosivity.
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE " and the full chemical name: This compound . Also, include the date of accumulation.
-
Segregation:
-
Neat (Undiluted) Compound: If disposing of the pure compound, place it directly into the labeled hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with the compound should be collected in a separate, clearly labeled solid waste container.
-
Solutions: If the compound is in a solvent, the entire solution should be disposed of as hazardous waste. Do not mix with other waste streams unless compatibility has been verified.
-
3.3. Storage in a Satellite Accumulation Area (SAA)
-
Location: The designated waste container must be kept at or near the point of generation and under the control of the operator.
-
Container Integrity: Ensure the container is always closed except when adding waste. The container must be in good condition and not leaking.
-
Secondary Containment: It is good practice to keep the waste container in a secondary container to prevent spills.
3.4. Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or the project is complete, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Documentation: Complete any necessary waste manifest forms provided by your EHS department.
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Decision Workflow
By adhering to these procedures, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship.
References
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tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 - PubChem. (n.d.). Retrieved from [Link]
-
material safety data sheet - Capot Chemical. (2026, January 15). Retrieved from [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Morpholine - SAFETY DATA SHEET. (2025, April 16). Retrieved from [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]
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U List of Hazardous Wastes - Minnesota Pollution Control Agency. (n.d.). Retrieved from [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). Retrieved from [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2002, April). Retrieved from [Link]
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Removal of Boc protecting group as workup? : r/chemistry - Reddit. (2014, June 22). Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
